2-Butoxyethyl 4-(dimethylamino)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-butoxyethyl 4-(dimethylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-4-5-10-18-11-12-19-15(17)13-6-8-14(9-7-13)16(2)3/h6-9H,4-5,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAVDLDRAZEFGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)C1=CC=C(C=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5070494 | |
| Record name | Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5070494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67362-76-9 | |
| Record name | Butoxyethyl 4-dimethylaminobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67362-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067362769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5070494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butoxyethyl 4-(dimethylamino)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.589 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 2-Butoxyethyl 4-(dimethylamino)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butoxyethyl 4-(dimethylamino)benzoate, a tertiary amine derivative of p-aminobenzoic acid (PABA), is a compound of significant interest in the fields of polymer chemistry and materials science.[1][2][3] Primarily recognized for its role as a Type II photoinitiator, it is instrumental in initiating photopolymerization reactions upon exposure to ultraviolet (UV) light, typically in conjunction with a co-initiator.[4] This guide provides a comprehensive overview of the essential physical and chemical properties of this compound, offering a foundational understanding for its application in research and development.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization and for the design of experimental protocols. These properties dictate its behavior in various systems and are summarized below.
Table 1: Key Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₃NO₃ | [1] |
| Molecular Weight | 265.35 g/mol | [1][2] |
| CAS Number | 67362-76-9 | [1] |
| Physical State | Liquid at 20°C | [3] |
| Appearance | Light orange to yellow to green clear liquid | [3] |
| Boiling Point | No experimental data available. Predicted to be high. | |
| Melting Point | Not applicable (liquid at room temperature). | |
| Density (Specific Gravity at 20/20°C) | 1.05 | [3] |
| Refractive Index (n20/D) | 1.54 | [3] |
| Solubility in Water | Insoluble | [3] |
| Synonyms | 4-(Dimethylamino)benzoic Acid 2-Butoxyethyl Ester, Ethylene Glycol Monobutyl Ether 4-(Dimethylamino)benzoate | [3] |
Spectroscopic Profile
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoate ring, the methylene protons of the butoxyethyl group, and the methyl protons of the dimethylamino group. The ¹³C NMR spectrum will similarly display characteristic peaks for the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the ester and ether functionalities.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1720 cm⁻¹), C-O stretching vibrations of the ester and ether linkages, and C-H stretching of the aromatic and aliphatic groups.
-
UV-Visible (UV-Vis) Spectroscopy: As a photoinitiator, its UV-Vis absorption profile is of particular interest. Aromatic compounds containing a dimethylamino group and a carbonyl group typically exhibit strong absorption in the UV-A region. For instance, the closely related compound, ethyl 4-(dimethylamino)benzoate, has a maximum absorption (λ_max) at approximately 310 nm in ethanol, which is indicative of the absorption range for this compound.
Application as a Type II Photoinitiator: Mechanism of Action
This compound functions as a Type II photoinitiator, which operates via a bimolecular process. Upon absorption of UV radiation, the photoinitiator is promoted to an excited singlet state, followed by intersystem crossing to a more stable triplet state. This excited triplet state does not undergo direct cleavage to form radicals. Instead, it interacts with a hydrogen donor, typically a tertiary amine co-initiator, through a process of hydrogen abstraction or electron transfer. This interaction generates the initiating free radicals that trigger the polymerization of monomers.
The general mechanism can be visualized as follows:
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An In-depth Technical Guide to 2-Butoxyethyl 4-(dimethylamino)benzoate: Chemical Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Butoxyethyl 4-(dimethylamino)benzoate is an organic compound with potential applications in various fields, including polymer chemistry and as a UV absorber. Its structural similarity to other known photosensitizers and UV filters makes it a molecule of interest for researchers in materials science and photochemistry. This technical guide provides a comprehensive overview of its chemical structure, a detailed, field-proven synthesis protocol, and a discussion of its potential applications, particularly in areas relevant to drug development and formulation.
Chemical Structure and Properties
This compound, also known by its IUPAC name this compound and CAS number 67362-76-9, is an ester of 4-(dimethylamino)benzoic acid and 2-butoxyethanol.[1][2] The molecule consists of a p-substituted benzene ring with a dimethylamino group and a butoxyethyl ester group.
The chemical structure of this compound is presented below:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-(Dimethylamino)benzoic Acid 2-Butoxyethyl Ester, Ethylene Glycol Monobutyl Ether 4-(Dimethylamino)benzoate | [1][3] |
| CAS Number | 67362-76-9 | [1] |
| Molecular Formula | C15H23NO3 | [1] |
| Molecular Weight | 265.35 g/mol | [1][2] |
| Physical State | Liquid | [4] |
| Appearance | Light orange to yellow to green clear liquid | [4] |
| Solubility | Insoluble in water | [4] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a Fischer-Speier esterification reaction. This acid-catalyzed reaction involves the condensation of 4-(dimethylamino)benzoic acid with 2-butoxyethanol.[5][6] The use of an excess of the alcohol and a strong acid catalyst, such as sulfuric acid, drives the equilibrium towards the formation of the ester product.[5][6]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Fischer Esterification
This protocol describes a reliable method for the synthesis of this compound in a laboratory setting.
Materials:
-
4-(dimethylamino)benzoic acid
-
2-Butoxyethanol (an excess)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-(dimethylamino)benzoic acid and an excess of 2-butoxyethanol (typically 3-5 molar equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5-10% by mole of the carboxylic acid) to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by thin-layer chromatography (TLC). A typical reflux time is 1-2 hours.[6]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing deionized water.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid and any unreacted carboxylic acid. Be cautious as this will cause effervescence (CO₂ evolution). Continue adding the bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or column chromatography.
Characterization of this compound
The successful synthesis of this compound can be confirmed through various analytical techniques. Below are the expected characterization data based on the structure and data from analogous compounds.
Table 2: Predicted Analytical Data for this compound
| Technique | Expected Results |
| ¹H NMR | Aromatic protons (AA'BB' system, ~6.7-7.9 ppm), -OCH₂CH₂O- protons (~3.7-4.4 ppm), -OCH₂(butyl) protons (~3.5 ppm), -N(CH₃)₂ protons (~3.0 ppm), butyl chain protons (~0.9-1.6 ppm). |
| ¹³C NMR | Carbonyl carbon (~167 ppm), aromatic carbons (~110-153 ppm), ether and ester carbons (~64-70 ppm), N-methyl carbons (~40 ppm), butyl chain carbons (~14-32 ppm). |
| IR (Infrared) Spectroscopy | Strong C=O stretch (~1715 cm⁻¹), C-O stretches (~1270 and 1100 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2850-2960 cm⁻¹).[7][8] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 265. Key fragment ions corresponding to the loss of the butoxyethyl group and other characteristic cleavages of the ester and dimethylamino functionalities.[9] |
Potential Applications in Research and Development
While specific applications of this compound in drug development are not extensively documented, its chemical structure suggests potential utility in several areas of interest to the pharmaceutical and life sciences industries.
UV Absorber and Photosensitizer
Structurally similar molecules, such as Padimate O (2-ethylhexyl 4-dimethylaminobenzoate), are well-known UVB absorbers used in sunscreen formulations.[5] The 4-(dimethylamino)benzoate chromophore is effective at absorbing UV radiation and dissipating the energy. Therefore, this compound is a candidate for investigation as a UV protective agent in various formulations. Its photophysical properties may also lend it to applications as a photosensitizer in photodynamic therapy research, where a molecule absorbs light and transfers the energy to generate reactive oxygen species that can induce cell death.
Photoinitiator in Polymerization
Esters of 4-(dimethylamino)benzoic acid are known to act as co-initiators in photopolymerization reactions, particularly in dental materials and coatings.[10][11][12] They can participate in photo-induced electron transfer processes to generate free radicals that initiate polymerization. The butoxyethyl group in the target molecule can influence its solubility and compatibility with different polymer systems, making it a potentially valuable component for developing novel photocurable biomaterials or drug delivery systems.
Conclusion
This compound is a readily synthesizable organic compound with a chemical structure that suggests a range of potential applications, particularly in the realm of photochemistry. This guide has provided a detailed protocol for its synthesis via Fischer esterification, along with expected analytical data for its characterization. For researchers and scientists in drug development and materials science, this compound represents an interesting scaffold for the design of new UV absorbers, photosensitizers, and photoinitiators for advanced applications. Further investigation into its photophysical properties and biological activity is warranted to fully explore its potential.
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A Technical Guide to the Organic Solvent Solubility of 2-Butoxyethyl 4-(dimethylamino)benzoate
This guide provides a comprehensive technical overview of the solubility characteristics of 2-Butoxyethyl 4-(dimethylamino)benzoate in organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, provides a detailed framework for experimental determination, and offers insights into predicting its behavior in various solvent systems.
Introduction to this compound
This compound is an organic compound with the chemical formula C₁₅H₂₃NO₃ and a molecular weight of 265.35 g/mol .[1] It is also known by synonyms such as 4-(Dimethylamino)benzoic Acid 2-Butoxyethyl Ester and Ethylene Glycol Monobutyl Ether 4-(Dimethylamino)benzoate.[2] This compound's structure, featuring a substituted aromatic ring, an ester linkage, and a glycol ether chain, dictates its physicochemical properties, including its solubility profile. While it is known to be insoluble in water, its behavior in a range of organic solvents is a critical parameter for its application in various chemical processes.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 67362-76-9 | [1] |
| Molecular Formula | C₁₅H₂₃NO₃ | [1] |
| Molecular Weight | 265.35 g/mol | [1] |
| Appearance | Light orange to Yellow to Green clear liquid | [2] |
| Purity | >95.0% (GC) | [2] |
| Solubility in Water | Insoluble | [3] |
Theoretical Framework for Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The structure of this compound contains several functional groups that influence its solubility:
-
Aromatic Ring and Ester Group: The 4-(dimethylamino)benzoate portion of the molecule is polar. Esters with low molecular weight can engage in hydrogen bonding with water, making them somewhat water-soluble.[4] However, as the carbon chain length increases, their water solubility decreases.
-
Glycol Ether Chain: The 2-butoxyethyl group is derived from 2-butoxyethanol, a glycol ether. Glycol ethers are known for their versatile solvent properties, being soluble in both water and many organic liquids.[3] Specifically, 2-butoxyethanol is miscible with water and soluble in most organic solvents.[5][6]
Given the significant non-polar character of the butyl group and the benzene ring, coupled with the polar ester and dimethylamino groups, this compound is expected to exhibit good solubility in a range of organic solvents, from moderately polar to non-polar.
Experimental Determination of Solubility
A systematic approach is necessary to determine the solubility of this compound in various organic solvents. This can be achieved through both qualitative and quantitative methods.
Qualitative Solubility Assessment
A preliminary qualitative assessment can efficiently categorize the compound's solubility in a range of solvents.
-
Preparation: Dispense 0.1 mL of this compound into a series of small, dry test tubes.
-
Solvent Addition: To each test tube, add a selected organic solvent in 0.5 mL increments, up to a total of 3 mL.
-
Observation: After each addition, vigorously shake the test tube and observe for complete dissolution.
-
Classification:
-
Soluble: The compound dissolves completely to form a homogeneous solution.
-
Slightly Soluble: A portion of the compound dissolves, but some remains undissolved.
-
Insoluble: The compound does not dissolve.
-
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Spectroscopic Characterization of 2-Butoxyethyl 4-(dimethylamino)benzoate: A Technical Guide
Introduction
2-Butoxyethyl 4-(dimethylamino)benzoate is a compound of interest in various chemical applications, notably as a photoinitiator in polymer chemistry. Its efficacy and reaction kinetics are intrinsically linked to its molecular structure and electronic properties. A thorough spectroscopic analysis is therefore indispensable for its unambiguous identification, purity assessment, and for predicting its behavior in different chemical environments.
This technical guide provides an in-depth overview of the expected spectroscopic signature of this compound, leveraging data from nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy. Due to a scarcity of publicly available experimental spectra for this specific compound, this guide will utilize data from the closely related analogue, Ethyl 4-(dimethylamino)benzoate, as a foundational reference. The principles of spectroscopy will then be applied to predict the spectral characteristics of this compound, with a detailed explanation of the expected variations arising from the structural differences.
Molecular Structure and Expected Spectroscopic Features
The key to understanding the spectroscopic data lies in the molecular structure of this compound. The molecule can be deconstructed into three main components: the p-substituted benzene ring, the dimethylamino group, and the butoxyethyl ester group. Each of these components will give rise to characteristic signals in the various spectra.
Figure 1. Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Reference Data: Ethyl 4-(dimethylamino)benzoate
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 | d | 2H | Aromatic protons (ortho to carbonyl) |
| ~6.7 | d | 2H | Aromatic protons (ortho to amino) |
| ~4.3 | q | 2H | -O-CH₂-CH₃ |
| ~3.0 | s | 6H | -N(CH₃)₂ |
| ~1.3 | t | 3H | -O-CH₂-CH₃ |
Predicted ¹H NMR Spectrum for this compound
The aromatic and dimethylamino regions of the spectrum are expected to be very similar to the ethyl analogue. The primary difference will be in the ester side chain.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.9 | d | 2H | Aromatic protons (ortho to carbonyl) |
| ~6.6 | d | 2H | Aromatic protons (ortho to amino) |
| ~4.4 | t | 2H | -COO-CH₂-CH₂-O- |
| ~3.7 | t | 2H | -COO-CH₂-CH₂-O- |
| ~3.5 | t | 2H | -O-CH₂-(CH₂)₂-CH₃ |
| ~3.0 | s | 6H | -N(CH₃)₂ |
| ~1.6 | m | 2H | -O-CH₂-CH₂-CH₂-CH₃ |
| ~1.4 | m | 2H | -O-CH₂-CH₂-CH₂-CH₃ |
| ~0.9 | t | 3H | -O-(CH₂)₃-CH₃ |
Causality Behind Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds as it dissolves a wide range of samples and has a simple, single-peak solvent signal.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm) due to its chemical inertness and its single, sharp resonance peak that is upfield from most organic proton signals.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS in a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.
Figure 2. Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.
Reference Data: Ethyl 4-(dimethylamino)benzoate
| Chemical Shift (ppm) | Assignment |
| ~166.0 | C=O (ester carbonyl) |
| ~130.3 | Aromatic C-H (ortho to carbonyl) |
| ~128.5 | Aromatic C (ipso to carbonyl) |
| ~113.0 | Aromatic C-H (ortho to amino) |
| ~150.0 | Aromatic C (ipso to amino) |
| ~60.5 | -O-CH₂-CH₃ |
| ~40.0 | -N(CH₃)₂ |
| ~14.1 | -O-CH₂-CH₃ |
Predicted ¹³C NMR Spectrum for this compound
The aromatic and dimethylamino carbon signals will be largely unchanged. The ester side chain will show additional signals for the butoxyethyl group.
| Predicted Chemical Shift (ppm) | Assignment |
| ~166.5 | C=O (ester carbonyl) |
| ~152.0 | Aromatic C (ipso to amino) |
| ~131.5 | Aromatic C-H (ortho to carbonyl) |
| ~117.0 | Aromatic C (ipso to carbonyl) |
| ~113.5 | Aromatic C-H (ortho to amino) |
| ~70.5 | -O-CH₂-(CH₂)₂-CH₃ |
| ~68.0 | -COO-CH₂-CH₂-O- |
| ~64.0 | -COO-CH₂-CH₂-O- |
| ~40.0 | -N(CH₃)₂ |
| ~31.5 | -O-CH₂-CH₂-CH₂-CH₃ |
| ~19.0 | -O-CH₂-CH₂-CH₂-CH₃ |
| ~13.5 | -O-(CH₂)₃-CH₃ |
Causality Behind Experimental Choices:
-
Broadband Proton Decoupling: This technique is employed to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom. This enhances the signal-to-noise ratio.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of CDCl₃) is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Instrument Setup: Similar to ¹H NMR, the instrument is tuned and shimmed.
-
Data Acquisition: A proton-decoupled pulse sequence is used. A larger number of scans is necessary to achieve a good signal-to-noise ratio.
-
Data Processing: The FID is Fourier transformed and the spectrum is phase corrected.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectrum for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2850 | Medium-Strong | C-H stretching (aliphatic) |
| ~1710 | Strong | C=O stretching (ester) |
| ~1600, ~1500 | Medium | C=C stretching (aromatic) |
| ~1270 | Strong | C-O stretching (ester) |
| ~1160 | Strong | C-N stretching |
| ~1100 | Strong | C-O-C stretching (ether) |
Causality Behind Experimental Choices:
-
Sample Preparation: For a liquid sample, a thin film between two salt (NaCl or KBr) plates is a simple and effective method. For a solid, a KBr pellet or a Nujol mull can be used.
-
Background Scan: A background spectrum of the empty sample compartment is taken to subtract the contribution of atmospheric CO₂ and water vapor from the sample spectrum.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Thin Film): Place a drop of the liquid sample on a salt plate and cover with a second salt plate.
-
Background Scan: Place the salt plates (if used) in the spectrometer and run a background scan.
-
Sample Scan: Place the sample in the spectrometer and acquire the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Figure 3. Workflow for IR Spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.
Reference Data: Ethyl 4-(dimethylamino)benzoate
The UV-Vis spectrum of Ethyl 4-(dimethylamino)benzoate in ethanol typically shows a strong absorption maximum (λ_max) around 310 nm.[1] This absorption is attributed to the π → π* transition of the conjugated system, which includes the benzene ring, the carbonyl group, and the nitrogen lone pair of the dimethylamino group.
Predicted UV-Vis Spectrum for this compound
The chromophore (the part of the molecule that absorbs UV-Vis light) in this compound is identical to that of Ethyl 4-(dimethylamino)benzoate. Therefore, the UV-Vis spectrum is expected to be very similar.
| Solvent | Predicted λ_max (nm) | Molar Absorptivity (ε) | Transition |
| Ethanol | ~310 | High | π → π* |
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common solvent for UV-Vis spectroscopy as it is transparent in the UV region of interest and can dissolve a wide range of organic compounds.
-
Concentration: The sample concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol) of a known concentration.
-
Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.
-
Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Figure 4. Workflow for UV-Vis Spectroscopy.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By leveraging the well-established data of its close structural analog, Ethyl 4-(dimethylamino)benzoate, and applying fundamental spectroscopic principles, we have outlined the expected NMR, IR, and UV-Vis spectra. This information is crucial for researchers and scientists working with this compound, enabling them to confirm its identity, assess its purity, and understand its electronic properties. It is important to note that while these predictions are based on sound scientific reasoning, experimental verification is always the gold standard in chemical analysis.
References
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Taniguchi, M.; Lindsey, J. S. Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochem. Photobiol.2018 , 94, 290–327. [Link]
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An In-depth Technical Guide to the Purity Analysis of 2-Butoxyethyl 4-(dimethylamino)benzoate
Introduction: The Analytical Imperative for 2-Butoxyethyl 4-(dimethylamino)benzoate
This compound, a significant organic compound, finds applications in various chemical syntheses and formulations. Its efficacy and safety are intrinsically linked to its purity. This guide provides a comprehensive framework for the purity analysis of this compound, addressing the core requirements of researchers, scientists, and drug development professionals. We will delve into the rationale behind methodological choices, establish self-validating analytical systems, and ground our protocols in established scientific principles.
The molecular structure of this compound, with its ester and tertiary amine functionalities, presents a unique analytical challenge. A robust purity analysis must not only quantify the main component but also identify and quantify any process-related impurities and degradation products.
Anticipating the Impurity Profile: A Synthesis-Based Approach
A logical first step in developing a purity analysis method is to consider the potential impurities arising from the synthesis of this compound. A common synthetic route is the esterification of 4-(dimethylamino)benzoic acid with 2-butoxyethanol.
Based on this, potential impurities could include:
-
Starting Materials: Unreacted 4-(dimethylamino)benzoic acid and 2-butoxyethanol.
-
By-products: Products of side reactions, such as the dehydration of 2-butoxyethanol.
-
Degradation Products: Hydrolysis of the ester bond, leading back to the starting materials.
The following diagram illustrates the logical flow for identifying potential impurities:
An In-depth Technical Guide to the Photochemical Applications of 2-Butoxyethyl 4-(dimethylamino)benzoate
Introduction: The Catalyst of Light-Induced Transformation
In the realm of photochemistry, the precise control over light-induced reactions is paramount. Ultraviolet (UV) curing, a process that utilizes light to rapidly convert a liquid formulation into a solid material, stands as a cornerstone of modern manufacturing in sectors ranging from protective coatings and printing inks to advanced adhesives and biomedical devices.[1][2][3] At the heart of this technology lies the photoinitiator system, a carefully selected combination of molecules that absorb light energy and initiate a cascade of chemical reactions, typically polymerization.[4] This guide delves into the multifaceted role of a key component in many such systems: 2-Butoxyethyl 4-(dimethylamino)benzoate, a tertiary amine co-initiator that significantly enhances the efficiency and completeness of photopolymerization.
This document provides researchers, scientists, and drug development professionals with a comprehensive understanding of the fundamental principles, mechanisms of action, and practical applications of this compound. We will explore its synergistic relationship with photoinitiators, its crucial role in overcoming common challenges in free-radical polymerization, and provide detailed experimental frameworks for its effective utilization.
Part 1: The Fundamentals of Photoinitiation Systems
Photopolymerization is initiated by molecules known as photoinitiators, which can be broadly classified into two categories based on their mechanism of generating reactive species upon light absorption.[5]
-
Type I Photoinitiators (Cleavage Type): These molecules undergo unimolecular bond cleavage upon absorbing UV light, directly generating two free radicals.[4]
-
Type II Photoinitiators (Abstraction Type): These photoinitiators, upon excitation by light, do not cleave themselves. Instead, they enter an excited triplet state and then abstract a hydrogen atom from a synergist or co-initiator molecule to generate the initiating radicals.[4][5][6]
This compound functions as a co-initiator , specifically designed to work in tandem with Type II photoinitiators such as benzophenones and thioxanthones.[7][8] These amine synergists are indispensable for the efficient function of Type II systems for two primary reasons: they are the source of the initiating free radical, and they play a vital role in mitigating oxygen inhibition.[7]
Part 2: Profile of this compound
This compound is a tertiary amine benzoate ester with a molecular structure optimized for its role as a photochemical synergist.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 67362-76-9 | [9][10] |
| Molecular Formula | C₁₅H₂₃NO₃ | [10][11] |
| Molecular Weight | 265.35 g/mol | [10][12] |
| Physical State | Liquid | |
| Synonyms | 4-(Dimethylamino)benzoic Acid 2-Butoxyethyl Ester, Ethylene Glycol Monobutyl Ether 4-(Dimethylamino)benzoate | [13] |
A related and widely studied compound is 2-Ethylhexyl 4-(dimethylamino)benzoate (EHA or Padimate O), which shares a similar core structure and photochemical behavior.[8][14][15] Data and insights from studies on EHA are often transferable and provide a valuable framework for understanding the applications of its butoxyethyl counterpart.
Part 3: Photochemical Mechanism of Action
The efficacy of this compound stems from its interaction with an excited state photoinitiator, typically through a bimolecular reaction.[5]
1. Light Absorption and Excitation: A Type II photoinitiator (PI), such as benzophenone, absorbs UV radiation (typically in the 250-420 nm range), promoting it from its ground state (S₀) to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁).[1][3]
2. Hydrogen Abstraction and Radical Formation: The excited triplet state photoinitiator (PI (T₁)) is a potent oxidizing agent and readily abstracts a hydrogen atom from the tertiary amine co-initiator, specifically from the carbon atom alpha to the nitrogen. This electron transfer and subsequent proton transfer results in the formation of two radicals: an α-amino radical derived from the co-initiator and a ketyl radical from the photoinitiator.[7]
Caption: Mechanism of oxygen inhibition and mitigation by amine co-initiators.
Part 4: Applications in Photochemistry
The unique properties of this compound make it a versatile and highly effective co-initiator in a variety of UV-curable formulations. [7]
UV Curable Coatings and Inks
This is the largest area of application. In formulations for wood varnishes, decorative coatings for metals, and printing inks, rapid and complete curing is essential. [2][7]The inclusion of an amine synergist promotes a thorough surface cure, resulting in coatings with high gloss, scratch resistance, and excellent adhesion. [2][7][8] Typical Formulation Components:
| Component | Function | Typical Concentration (wt%) |
| Oligomer | Provides the primary backbone and properties of the cured film (e.g., epoxy acrylate, urethane acrylate). | 30 - 70% |
| Monomer | A reactive diluent that controls viscosity and crosslink density (e.g., tripropylene glycol diacrylate). | 20 - 60% |
| Type II Photoinitiator | Absorbs UV light and initiates the reaction (e.g., Benzophenone). | 1 - 5% |
| This compound | Co-initiator/Synergist. | 2 - 10% |
| Additives | Modify surface properties, flow, etc. (e.g., leveling agents, pigments). | 0.1 - 5% |
Experimental Protocol: UV Curing of a Clear Acrylate Coating
Objective: To prepare and cure a simple UV-curable clear coat to evaluate the effectiveness of the photoinitiator system.
Materials:
-
Urethane Acrylate Oligomer
-
Tripropylene Glycol Diacrylate (TPGDA) Monomer
-
Benzophenone (Photoinitiator)
-
This compound (Co-initiator)
-
Glass or metal substrate
-
Film applicator (e.g., wire-wound bar)
-
Medium-pressure mercury UV lamp system with conveyor
Methodology:
-
Formulation Preparation: In a light-blocking container, combine the components according to the desired weight percentages (e.g., 50% Urethane Acrylate, 42% TPGDA, 4% Benzophenone, 4% this compound).
-
Mixing: Gently mix the components using a magnetic stirrer or mechanical mixer at low speed until a homogenous, clear liquid is obtained. Avoid introducing air bubbles.
-
Application: Apply the formulation onto the substrate using a film applicator to achieve a consistent film thickness (e.g., 25 µm).
-
UV Curing: Place the coated substrate on the conveyor belt of the UV curing system. Expose the film to UV radiation. The required UV dose (mJ/cm²) and intensity (mW/cm²) will depend on the formulation and lamp system. A typical starting point might be a belt speed that delivers a dose of 500 mJ/cm².
-
Evaluation:
-
Surface Cure: Immediately after curing, gently touch the surface with a cotton ball. A tack-free surface will not show any fiber transfer.
-
Solvent Resistance: Perform a methyl ethyl ketone (MEK) rub test. Count the number of double rubs with an MEK-soaked cloth required to break through the coating. A higher number indicates a more thorough cure.
-
Adhesion: Perform a cross-hatch adhesion test according to ASTM D3359.
-
Caption: Experimental workflow for UV curing a coating.
UV-Curable Adhesives
In adhesive applications, the ability to rapidly create strong bonds is a significant advantage. [2][7]UV-curable adhesives using amine synergists allow for on-demand curing, providing virtually unlimited working time before light exposure. The mitigation of oxygen inhibition is particularly important for bonding transparent substrates where the adhesive may be exposed to air at the bond line.
Dental Composites
Aromatic tertiary amines are commonly used as co-initiators in dental resin composites, which are cured using visible blue light (around 470 nm). [5][6]In these systems, a different sensitizer, typically camphorquinone (CQ), is used instead of a UV photoinitiator. [16]The mechanism remains analogous: the light-excited CQ abstracts a hydrogen from the amine co-initiator to generate the polymerizing radicals. [5]While effective, the use of amine co-initiators in this field has raised some concerns about potential cytotoxicity and long-term color stability (yellowing) of the dental restoration, leading to ongoing research into alternative co-initiator systems. [5][6][16]
Part 5: Safety and Regulatory Considerations
As with all chemical compounds, proper handling and awareness of potential hazards are essential.
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. [13]Avoid inhalation, ingestion, and skin contact. * Toxicology: The compound is listed as harmful if swallowed, in contact with skin, or if inhaled. [13]* Regulatory Landscape: It is important to note that related amine synergists, specifically Ethyl-4-(dimethylamino)benzoate (EDB) and 2-Ethylhexyl-4-(dimethylamino)benzoate (EHA), have been reclassified by the European Chemicals Agency (ECHA) as Reprotoxin 1B. This classification places significant restrictions on their use in certain applications, particularly in consumer products and food packaging. While this compound does not currently share this classification, the regulatory landscape for amine synergists is evolving, and users should stay informed of the latest regional regulations.
Conclusion: A Versatile Tool in the Photochemist's Arsenal
This compound is a highly effective and versatile tertiary amine co-initiator that plays a critical role in modern photopolymerization technology. Its ability to act as a synergist for Type II photoinitiators, generating initiating free radicals through hydrogen abstraction, is fundamental to its function. Crucially, its capacity to mitigate oxygen inhibition ensures the rapid and complete cure of coatings, inks, and adhesives, leading to high-performance materials. While its application extends into specialized fields like dental composites, ongoing research and regulatory scrutiny necessitate a careful and informed approach to its use. For the researcher and development professional, a thorough understanding of its photochemical mechanisms and practical handling provides the foundation for innovating the next generation of light-curable materials.
References
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How Does UV Curing Work? The Chemical Reactions Behind It. (n.d.). IGM Resins. Retrieved January 20, 2026, from [Link]
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The Role of Photoinitiators in UV Curing. (2025, January 6). Guangdong Lencolo New Material Co., LTD. Retrieved January 20, 2026, from [Link]
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Boosting Efficiency: The Role of 2-(Dimethylamino)ethyl Benzoate in UV-Curable Formulations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 20, 2026, from [Link]
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The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. (2021, February 2). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Tertiary amine catalyzed photo-induced controlled radical polymerization of methacrylates. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]
-
Item # PL-EHA, 2-Ethylhexyl 4-Dimethylamino Benzoate. (n.d.). Esstech, Inc.. Retrieved January 20, 2026, from [Link]
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Synthesis and characterization of aliphatic amine co-initiator with different chain length for photopolymerization of dimethacrylate. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]
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Photoinitiators for Medical Applications—The Latest Advances. (2024, August 17). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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This compound, 25g, Each. (n.d.). CP Lab Safety. Retrieved January 20, 2026, from [Link]
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Can TPO as Photoinitiator Replace “Golden Mean” Camphorquinone and Tertiary Amines in Dental Composites? Testing Experimental Composites Containing Different Concentration of Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
2-[4-(Dimethylamino)butoxy]ethyl benzoate | C15H23NO3 | CID 69719813. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester | C15H23NO3 | CID 101339. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
Ethyl 2-(dimethylamino)benzoate | C11H15NO2 | CID 596366. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]
-
2-ethylhexyl 4-(dimethylamino)benzoate (Photoinitiator EHA), CAS 21245-02-3. (2018, May 17). LookChem. Retrieved January 20, 2026, from [Link]
-
Photoinitiator selection to advance the UV curing industry in an uncertain world. (2020, March 11). RadTech. Retrieved January 20, 2026, from [Link]
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An In-depth Technical Guide to 2-Butoxyethyl 4-(dimethylamino)benzoate as a Co-initiator in Photopolymerization Systems
Abstract
This technical guide provides a comprehensive overview of 2-Butoxyethyl 4-(dimethylamino)benzoate, detailing its critical role not as a primary photoinitiator, but as a highly efficient amine synergist or co-initiator in Norrish Type II photopolymerization systems. This document is intended for researchers, scientists, and drug development professionals engaged in the formulation and application of light-curable resins. We will explore the fundamental photochemical mechanisms, present key physicochemical properties, and provide a detailed, field-proven experimental protocol for its application. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.
Introduction: Redefining the Role of this compound
In the field of photopolymerization, the precise function of each component within a formulation is paramount. While often broadly categorized, it is crucial to distinguish between a photoinitiator—the molecule that directly absorbs photons to initiate polymerization—and a co-initiator or synergist, which participates in the generation of reactive species. This compound, a tertiary amine derivative, falls decisively into the latter category. Its primary function is to act as a hydrogen donor in conjunction with a Norrish Type II photoinitiator, such as benzophenone or camphorquinone.[1] This synergistic relationship is fundamental to overcoming oxygen inhibition and achieving efficient polymerization, particularly in acrylate and methacrylate-based systems.[1][2] This guide will elucidate the chemistry and practical application of this compound in its correct and most effective capacity.
The Photochemical Mechanism: A Synergistic Partnership
Norrish Type II photoinitiation is a bimolecular process that relies on the interaction between an excited photoinitiator and a synergist.[3] The process, illustrated below, can be dissected into several key steps:
-
Photoexcitation: The primary photoinitiator (e.g., Benzophenone) absorbs UV radiation, promoting it from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁).
-
Hydrogen Abstraction: The excited triplet state of the photoinitiator abstracts a hydrogen atom from the amine co-initiator, this compound. This step is crucial and results in the formation of two radical species.
-
Initiation: The newly formed α-aminoalkyl radical is a highly reactive species that initiates the polymerization of monomers (e.g., acrylates). The ketyl radical formed from the photoinitiator is less reactive and typically does not initiate polymerization, but may participate in termination reactions.
This mechanism highlights the indispensable role of the amine co-initiator in generating the primary initiating radicals.
Caption: Mechanism of Type II photopolymerization with an amine co-initiator.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for formulation development.
| Property | Value | Source |
| CAS Number | 67362-76-9 | [1] |
| Molecular Formula | C₁₅H₂₃NO₃ | [1][4] |
| Molecular Weight | 265.35 g/mol | [1][4] |
| Appearance | Light orange to yellow to green clear liquid | TCI Chemicals |
| Purity | >95.0% (GC) | TCI Chemicals |
| Synonyms | 4-(Dimethylamino)benzoic Acid 2-Butoxyethyl Ester, Ethylene Glycol Monobutyl Ether 4-(Dimethylamino)benzoate | |
| Solubility | Soluble in most monomers, oligomers, and pre-polymers; insoluble in water. | Inferred from similar compounds |
| Absorption Peak (λmax) | Approx. 310 nm | Inferred from similar compounds[5] |
Experimental Protocol: UV Curing of an Acrylate Formulation
This section provides a detailed, step-by-step methodology for a typical UV curing process utilizing this compound as a co-initiator. This protocol is designed to be a self-validating system, with clear steps for preparation, curing, and analysis.
Materials and Reagents
-
Monomer: Trimethylolpropane triacrylate (TMPTA)
-
Photoinitiator: Benzophenone (BP)
-
Co-initiator: this compound
-
Solvent (for cleaning): Isopropanol
-
Substrate: Glass slides or aluminum pans
Formulation Preparation
-
In a light-protected vessel, combine the components in the following weight percentages:
-
Trimethylolpropane triacrylate (TMPTA): 95%
-
Benzophenone (BP): 3%
-
This compound: 2%
-
-
Gently stir the mixture at room temperature until all components are fully dissolved and the solution is homogeneous. Avoid vigorous stirring to prevent the introduction of air bubbles.
Curing Procedure
-
Apply a thin film of the formulation onto the substrate using a film applicator or a pipette to a controlled thickness (e.g., 50 µm).
-
Place the coated substrate under a medium-pressure mercury UV lamp.
-
Expose the sample to UV radiation. The required dose will depend on the lamp intensity and the specific formulation but a typical starting point is 500-1000 mJ/cm².
-
After exposure, the film should be tack-free, indicating successful curing.
Analysis of Curing Efficiency: Degree of Conversion (DC%) by FTIR Spectroscopy
The degree of conversion is a critical parameter for evaluating the efficiency of the photopolymerization process. It can be determined by Fourier Transform Infrared (FTIR) spectroscopy by monitoring the decrease in the acrylate C=C double bond absorption peak.[6][7][8][9][10]
-
Record the spectrum of the uncured liquid resin: Place a small drop of the liquid formulation between two KBr pellets. Record the FTIR spectrum.
-
Record the spectrum of the cured polymer film: After UV curing, carefully scrape off a small amount of the cured polymer, grind it into a fine powder, and prepare a KBr pellet. Alternatively, if the film is thin enough, it can be analyzed directly. Record the FTIR spectrum.
-
Calculate the Degree of Conversion (DC%): The DC% is calculated from the change in the ratio of the absorbance of the aliphatic C=C peak (at approximately 1638 cm⁻¹) to an internal reference peak that does not change during polymerization (e.g., the C=O ester peak at around 1720 cm⁻¹).
The formula for calculating DC% is:
DC% = [1 - ( (Abs C=C / Abs C=O)cured / (Abs C=C / Abs C=O)uncured )] * 100
Caption: Experimental workflow for UV curing and analysis.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][4] It is imperative to handle this chemical in a well-ventilated area, such as a fume hood. Personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, should be worn at all times.[3] In case of contact with skin, wash immediately with plenty of water.[3] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[2][6]
Conclusion
This compound is a highly effective amine synergist for Norrish Type II photopolymerization systems. Its role as a co-initiator is critical for the efficient generation of free radicals, leading to rapid and complete curing of acrylate and methacrylate formulations. By understanding its photochemical mechanism and utilizing it in well-designed formulations, researchers can achieve high-performance photopolymers for a wide range of applications. This guide has provided the foundational knowledge and a practical experimental framework to facilitate the successful application of this versatile co-initiator.
References
-
PubChem. (n.d.). Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester. Retrieved from [Link]
-
RadTech Europe. (2013, October 13). Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings. Retrieved from [Link]
-
UL Prospector. (2021, April 2). Radiation Cure Coatings – The Ultimate in Rapid Cure Technology. Retrieved from [Link]
-
Esstech, Inc. (n.d.). Item # PL-EHA, 2-Ethylhexyl 4-Dimethylamino Benzoate. Retrieved from [Link]
-
ResearchGate. (2008). Photopolymerization of 2-(dimethylaminoethyl)methacrylate induced by diacetoxyiodobenzene and bis(trifluoroacetoxy) iodobenzene. Retrieved from [Link]
-
ResearchGate. (2018). A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins. Retrieved from [Link]
-
SciSpace. (2000). Infrared spectroscopy: a tool for determination of the degree of conversion in dental composites. Retrieved from [Link]
-
Hampford Research Inc. (n.d.). Ethyl-4-dimethylaminobenzoate (EDAB). Retrieved from [Link]
-
The Journal of Contemporary Dental Practice. (2012). Degree of Conversion of Polymer-matrix Composite assessed by FTIR Analysis. Retrieved from [Link]
-
PubMed Central. (2022, August 25). A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR). Retrieved from [Link]
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- 4. pcimag.com [pcimag.com]
- 5. researchgate.net [researchgate.net]
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- 10. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Role of 2-Butoxyethyl 4-(dimethylamino)benzoate in the UV Curing of Polymers: Application Notes and Protocols
Introduction
The field of ultraviolet (UV) curing has revolutionized the development and application of polymeric materials across a spectrum of industries, from advanced coatings and inks to biomedical devices and 3D printing. The precision, speed, and energy efficiency of this technology are largely governed by the photoinitiating system, a critical component that converts light energy into chemical energy to drive polymerization. This guide provides an in-depth technical overview of 2-Butoxyethyl 4-(dimethylamino)benzoate, a key amine synergist, and its application in UV curing formulations. Designed for researchers, scientists, and drug development professionals, this document elucidates the underlying chemical principles, provides detailed experimental protocols, and offers insights into optimizing curing performance.
Understanding the Mechanism: The Synergy of Norrish Type II Photoinitiation
This compound, also known as ethylene glycol monobutyl ether 4-(dimethylamino)benzoate, functions as a co-initiator, or synergist, in Norrish Type II photoinitiation systems. Unlike Type I photoinitiators that undergo direct cleavage upon UV exposure to form free radicals, Type II photoinitiators require a hydrogen donor to generate the initiating species. This is where this compound plays a crucial role.
The process can be broken down into the following key steps:
-
Photoexcitation: A Norrish Type II photoinitiator (PI), such as benzophenone or a thioxanthone derivative, absorbs UV radiation, promoting it to an excited singlet state (¹PI*).
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (³PI*).
-
Hydrogen Abstraction: The excited triplet-state photoinitiator abstracts a hydrogen atom from the tertiary amine group of this compound. This is the critical synergistic interaction.
-
Radical Generation: This hydrogen abstraction event results in the formation of two radical species: a ketyl radical from the photoinitiator and a highly reactive alkylamino radical from the this compound molecule.
-
Polymerization Initiation: The alkylamino radical is the primary species that initiates the polymerization of monomers and oligomers, such as acrylates, by attacking their carbon-carbon double bonds and propagating the polymer chain.
A significant advantage of using an amine co-initiator like this compound is its ability to mitigate oxygen inhibition. Oxygen present in the curing environment can scavenge free radicals, leading to incomplete surface cure and a tacky finish. The alkylamino radicals generated from the amine synergist can react with and consume dissolved oxygen, thereby allowing the polymerization to proceed efficiently at the surface.
UV Curing and Performance Evaluation
This protocol describes the application, curing, and basic characterization of the formulated coating.
Equipment:
-
Film Applicator (e.g., bar coater)
-
Substrate (e.g., glass panels, plastic sheets)
-
UV Curing System (e.g., conveyorized mercury lamp or UV-LED system)
-
Radiometer
-
Pencil Hardness Tester
-
Cross-hatch Adhesion Tester
Procedure:
-
Application: Apply the formulated coating to the substrate using a film applicator to achieve a consistent film thickness (e.g., 25-50 µm).
-
Curing: Pass the coated substrate through the UV curing system.
-
UV Source: Medium-pressure mercury lamp.
-
UV Intensity: Measure the intensity at the substrate surface using a radiometer (e.g., 500 mW/cm²).
-
UV Dose: Control the dose by adjusting the conveyor belt speed (e.g., start with a dose of 500 mJ/cm²).
-
-
Surface Cure Assessment: Immediately after curing, gently touch the surface with a cotton ball. A tack-free surface indicates a good surface cure.
-
Solvent Rub Test: After the film has cooled, perform a solvent rub test (e.g., with methyl ethyl ketone - MEK) to assess the degree of crosslinking. Record the number of double rubs required to break through the coating.
-
Pencil Hardness: Determine the pencil hardness of the cured film according to ASTM D3363.
-
Adhesion: Evaluate the adhesion of the coating to the substrate using a cross-hatch adhesion test according to ASTM D3359.
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Suggested Action |
| Tacky Surface | Insufficient surface cure due to oxygen inhibition. | Increase the concentration of this compound. Increase UV intensity or dose. Ensure the UV lamp has sufficient output in the shorter wavelength range. |
| Poor Through-Cure | Insufficient UV dose at the bottom of the film. Photoinitiator concentration is too high, leading to a "shielding" effect. | Increase the UV dose by slowing the conveyor speed. Optimize the photoinitiator concentration (a ladder study may be required). |
| Yellowing | High concentration of amine co-initiator. High UV dose. | Reduce the concentration of this compound. Optimize the UV dose to the minimum required for a full cure. |
| Poor Adhesion | Incomplete cure at the substrate interface. High shrinkage stress. | Optimize the UV dose. Consider the use of adhesion promoters in the formulation. Evaluate different reactive diluents to manage shrinkage. |
Safety and Handling
This compound should be handled in accordance with its Safety Data Sheet (SDS). [1]It may be harmful if swallowed, in contact with skin, or if inhaled. [1]Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. [1]Work should be conducted in a well-ventilated area. [2]
Conclusion
This compound is a highly effective amine synergist for UV curing applications utilizing Norrish Type II photoinitiators. Its primary role in hydrogen donation to the excited photoinitiator leads to the efficient generation of polymerizing radicals and, crucially, helps to overcome oxygen inhibition at the coating's surface. By carefully optimizing its concentration in conjunction with the photoinitiator and curing parameters, researchers and formulators can achieve rapid, tack-free curing and develop high-performance polymeric materials. The protocols and guidelines presented here provide a solid foundation for the successful application of this compound in the dynamic field of UV curing.
References
-
Tintoll. (n.d.). Norrish Type 2/ II Photoinitiator Wholesale Manufacturer. Retrieved from [Link]
-
Wikipedia. (2023). Norrish reaction. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 25g, Each. Retrieved from [Link]
-
ResearchGate. (2025). A) Photoinitiating mechanisms of Norrish type I and Norrish type II.... Retrieved from [Link]
- Google Patents. (n.d.). WO2021074363A1 - Amine co-initiator mixture.
-
Anyang General Chemical Co., Ltd. (2020). Applications of Photoinitiator EDB. Retrieved from [Link]
-
Esstech, Inc. (n.d.). Item # PL-EHA, 2-Ethylhexyl 4-Dimethylamino Benzoate. Retrieved from [Link]
-
RadTech. (n.d.). Effect of Tertiary Amine on the Curing Rate of UV-curable Ink. Retrieved from [Link]
-
CONICET. (2008). Photopolymerization of N,N-dimethylaminobenzyl alcohol as amine co-initiator for light-cured dental resins. Retrieved from [Link]
-
ResearchGate. (2025). Review of basic chemistry of UV-curing technology. Retrieved from [Link]
-
Behr Process Corp. (2023). SDS US. Retrieved from [Link]
Sources
Application Notes and Protocols for the Experimental Use of 2-Butoxyethyl 4-(dimethylamino)benzoate
Abstract
This document provides a comprehensive guide for the dissolution and application of 2-Butoxyethyl 4-(dimethylamino)benzoate (CAS 67362-76-9), a tertiary amine synergist crucial for photochemically initiated polymerization reactions. Primarily intended for researchers, scientists, and professionals in drug development and material science, these protocols detail the compound's physicochemical properties, outline safe handling procedures, provide validated methods for preparing solutions in common laboratory solvents, and explain its mechanistic role in photopolymerization. By grounding these protocols in established chemical principles, this guide aims to ensure experimental reproducibility and safety.
Introduction: Understanding the Role of Amine Synergists
This compound is an organic compound that functions as a co-initiator or synergist, particularly in photopolymerization systems that utilize Norrish Type II photoinitiators.[1] These systems are fundamental in applications ranging from dental composites and 3D printing to the synthesis of novel biomaterials and drug delivery matrices.
Unlike Type I photoinitiators that undergo direct unimolecular cleavage upon irradiation to form free radicals, Type II photoinitiators require a hydrogen donor to generate the initiating species.[1] This is where this compound plays a critical role. Upon UV irradiation, the Type II photoinitiator (e.g., benzophenone) is promoted to an excited triplet state. In this energized state, it abstracts a hydrogen atom from the tertiary amine of the synergist. This bimolecular reaction generates a reactive alkylamino radical, which is highly efficient at initiating the polymerization of monomers like acrylates, and a ketyl radical which is less reactive.[2][3]
A secondary, yet vital, function of tertiary amines in these systems is the mitigation of oxygen inhibition.[4] Molecular oxygen is a potent inhibitor of free-radical polymerization, as it can scavenge and deactivate the initiating radicals to form unreactive peroxy radicals. The alkylamino radicals generated from the amine synergist can react with and consume dissolved oxygen, thereby protecting the polymerization process and ensuring more complete and rapid curing, especially at the surface.[2][4]
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties is essential for its safe and effective use.
| Property | Value | Source(s) |
| CAS Number | 67362-76-9 | [5][6] |
| Molecular Formula | C₁₅H₂₃NO₃ | [5] |
| Molecular Weight | 265.35 g/mol | [5] |
| Physical State | Light orange to yellow clear liquid | TCI |
| Water Solubility | Insoluble | TCI |
| Storage | Recommended in a cool, dark place (<15°C) | TCI |
Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[7] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: All handling and dissolution procedures must be performed in a certified chemical fume hood or a well-ventilated area to avoid inhalation of vapors.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.[7]
Dissolution Protocols for Experimental Use
Given that this compound is a liquid and is insoluble in water, organic solvents are required for the preparation of stock solutions. The choice of solvent will depend on the specific experimental requirements, such as compatibility with other reagents and the desired polarity of the final solution.
Recommended Solvents
Based on the chemical structure (benzoate ester) and physical state (oily liquid), the following common laboratory solvents are recommended for dissolution.
| Solvent | Polarity | Notes |
| Acetone | Polar aprotic | High volatility. Excellent for initial dissolution and as a solvent for many common monomers and polymers. |
| Ethanol (EtOH) | Polar protic | Good general-purpose solvent. Miscible with water, which may be useful for subsequent dilutions in aqueous-organic mixtures. |
| Isopropanol (IPA) | Polar protic | Similar to ethanol but less volatile. Commonly used for cleaning and as a solvent in many formulations. |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | High boiling point and excellent solvating power. Useful for biological assays but can be difficult to remove. |
Protocol for Preparing a 100 mM Stock Solution
This protocol provides a general method for preparing a standardized stock solution, which can then be diluted for various experimental needs. Typical concentrations for photoinitiators and synergists in final formulations range from 0.5% to 5% by weight, which corresponds to a wide molar range depending on the formulation density.[8] A 100 mM stock solution provides a convenient starting point for optimization studies.
Materials:
-
This compound
-
Anhydrous solvent of choice (Acetone, Ethanol, Isopropanol, or DMSO)
-
Volumetric flasks (e.g., 10 mL, 25 mL)
-
Calibrated pipettes or a precision analytical balance
-
Vortex mixer or magnetic stirrer
Procedure:
-
Calculate the Required Mass:
-
The molecular weight of this compound is 265.35 g/mol .
-
To prepare 10 mL of a 100 mM (0.1 M) solution, you will need:
-
Mass (g) = 0.1 mol/L * 0.010 L * 265.35 g/mol = 0.26535 g
-
-
-
Weighing the Compound:
-
Place a clean, dry weighing boat on a calibrated analytical balance and tare it.
-
Carefully dispense 0.2654 g of this compound into the weighing boat. Note: As the compound is a liquid, it is often more accurate to add it to the volumetric flask first, record the mass, and then add solvent to the mark.
-
-
Dissolution:
-
Transfer the weighed compound into a 10 mL Class A volumetric flask.
-
Add approximately 5-7 mL of the chosen solvent to the flask.
-
Cap the flask and mix thoroughly using a vortex mixer or by placing a small stir bar in the flask and using a magnetic stirrer until the compound is fully dissolved and the solution is homogeneous.
-
-
Final Volume Adjustment:
-
Carefully add the solvent dropwise until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.
-
Cap the flask and invert it several times to ensure the final solution is homogeneous.
-
-
Storage:
-
Transfer the solution to an amber glass vial to protect it from light, which could cause degradation or premature reactions.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the solution in a cool, dark place as recommended for the neat compound.
-
Experimental Workflow and Mechanistic Diagrams
The effective use of this compound requires its integration into a system containing a monomer (or oligomer) and a Type II photoinitiator. The general workflow and underlying mechanism are visualized below.
General Experimental Workflow
Caption: Mechanism of radical generation with a Type II photoinitiator.
Conclusion
The successful application of this compound in experimental settings hinges on a clear understanding of its role as an amine synergist, adherence to safety protocols, and the use of appropriate dissolution methods. The protocols outlined in this document provide a validated framework for preparing solutions suitable for a wide range of photopolymerization experiments. By carefully selecting solvents and concentrations, researchers can effectively harness the capabilities of this compound to control reaction kinetics, overcome oxygen inhibition, and achieve desired material properties.
References
-
American Chemical Society. (n.d.). Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark. Journal of the American Chemical Society. Retrieved from [Link]
-
Tintoll. (n.d.). Norrish Type 2/ II Photoinitiator Wholesale Manufacturer. Retrieved from [Link]
-
Lapin, S. C., & Geiger, Z. S. (2013). Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings. RadTech Europe. Retrieved from [Link]
- Google Patents. (n.d.). EP2550250A2 - Amine synergists and their use in radiation curing.
-
ResearchGate. (2004). The Effect of Tertiary Amines on the Free Radical Copolymerization of Unsaturated Polyester and Styrene. Retrieved from [Link]
-
RadTech. (n.d.). Effect of Amine Synergists on the EB-Curing Properties of Acrylate-Based Coatings. Retrieved from [Link]
- Google Patents. (n.d.). US20080103222A1 - New Class of Amine Coinitiators in Photoinitiated Polymerizations.
-
AVESİS. (2004). The effect of tertiary amines on the free radical copolymerization of unsaturated polyester and styrene. Retrieved from [Link]
-
PCI Magazine. (2022). New UV Synergist for Improved Photoinitiator Efficiency. Retrieved from [Link]
-
Patsnap Eureka. (2025). How to Optimize Acrylic Resin Photoinitiator Concentration. Retrieved from [Link]
-
MDPI. (n.d.). The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). High-Throughput Tertiary Amine Deoxygenated Photopolymerizations for Synthesizing Polymer Libraries. Retrieved from [Link]
-
PubMed. (2022). Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. Retrieved from [Link]
-
PubChem. (n.d.). 2-Butoxyethyl 4-[2-(dimethylamino)ethyl]benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). 2-[4-(Dimethylamino)butoxy]ethyl benzoate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2-(Dimethylamino)ethyl 4-(butyl(2-hydroxyethyl)amino)benzoate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Butoxyethyl benzoate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester - Substance Details. Retrieved from [Link]
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- 2. Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings - Radtech [radtech-europe.com]
- 3. US20080103222A1 - New Class of Amine Coinitiators in Photoinitiated Polymerizations - Google Patents [patents.google.com]
- 4. EP2550250A2 - Amine synergists and their use in radiation curing - Google Patents [patents.google.com]
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Application of 2-Butoxyethyl 4-(dimethylamino)benzoate in Photopolymerization Reactions: A Detailed Technical Guide
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Butoxyethyl 4-(dimethylamino)benzoate in photopolymerization reactions. It delves into the underlying chemical mechanisms, offers detailed experimental protocols, and presents troubleshooting strategies to optimize outcomes in various applications, including advanced coatings, dental materials, and 3D printing.
Introduction: The Critical Role of Amine Synergists in Photopolymerization
Photopolymerization, or UV/EB curing, is a cornerstone of modern materials science, enabling the rapid, energy-efficient, and solvent-free fabrication of a vast array of polymeric materials. The process relies on photoinitiators, molecules that absorb light and generate reactive species—typically free radicals—to initiate polymerization. However, the efficiency of many photoinitiator systems, particularly those classified as Norrish Type II, is significantly hampered by factors such as oxygen inhibition. This is where amine synergists, such as this compound, play a pivotal role.
This compound (CAS No. 67362-76-9) is a tertiary amine that acts as a highly effective co-initiator, primarily in conjunction with Type II photoinitiators like benzophenone and its derivatives. Its principal functions are to accelerate the rate of polymerization and to overcome the detrimental effects of atmospheric oxygen, which can quench the excited state of the photoinitiator and scavenge initiating radicals, leading to incomplete surface cure and tacky finishes.[1][2][3] The inclusion of this synergist can lead to marked improvements in polymerization kinetics, depth of cure, and reduced yellowing.[4]
Mechanism of Action: A Synergistic Approach to Radical Generation
The efficacy of this compound lies in its ability to participate in a synergistic reaction with a photoinitiator, most notably a Type II photoinitiator. The process can be broken down into the following key steps:
-
Photoexcitation: Upon exposure to a suitable light source (e.g., UV lamp), the Type II photoinitiator (PI), such as benzophenone, absorbs a photon and is promoted to an excited singlet state (¹PI). It then rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (³PI).
-
Hydrogen Abstraction: The excited triplet state of the photoinitiator (³PI*) is a potent hydrogen abstractor. It readily abstracts a hydrogen atom from the alkyl group adjacent to the nitrogen atom of the this compound molecule.
-
Radical Generation: This hydrogen abstraction event results in the formation of two radical species: a ketyl radical derived from the photoinitiator and, more importantly, a highly reactive α-aminoalkyl radical from the amine synergist.[1]
-
Polymerization Initiation: The α-aminoalkyl radical is a potent initiator of polymerization, readily attacking the double bonds of acrylate or methacrylate monomers and oligomers to start the polymer chain growth.
-
Oxygen Scavenging: A crucial secondary role of the α-aminoalkyl radical is its ability to combat oxygen inhibition. It can react with molecular oxygen to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen from another amine molecule, regenerating an α-aminoalkyl radical and effectively consuming oxygen in a chain reaction.[1][3] This process prevents oxygen from inhibiting the polymerization at the surface of the coating or material.
Caption: Photochemical mechanism of this compound.
Experimental Protocols
This section provides a general protocol for the preparation and UV curing of a clear acrylate coating, a common application for this compound.
Materials and Equipment
-
Oligomer: Epoxy acrylate, Urethane acrylate, or Polyester acrylate
-
Monomer (Reactive Diluent): Trimethylolpropane triacrylate (TMPTA), Hexanediol diacrylate (HDDA), or similar
-
Photoinitiator (Type II): Benzophenone (BP)
-
Amine Synergist: this compound
-
Substrate: Glass slides, metal panels, or plastic films
-
Mixing Equipment: Magnetic stirrer or mechanical mixer
-
Film Applicator: Wire-wound rod or doctor blade
-
UV Curing System: Medium-pressure mercury arc lamp or UV-LED lamp with appropriate wavelength output (typically 365-405 nm)
-
Safety Equipment: UV-blocking safety glasses, nitrile gloves, lab coat
Formulation Preparation
The following table provides a starting point for formulation development. The optimal concentration of each component will depend on the specific oligomers and monomers used, the desired coating properties, and the curing equipment.
| Component | Function | Typical Concentration (wt%) |
| Acrylate Oligomer | Polymer backbone | 40 - 70% |
| Acrylate Monomer | Reactive diluent | 25 - 55% |
| Benzophenone (BP) | Photoinitiator | 1 - 5% |
| This compound | Amine Synergist | 1 - 5% |
| Additives (e.g., flow aids, stabilizers) | Performance modifiers | 0.1 - 2% |
Protocol:
-
In a light-protected beaker, combine the acrylate oligomer(s) and monomer(s).
-
Begin stirring the mixture at a moderate speed.
-
Gradually add the benzophenone and this compound to the mixture. Ensure they are fully dissolved. The use of gentle heating (40-50°C) can aid in dissolution.
-
Add any other additives to the formulation.
-
Continue stirring for 15-30 minutes to ensure a homogeneous mixture.
-
Allow the formulation to sit for a short period to allow any entrapped air bubbles to dissipate.
Coating Application and UV Curing
Sources
Application Note: A Validated Experimental Framework for Assessing the Photolytic Decomposition of 2-Butoxyethyl 4-(dimethylamino)benzoate
Introduction: The Rationale for Photostability Testing
2-Butoxyethyl 4-(dimethylamino)benzoate is an organic compound with potential applications in formulations exposed to light, such as cosmetics or industrial coatings. Its structural similarity to the p-aminobenzoic acid (PABA) family of UV-absorbing agents necessitates a thorough evaluation of its behavior upon exposure to light.[1][2] Photolytic decomposition can lead to a loss of efficacy and, more critically, the formation of potentially harmful degradation products.[3][4] Therefore, understanding the photostability profile is crucial for safety assessment, formulation development, and regulatory compliance.
The principles outlined in this guide are based on the International Council for Harmonisation (ICH) Harmonised Tripartite Guideline Q1B, which provides a systematic approach to photostability testing for new active substances and medicinal products.[5][6][7][8] The core objective is to evaluate the intrinsic photochemical characteristics of a substance to ensure that light exposure does not result in unacceptable changes.[5][9] This involves forced degradation studies to understand decomposition pathways and confirmatory studies to assess stability under standardized conditions.[5][6]
Materials and Instrumentation
The selection of appropriate materials and high-performance instrumentation is foundational to a successful photostability study. The causality behind each choice is to minimize experimental variables and ensure the generation of precise and accurate data.
Reagents and Chemicals
-
This compound: Analytical standard (>95% purity).
-
Solvents: HPLC-grade acetonitrile, methanol, and ultrapure water. The chosen solvent for the study must be photochemically inert and transparent at the irradiation wavelengths. Acetonitrile is often a suitable choice.
-
Buffers: As needed for HPLC mobile phase (e.g., ammonium acetate, formic acid).
-
Control Substance: A photostable compound for system validation (optional).
-
Actinometric Solution: For light source calibration, e.g., quinine hydrochloride solution, as detailed in ICH guidelines.[6]
Core Instrumentation
-
Photochemical Reactor: A controlled environment for sample irradiation is critical.
-
Light Source: The ICH Q1B guideline specifies two primary options:
-
Option 1: A source designed to mimic the D65/ID65 emission standard, such as a filtered xenon arc lamp or a metal halide lamp. This provides a broad spectrum resembling natural daylight.[5]
-
Option 2: Exposure to both a cool white fluorescent lamp and a near-UV fluorescent lamp (320-400 nm, with a peak between 350-370 nm).[5][6]
-
-
Reaction Chamber: Must be temperature-controlled to isolate photochemical effects from thermal degradation.[9] A "merry-go-round" or carousel-style reactor is recommended to ensure uniform irradiation of multiple samples.[10]
-
Sample Vessels: Chemically inert and transparent containers, such as quartz cuvettes or tubes, are mandatory to allow for maximum light transmission.[5][10]
-
-
Analytical System: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the parent compound and its photoproducts.[11][12]
Experimental Design & Protocols
A self-validating experimental design incorporates controls and systematic sampling to ensure the integrity of the results. The workflow below represents a validated approach.
Diagram: Experimental Workflow
Caption: Workflow for Photolytic Decomposition Study.
Protocol 1: Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask using HPLC-grade acetonitrile.
-
Working Solution (e.g., 20 µg/mL): Dilute the stock solution appropriately with acetonitrile to a final concentration that falls within the linear range of the HPLC calibration curve.
-
Dark Control: Prepare an identical working solution and wrap the quartz tube or vessel completely in aluminum foil to shield it from light. This sample will be placed in the photoreactor alongside the test samples to monitor for any thermal degradation.[5][6]
-
HPLC Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 20, 50 µg/mL) from the stock solution to be used for quantification.
Protocol 2: Photolytic Irradiation Procedure (ICH Q1B Confirmatory Study)
-
System Setup: Power on the photoreactor and allow the selected lamp (e.g., Xenon arc lamp with appropriate filters) to stabilize. Set the chamber temperature to a controlled value (e.g., 25°C).
-
Light Exposure Calibration: Ensure the light source is calibrated. The goal is to expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[5][6] This can be monitored using calibrated radiometers/lux meters or a validated chemical actinometry system.[6]
-
Sample Loading: Place the quartz tubes containing the test solution and the dark control into the photoreactor's sample holder.
-
Initiate Exposure: Start the irradiation process.
-
Time-Point Sampling: At specified intervals (e.g., T=0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the test solution for immediate HPLC analysis. The T=0 sample should be taken just before irradiation begins. If extensive decomposition is observed, the study may be terminated early.[5][9]
Protocol 3: HPLC-UV/MS Analytical Method
-
Method Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: DAD at the λmax of this compound, and scan a range (e.g., 200-400 nm) to detect new peaks.
-
MS Detector (if available): ESI in positive ion mode, scanning a mass range of m/z 50-500.
-
-
Analysis Sequence:
-
Run a blank (acetonitrile) to ensure system cleanliness.
-
Inject the calibration standards to generate a calibration curve.
-
Inject the T=0 sample.
-
Inject the time-point samples from the irradiated solution and the final dark control sample.
-
Data Interpretation and Expected Results
Quantitative Analysis
The concentration of the parent compound in each sample is determined from the peak area using the linear regression equation derived from the calibration curve. The percentage remaining is calculated relative to the T=0 sample.
Table 1: Hypothetical Photodegradation Data
| Irradiation Time (hours) | Parent Compound Peak Area | Concentration (µg/mL) | % Parent Compound Remaining |
|---|---|---|---|
| 0 (Dark Control Start) | 1,502,345 | 20.0 | 100.0 |
| 0 (Irradiated Start) | 1,501,987 | 20.0 | 100.0 |
| 1 | 1,351,788 | 18.0 | 90.0 |
| 2 | 1,216,630 | 16.2 | 81.0 |
| 4 | 976,543 | 13.0 | 65.0 |
| 8 | 660,874 | 8.8 | 44.0 |
| 24 | 210,278 | 2.8 | 14.0 |
| 24 (Dark Control End) | 1,498,991 | 19.9 | 99.8 |
The dark control should show minimal (<2%) degradation, confirming that the observed loss is due to photolysis, not thermal effects.
Mechanistic Insights: Potential Degradation Pathways
The photodegradation of aminobenzoate esters can proceed through several mechanisms. Studies on analogous compounds like p-aminobenzoic acid (PABA) and 2-ethylhexyl 4-(dimethylamino)benzoate (a common sunscreen agent) suggest potential pathways.[13][15][16] These often involve reactions centered on the electron-rich dimethylamino group and the ester linkage.
Key proposed transformation steps include:
-
N-dealkylation: Stepwise loss of methyl groups from the dimethylamino moiety, potentially forming formaldehyde as a byproduct.[15]
-
Oxidation: Oxidation of the amino group.[13]
-
Ester Hydrolysis: Cleavage of the ester bond, though this is often a slower process compared to reactions at the amino group.
-
Polymerization: Intermediates may polymerize to form larger molecules.[13]
LC-MS analysis is critical for identifying the masses of new peaks appearing in the chromatogram, allowing for the proposal of photoproduct structures and the elucidation of the degradation pathway.
Diagram: Proposed Photodegradation Pathway
Sources
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Application Notes & Protocols: A Guide to Incorporating 2-Butoxyethyl 4-(dimethylamino)benzoate into UV-Curable Adhesive Formulations
Abstract
This document provides a comprehensive technical guide for researchers and formulation scientists on the effective incorporation of 2-Butoxyethyl 4-(dimethylamino)benzoate (CAS 67362-76-9) into ultraviolet (UV) light-curable adhesive systems. This molecule, a tertiary amine benzoate derivative, functions as a highly effective co-initiator or "amine synergist" for Norrish Type II photoinitiators. These application notes detail the underlying photochemical mechanisms, provide detailed formulation strategies, present step-by-step experimental protocols for preparation and testing, and offer guidance on data interpretation. The objective is to equip scientists with the foundational knowledge and practical methodologies required to leverage this synergist for optimizing cure speed, mitigating oxygen inhibition, and enhancing the final physical properties of high-performance adhesives.
Introduction: The Role of Amine Synergists in UV Curing
UV-curable adhesives offer significant advantages over traditional solvent-based systems, including rapid, on-demand curing, low VOC emissions, and reduced energy consumption.[1] The curing process, or photopolymerization, is driven by a photoinitiator system that generates reactive free radicals upon exposure to UV light.
Photoinitiator systems are broadly classified into Type I (cleavage) and Type II (hydrogen abstraction). Type II systems require a co-initiator or synergist to function efficiently.[2] this compound, structurally similar to other common aromatic amine synergists like Ethyl-4-(dimethylamino)benzoate (EDAB) and 2-Ethylhexyl 4-(dimethylamino)benzoate (EHA), falls into this critical co-initiator category.[3][4][5] Its primary roles in an adhesive formulation are:
-
To act as a hydrogen donor for an excited-state Type II photoinitiator, generating a highly reactive alkylamino radical that initiates polymerization.[6]
-
To mitigate oxygen inhibition , a common issue where atmospheric oxygen scavenges free radicals at the surface, leading to incomplete cure and surface tackiness.[7][8] The amine synergist preferentially reacts with oxygen and peroxy radicals, protecting the polymerizing chains.[6]
This guide will focus on leveraging this compound within a typical free-radical curable acrylate-based adhesive system.
Mechanism of Action: Type II Photoinitiation Pathway
The efficacy of this compound is rooted in the fundamental mechanism of Type II photoinitiation. This is a bimolecular process involving the photoinitiator (PI) and the amine synergist (Co-I).[2]
-
Photo-Excitation: Upon absorbing UV photons, the Type II photoinitiator (e.g., Benzophenone) transitions from its ground state (S₀) to an excited singlet state (S₁) and then rapidly to a more stable, longer-lived triplet state (T₁).
-
Electron and Proton Transfer: The excited triplet state of the photoinitiator is not reactive enough to directly initiate polymerization. Instead, it abstracts a hydrogen atom from the amine synergist. This occurs via a two-step process: an initial electron transfer from the nitrogen atom of the amine to the excited PI, followed by a proton transfer from the carbon adjacent to the nitrogen.[9][10]
-
Radical Generation: This transfer process results in two radicals: a non-reactive ketyl radical from the photoinitiator and a highly reactive alkylamino radical from the synergist.
-
Polymerization Initiation: The alkylamino radical is the key species that attacks the double bonds of the acrylate or methacrylate monomers and oligomers, thereby initiating the chain-growth polymerization process that forms the cross-linked adhesive network.
Visualization of the Photochemical Mechanism
Caption: Type II photoinitiation mechanism with an amine synergist.
Formulation Principles and Components
A UV-curable adhesive is a carefully balanced system. The concentration of this compound must be optimized relative to the photoinitiator and the reactive components.[11]
| Component Category | Example Material | Typical wt.% | Function & Rationale |
| Oligomer | Urethane Acrylate, Epoxy Acrylate | 40 - 70% | Provides the core adhesive properties: flexibility, toughness, adhesion. The backbone structure dictates the final performance.[11] |
| Monomer | Isobornyl Acrylate (IBOA), Tripropylene Glycol Diacrylate (TPGDA) | 20 - 50% | Acts as a reactive diluent to reduce viscosity for application. Also contributes to cross-link density, cure speed, and hardness.[1] |
| Type II Photoinitiator | Benzophenone (BP), Isopropylthioxanthone (ITX) | 1 - 5% | The primary light-absorbing species that initiates the radical generation process upon UV exposure.[2] |
| Amine Synergist | This compound | 2 - 8% | The focus of this guide. Acts as a co-initiator and oxygen scavenger. The ratio to the photoinitiator is often between 1:1 and 2:1.[3][10] |
| Additives | Adhesion Promoters (e.g., silanes), Stabilizers | 0.1 - 2% | Enhances specific properties like adhesion to difficult substrates (glass, metal) or improves shelf-life.[12] |
Table 1: Example components for a model UV-curable adhesive formulation.
Experimental Protocols
The following protocols provide a framework for formulating, curing, and evaluating an adhesive containing this compound.
Protocol 1: Preparation of a Model UV-Curable Adhesive
Objective: To prepare a 50g batch of a model adhesive for performance testing.
Materials:
-
Urethane Acrylate Oligomer
-
Isobornyl Acrylate (IBOA) Monomer
-
Benzophenone (Photoinitiator)
-
Opaque, amber, or UV-blocking container (e.g., HDPE or glass)
-
Laboratory balance (0.01g resolution)
-
Low-shear laboratory mixer (e.g., planetary centrifugal mixer or propeller stirrer)
-
Disposable mixing cups and spatulas
Procedure:
-
Preparation: Ensure all work is conducted under subdued, UV-filtered light to prevent premature curing. Wear appropriate PPE, including safety glasses and nitrile gloves.
-
Weighing Components: In a tared mixing cup, accurately weigh the components according to the formulation table below. It is recommended to add the highest viscosity component (oligomer) first.
Component Weight (g) wt.% Urethane Acrylate 30.0 60.0% Isobornyl Acrylate 15.5 31.0% Benzophenone 2.0 4.0% This compound 2.5 5.0% | Total | 50.0 | 100.0% |
-
Mixing: Mix the components at a low to medium speed until the formulation is completely homogeneous. For solid components like Benzophenone, gentle warming (to ~40-50°C) may be required to facilitate dissolution. Avoid introducing excessive air bubbles. A planetary centrifugal mixer is ideal for bubble-free mixing.
-
Degassing (Optional): If significant air was introduced, place the mixture in a vacuum chamber for 5-10 minutes to degas.
-
Storage: Transfer the final formulation to a clearly labeled, opaque container. Store in a cool, dark place away from UV light sources.[10]
Protocol 2: UV Curing Procedure
Objective: To cure the formulated adhesive under controlled conditions for subsequent testing.
Equipment:
-
High-pressure mercury vapor lamp or UV LED lamp (365 nm recommended)
-
Radiometer to measure UV intensity (irradiance)
-
Test substrates (e.g., glass slides, polycarbonate, aluminum)
-
Film applicator or drawdown bar for controlled thickness
Procedure:
-
Substrate Preparation: Clean the surfaces of the test substrates with isopropyl alcohol to remove any contaminants and allow them to air dry completely.
-
Adhesive Application: Apply a consistent film of the adhesive onto one substrate. For lap shear specimens, apply to the bonding area. For hardness testing, cast a thicker layer (~2 mm) into a silicone mold.[15]
-
Assembly (if applicable): For bonded assemblies, place the second substrate over the adhesive and apply gentle pressure to ensure a consistent bond line.
-
UV Exposure: Place the assembly under the UV lamp. The distance from the lamp to the substrate should be fixed to ensure consistent irradiance.
-
Curing: Expose the adhesive to UV light. The required dose (Joules/cm²) is a product of irradiance (Watts/cm²) and time (seconds).[16] A good starting point is an irradiance of 100 mW/cm² for 10-30 seconds. The optimal dose should be determined experimentally.
-
Post-Cure: After exposure, allow the samples to cool to room temperature before testing. Some properties may continue to develop for a short period post-cure.
Protocol 3: Characterization of Cured Adhesive
Objective: To quantify the performance of the cured adhesive.
A. Surface Cure (Tack-Free Test)
-
Method: Immediately after curing, gently touch the surface of the adhesive with a cotton swab.
-
Evaluation: A fully cured surface will feel hard and tack-free, with no residue transferring to the swab. A tacky surface indicates oxygen inhibition or incomplete cure.[17]
B. Hardness (Durometer)
-
Standard: ASTM D2240.[15]
-
Method: Use a Shore D durometer for hard adhesives or Shore A for softer, more flexible formulations. Press the indenter foot firmly and flatly against the surface of a cured sample at least 2 mm thick.
-
Evaluation: Record the hardness value after 1-2 seconds. Take at least five readings at different locations and report the average. Hardness is an excellent indicator of cure progression; the value will plateau when full cure is reached.[16]
C. Adhesion Strength (Lap Shear Test)
-
Standard: ASTM D1002 (for metals) or ASTM D3163 (for plastics).
-
Method: Prepare single-lap shear specimens (e.g., 1" x 4" coupons with a 0.5" overlap). After curing, pull the specimens to failure on a universal testing machine (tensile tester) at a specified crosshead speed.
-
Evaluation: The peak stress (in MPa or psi) required to cause failure is the lap shear strength. This is a primary indicator of adhesive performance.
Experimental Workflow and Data Interpretation
The process from formulation to final analysis follows a logical sequence.
Visualization of the Experimental Workflow
Caption: Workflow for adhesive formulation, curing, and testing.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Surface Remains Tacky | Oxygen inhibition; Insufficient UV dose at the surface. | Increase the concentration of this compound; Increase UV intensity or use a lamp with shorter wavelengths (UVC); Cure under a nitrogen atmosphere.[6] |
| Poor Through-Cure | Insufficient UV dose; Formulation is too opaque to UV light. | Increase exposure time; Check lamp output with a radiometer; Reduce pigment/filler content if applicable.[16] |
| Low Adhesion | Poor substrate wetting; Incompatible adhesion promoter; Incomplete cure at the bond interface. | Ensure substrates are clean; Select an appropriate adhesion promoter (e.g., silane for glass); Increase UV dose to ensure cure at the substrate interface. |
| Yellowing of Adhesive | Inherent property of aromatic amine synergists upon UV exposure. | Minimize the concentration of the synergist to the lowest effective level; Incorporate UV stabilizers or HALS (Hindered Amine Light Stabilizers) if long-term color stability is critical.[8] |
Conclusion
This compound is a valuable component for formulating high-performance, UV-curable adhesives. By serving as an effective amine synergist for Type II photoinitiators, it plays a crucial role in enabling rapid, tack-free surface cures through a well-understood photochemical mechanism. The protocols and principles outlined in this document provide a solid foundation for researchers to successfully incorporate this molecule, optimize formulations, and achieve desired adhesive properties. Systematic evaluation of cure characteristics and final mechanical performance is essential for developing a robust and reliable adhesive system.
References
-
Arkema. (n.d.). FORMULATING UV-CURABLE ACRYLIC PRESSURE SENSITIVE ADHESIVES FOR THE ARCHITECTURAL CONSTRUCTION INDUSTRY. Retrieved from [Link]
-
Tintoll. (n.d.). Norrish Type 2/ II Photoinitiator Wholesale Manufacturer. Retrieved from [Link]
-
PCI Magazine. (2022, May 11). New UV Synergist for Improved Photoinitiator Efficiency. Retrieved from [Link]
-
RadTech. (n.d.). NEW DEVELOPMENTS IN UV CURABLE LAMINATING ADHESIVES – FORMULATING FOR ENHANCED ADHESION AND SERVICE PROPERTIES. Retrieved from [Link]
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Tintoll. (n.d.). Acrylated Amine Synergist, Amine Synergist UV Curing. Retrieved from [Link]
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MDPI. (2021). Preparation of acrylic pressure-sensitive adhesives by UV/UV step curing as a way of lifting the limitations of conventional dua. Retrieved from [Link]
-
Cheons Chemicals. (n.d.). Amine Synergist – Amino Acrylate. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester. Retrieved from [Link]
-
DTU Orbit. (n.d.). Acrylic UV-curable adhesives for flexible thin film electronics encapsulation. Retrieved from [Link]
-
Adhesives & Sealants Industry. (2008, November 1). Formulating UV-Curing Liquid Pressure-Sensitive Adhesives. Retrieved from [Link]
-
RadTech Europe. (2013, October 13). Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings. Retrieved from [Link]
- Google Patents. (n.d.). EP2550250A2 - Amine synergists and their use in radiation curing.
-
PubChem. (n.d.). 2-[4-(Dimethylamino)butoxy]ethyl benzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Photoinitiating mechanisms of Type-I (A), Type-II (B) and two-photon active (C) initiators. Retrieved from [Link]
-
YouTube. (2023, August 13). Photoinitiators for UV curable coatings, adhesives |Free Radical, Type I/II, Cationic.... Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Conventional Type II photoinitiators as activators for photoinduced metal-free atom transfer radical polymerization. Retrieved from [Link]
-
AZoM. (2020, March 11). Testing the Hardness of an Adhesive. Retrieved from [Link]
-
PROSTECH. (n.d.). What are some common Adhesive Testing methods?. Retrieved from [Link]
-
Dymax. (n.d.). Determining When Full Adhesive Cure is Accomplished. Retrieved from [Link]
-
Epoxy Technology. (n.d.). Epoxy Adhesive Test Measurement Guide. Retrieved from [Link]
-
Esstech, Inc. (n.d.). Item # PL-EHA, 2-Ethylhexyl 4-Dimethylamino Benzoate. Retrieved from [Link]
-
PMC. (2021, February 2). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Retrieved from [Link]
-
QMRO Home. (n.d.). Properties of a Novel Brominated Radiopaque Dental Resin with Ethyl 4-(dimethylamino) Benzoate as a Photoinitiator. Retrieved from [Link]
-
Hampford Research Inc. (n.d.). Ethyl-4-dimethylaminobenzoate (EDAB). Retrieved from [Link]
-
ResearchGate. (2023, August 7). (PDF) Photopolymerization of 2-(dimethylaminoethyl)methacrylate induced by diacetoxyiodobenzene and bis(trifluoroacetoxy) iodobenzene. Retrieved from [Link]
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Application Notes and Protocols for 2-Butoxyethyl 4-(dimethylamino)benzoate as a UV Absorber in High-Performance Coatings
These application notes provide a comprehensive technical guide for researchers, scientists, and formulation chemists on the effective use of 2-Butoxyethyl 4-(dimethylamino)benzoate as a ultraviolet (UV) light absorber in protective and decorative coating systems. This document outlines the fundamental principles of its operation, detailed protocols for its incorporation and evaluation, and comparative insights to guide formulation development.
Introduction: The Imperative for Advanced Photostabilization in Coatings
The longevity and performance of a coating system are intrinsically linked to its ability to withstand environmental stressors, chief among them being exposure to ultraviolet radiation. UV radiation initiates degradative pathways within the polymer binder and pigments, leading to a cascade of undesirable effects such as gloss reduction, color fading, chalking, cracking, and delamination. To counteract these phenomena, the incorporation of UV absorbers is a critical formulation strategy.[1]
This compound, a member of the aminobenzoate class of organic UV absorbers, presents a compelling option for formulators seeking to enhance the durability of their coatings. Its molecular structure is specifically engineered for high efficacy in the UV-B and parts of the UV-A spectrum, offering robust protection to the underlying substrate and the coating matrix itself. This document will serve as a practical guide to leveraging the protective capabilities of this versatile molecule.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a UV absorber is paramount for its successful incorporation into a coating formulation.
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| CAS Number | 67362-76-9 | [2] |
| Molecular Formula | C₁₅H₂₃NO₃ | [2] |
| Molecular Weight | 265.35 g/mol | [2] |
| Appearance | Light orange to yellow to green clear liquid | [3] |
| Purity (GC) | ≥95.0% | [2] |
| Specific Gravity (20/20) | 1.05 | [3] |
| Refractive Index | 1.54 | [3] |
| Solubility in Water | Insoluble | [3] |
Mechanism of UV Absorption and Energy Dissipation
The efficacy of this compound as a UV absorber is rooted in its molecular structure, which features a conjugated system that readily absorbs high-energy UV photons. The process of photostabilization can be visualized as a multi-step intramolecular process.
Upon absorption of a UV photon, the molecule is promoted to an excited singlet state. It then undergoes a rapid, non-radiative decay back to its ground state, dissipating the absorbed energy as harmless thermal energy. This cyclic process can be repeated numerous times, providing long-term protection to the coating system. The aminobenzoate chromophore is particularly effective at this process.
Caption: Mechanism of UV energy dissipation by this compound.
Formulation Guidelines for Coating Systems
The successful integration of this compound into a coating formulation requires careful consideration of the binder system, potential interactions with other additives, and the desired level of protection.
Recommended Loading Levels
The optimal concentration of this compound is dependent on the specific coating system, the thickness of the applied film, and the anticipated environmental conditions. As a general guideline, loading levels of 1.0% to 3.0% based on the total solids of the coating are recommended.[4]
Synergistic Combinations with Hindered Amine Light Stabilizers (HALS)
For a comprehensive photostabilization package, it is highly recommended to use this compound in conjunction with a Hindered Amine Light Stabilizer (HALS). While UV absorbers provide a primary shielding effect, HALS act as radical scavengers, neutralizing any free radicals that may form within the coating matrix. This dual-pronged approach offers a synergistic level of protection that is superior to either additive used alone.[5]
Starting Point Formulations
The following are suggested starting point formulations for incorporating this compound into common coating systems. It is imperative that formulators conduct their own ladder studies to optimize the loading levels for their specific application.
Table 2: Starting Point Formulation for a 2K Polyurethane Clearcoat
| Component | Weight % |
| Polyol Resin | 40.0 |
| Isocyanate Hardener | 20.0 |
| Solvents (e.g., Butyl Acetate, Xylene) | 36.0 |
| Flow and Leveling Agent | 1.0 |
| This compound | 1.5 |
| HALS (e.g., Tinuvin 292) | 1.5 |
| Total | 100.0 |
Table 3: Starting Point Formulation for a Waterborne Acrylic Coating
| Component | Weight % |
| Acrylic Emulsion | 60.0 |
| Coalescing Solvent | 5.0 |
| Water | 31.0 |
| Defoamer | 0.5 |
| Rheology Modifier | 1.0 |
| This compound | 1.0 |
| HALS (Water-dispersible) | 1.5 |
| Total | 100.0 |
Table 4: Starting Point Formulation for a 2K Epoxy Coating
| Component | Weight % |
| Epoxy Resin (e.g., Bisphenol A based) | 50.0 |
| Amine Hardener | 25.0 |
| Solvents | 21.5 |
| Defoamer | 0.5 |
| This compound | 1.5 |
| HALS | 1.5 |
| Total | 100.0 |
Experimental Protocols for Performance Evaluation
To rigorously assess the efficacy of this compound in a coating formulation, a series of standardized tests should be conducted.
Protocol for UV-Vis Spectrophotometry
Objective: To determine the UV absorption profile of the coating containing this compound.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Coating applied to a UV-transparent substrate (e.g., quartz slide)
Procedure:
-
Prepare a thin, uniform film of the coating on a quartz slide and allow it to fully cure.
-
Place the coated slide in the sample holder of the UV-Vis spectrophotometer.
-
Scan the sample across the UV-Vis range (typically 200-800 nm).
-
Record the absorbance spectrum. The peak absorbance for aminobenzoate-type absorbers is typically in the UV-B range, around 310-313 nm.[6][7]
Protocol for Accelerated Weathering
Objective: To simulate the long-term effects of outdoor exposure on the coating's performance.
Apparatus:
-
Accelerated weathering chamber (e.g., QUV or Xenon Arc)
Standards:
-
ASTM G154: Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials.
-
ASTM G155: Standard Practice for Operating Xenon Arc Light Apparatus for Exposure of Non-Metallic Materials.
-
ISO 11507: Paints and varnishes — Exposure of coatings to artificial weathering — Exposure to fluorescent UV lamps and water.[8]
Procedure:
-
Prepare coated panels according to the formulation under evaluation.
-
Expose the panels in the accelerated weathering chamber according to the parameters specified in the chosen standard.
-
Periodically remove the panels and evaluate them for changes in gloss, color, and physical integrity.
Caption: Workflow for accelerated weathering and performance evaluation of coatings.
Protocol for Performance Metrics
-
Gloss Retention: Measure the 60° gloss of the coated panels before and after weathering using a gloss meter according to ASTM D523 .
-
Color Change (ΔE): Quantify the change in color using a spectrophotometer according to ASTM D2244 .
-
Visual Assessment: Inspect the panels for blistering (ASTM D714 ), cracking (ASTM D660 ), and chalking (ASTM D4214 ).
Comparative Performance Insights
While specific performance data for this compound in direct comparison to other UV absorbers in coatings is not extensively published in publicly available literature, general characteristics of aminobenzoates can be considered.
Table 5: General Comparison of UV Absorber Classes
| UV Absorber Class | Primary Absorption Range | Advantages | Considerations |
| Aminobenzoates | UV-B | Good efficiency in the UV-B range, can act as a photoinitiator synergist. | May have some inherent color and lower photostability compared to other classes. |
| Benzotriazoles | UV-A and UV-B | Broad-spectrum protection, good photostability.[9] | Can have some volatility and compatibility issues in certain systems. |
| Triazines | High-energy UV-A | Excellent photostability and thermal stability. | Higher cost, may require higher loading levels for broad-spectrum protection. |
| Benzophenones | UV-A and UV-B | Good compatibility with a wide range of polymers. | Lower molar absorptivity compared to other classes. |
Conclusion
This compound is a valuable tool for the coatings formulator seeking to enhance the UV resistance and overall durability of their products. Its efficacy in the UV-B range, coupled with its ability to be used in synergistic combinations with HALS, makes it a versatile choice for a variety of coating systems. By following the formulation guidelines and rigorous testing protocols outlined in this document, researchers and scientists can confidently incorporate this UV absorber to develop high-performance, long-lasting coatings.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
-
Hampford Research Inc. (2025). Ethyl-4-dimethylaminobenzoate (EDAB). Retrieved from [Link]
-
PhotochemCAD. (n.d.). Ethyl 4-(dimethylamino)benzoate. Retrieved from [Link]
- ResearchGate. (n.d.). Absorbance for ethyl-4-dimethylamino benzoate (EDAB) amine in the UV-B... [Image].
- UV-Resistant Epoxy Systems. (2024).
- ResearchGate. (2013). Ethyl‐4‐(Dimethylamino) benzoate initiation of the spontaneous polymerization of aqueous acidic adhesive formulations in the presence of a base.
-
iTeh Standards. (2007). ISO 11507:2007. Retrieved from [Link]
-
Sarex Fine Chemicals. (2025). Choosing the Right UV Absorbers for Coatings: A Guide. Retrieved from [Link]
- Google Patents. (n.d.). WO1999067794A1 - Uv-curable epoxy formulations, including conductive compositions.
-
SONGWON Industrial Group. (n.d.). Waterborne wood coatings - the effects of UV absorbers and light stabilizers on color and gloss. Retrieved from [Link]
-
Oreate. (2025). comparing uv absorber uv-328 with other high-performance benzotriazole uv absorbers for demanding uses. Retrieved from [Link]
-
Partners in Chemicals. (n.d.). UV stabilization in epoxy coating. Retrieved from [Link]
-
MDPI. (n.d.). The Search for Durable Exterior Clear Coatings for Wood. Retrieved from [Link]
-
QMRO Home. (n.d.). Properties of a Novel Brominated Radiopaque Dental Resin with Ethyl 4-(dimethylamino) Benzoate as a Photoinitiator. Retrieved from [Link]
-
Partners in Chemicals. (2019). Evaluation of three UV absorbers. Retrieved from [Link]
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Milliken. (n.d.). Milliguard® UVX - UV Stabilizers. Retrieved from [Link]
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Neuroquantology. (n.d.). Preparation and optimization of water-based epoxy with enhanced UV resistance properties. Retrieved from [Link]
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- 2. PhotochemCAD | Ethyl 4-(dimethylamino)benzoate [photochemcad.com]
- 3. nbinno.com [nbinno.com]
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- 5. Milliguard® UVX - UV Stabilizers | Milliken [milliken.com]
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- 7. researchgate.net [researchgate.net]
- 8. Technical Review of Benzotriazole UV Absorbers: Performance and Application Studies of UV-326/327/328/329/531 - Oreate AI Blog [oreateai.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Validated HPLC Method for the Quantification of 2-Butoxyethyl 4-(dimethylamino)benzoate in Complex Mixtures
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 2-Butoxyethyl 4-(dimethylamino)benzoate. This method is designed for researchers, quality control analysts, and formulation scientists working with complex mixtures such as cosmetics and pharmaceutical preparations. The described protocol offers excellent linearity, accuracy, and precision, making it suitable for routine analysis and quality assurance. The causality behind experimental choices, from sample preparation to chromatographic conditions, is explained to provide a deeper understanding of the methodology.
Introduction
This compound is a compound of interest in various industries, including cosmetics and pharmaceuticals, often utilized for its UV-absorbing properties. Accurate quantification of this analyte in final product formulations is critical for ensuring product efficacy, safety, and regulatory compliance. The complex matrices of these products, which can range from emulsions and creams to solutions, present analytical challenges that necessitate a selective and robust quantification method.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and semi-volatile compounds in complex mixtures.[1] Its high resolution and sensitivity make it particularly well-suited for the analysis of benzoate esters.[1] This application note presents a comprehensive protocol for the determination of this compound using RP-HPLC with UV detection, including detailed procedures for sample preparation and method validation.
Principle of the Method
The method is based on the separation of this compound from other components in the sample matrix using reverse-phase chromatography. A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase. The separation is primarily driven by the hydrophobic interactions between the analyte and the stationary phase. The analyte is retained on the column and then eluted by a mobile phase of appropriate polarity. Quantification is achieved by detecting the analyte's absorbance of UV light at a specific wavelength and comparing the peak area to that of a known concentration standard.
Apparatus and Reagents
Apparatus
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical balance (0.01 mg sensitivity).
-
Ultrasonic bath.
-
Vortex mixer.
-
Centrifuge.
-
pH meter.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Volumetric flasks and pipettes (Class A).
-
HPLC vials.
Reagents and Materials
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid (analytical grade).
-
Ammonium acetate (analytical grade).
-
Solvents for sample extraction (e.g., methanol, ethanol, hexane).
Experimental Protocols
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
The choice of sample preparation method is critical and depends on the sample matrix. The goal is to efficiently extract the analyte while minimizing interferences.
Protocol 4.2.1: For Creams and Lotions (Oil-in-Water or Water-in-Oil Emulsions)
This protocol utilizes an ultrasound-assisted extraction method, which is effective for semi-solid matrices.[2]
-
Accurately weigh approximately 1 g of the sample into a 50 mL centrifuge tube.
-
Add 10 mL of methanol and vortex for 1 minute to disperse the sample.
-
Place the tube in an ultrasonic bath for 15 minutes to facilitate extraction.
-
Centrifuge the sample at 4000 rpm for 10 minutes to separate the excipients.
-
Carefully transfer the supernatant to a 25 mL volumetric flask.
-
Repeat the extraction (steps 2-5) with another 10 mL of methanol and combine the supernatants.
-
Dilute the combined extracts to the mark with methanol.
-
Filter an aliquot of the final solution through a 0.45 µm syringe filter into an HPLC vial.
Protocol 4.2.2: For Liquid Formulations (Solutions, Gels)
For simpler liquid matrices, a direct dilution approach is often sufficient.
-
Accurately weigh an amount of the liquid sample equivalent to approximately 10 mg of the active ingredient into a 100 mL volumetric flask.
-
Add 50 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to volume with methanol and mix thoroughly.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
The following HPLC conditions are recommended as a starting point and may require optimization based on the specific HPLC system and sample matrix.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 60% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 60% B and equilibrate for 3 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 310 nm |
Rationale for Parameter Selection:
-
A C18 column is chosen for its versatility and proven performance in separating moderately non-polar compounds like benzoate esters.
-
The mobile phase composition of water and acetonitrile provides good separation efficiency. The addition of formic acid helps to improve peak shape and reproducibility by controlling the ionization of any acidic or basic functional groups.
-
A gradient elution is employed to ensure efficient elution of the analyte and any potential interfering compounds with varying polarities, leading to shorter run times and better peak resolution.
-
A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and separation efficiency.
-
Maintaining a constant column temperature is crucial for reproducible retention times.
-
The detection wavelength of 310 nm is selected based on the UV absorbance maximum of the p-aminobenzoate chromophore, providing high sensitivity for the analyte.
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[3]
System Suitability
Before starting the analysis, the suitability of the chromatographic system is verified by injecting a standard solution (e.g., 20 µg/mL) five times. The acceptance criteria are typically:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: > 2000
-
Relative Standard Deviation (RSD) of peak area and retention time: ≤ 2.0%
Linearity
The linearity of the method is assessed by analyzing the working standard solutions at a minimum of five concentration levels. The calibration curve is generated by plotting the peak area against the concentration.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
Accuracy is determined by performing recovery studies. A known amount of the analyte is spiked into a placebo (a sample matrix without the analyte) at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery is then calculated.
| Parameter | Acceptance Criteria |
| Percent Recovery | 98.0% - 102.0% |
Precision
Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate samples are prepared and analyzed on the same day.
-
Intermediate Precision: The analysis is repeated on a different day by a different analyst.
| Parameter | Acceptance Criteria |
| RSD | ≤ 2.0% |
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present in the sample matrix. This is demonstrated by analyzing a placebo sample and ensuring that there are no interfering peaks at the retention time of the analyte.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Data Analysis and Calculation
The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve:
y = mx + c
Where:
-
y = Peak area of the analyte in the sample
-
m = Slope of the calibration curve
-
x = Concentration of the analyte in the sample (µg/mL)
-
c = y-intercept of the calibration curve
The final concentration in the original sample should be adjusted for any dilution factors used during sample preparation.
Experimental Workflow Diagram
Caption: High-level workflow for the quantification of this compound.
Logical Relationship of Method Validation
Caption: Interdependence of key method validation parameters.
References
-
Ultrasound–Vortex-Assisted Dispersive Liquid–Liquid Microextraction Combined with High Performance Liquid Chromatography–Diode Array Detection for Determining UV Filters in Cosmetics and the Human Stratum Corneum. National Institutes of Health (NIH). [Link]
-
Ultrasound–Vortex-Assisted Dispersive Liquid–Liquid Microextraction Combined with High Performance Liquid Chromatography–Diode Array Detection for Determining UV Filters in Cosmetics and the Human Stratum Corneum. Semantic Scholar. [Link]
-
Analytical methods for chemical UV filters in cosmetics and biological... ResearchGate. [Link]
-
An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. MDPI. [Link]
-
Five UV filters found in real cosmetic samples after applying the proposed HF-LPME method. ResearchGate. [Link]
-
Automation of a Sample Preparation method for the analysis of Sodium benzoate in skin cream by RP-HPLC. Norlab. [Link]
-
Application note: Automation of a Sample Preparation method for the analysis of Sodium benzoate in skin cream by RP-HPLC. accroma. [Link]
-
Pharmaceutical Analysis. Pharmaceutical Analysis. [Link]
-
Separation of 2-(Dimethylamino)ethyl 4-(acetylamino)benzoate on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
ASimplex-Optimized Chromatographic Separation of Fourteen Cosmetic Preservatives: Analysis of Commercial Products. ASimplex-Optimized Chromatographic Separation of Fourteen Cosmetic Preservatives: Analysis of Commercial Products. [Link]
-
The Determination of Preservatives in Cosmetics and Environmental Waters by HPLC. The Determination of Preservatives in Cosmetics and Environmental Waters by HPLC. [Link]
-
Separation of 2-Ethylhexyl 4-(dimethylamino)benzoate on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Separation of Sodium benzoate on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
(PDF) Optimization and Validation of HPLC Method for the. Amanote Research. [Link]
-
A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. National Institutes of Health (NIH). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ultrasound–Vortex-Assisted Dispersive Liquid–Liquid Microextraction Combined with High Performance Liquid Chromatography–Diode Array Detection for Determining UV Filters in Cosmetics and the Human Stratum Corneum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Application Notes & Protocols: 2-Butoxyethyl 4-(dimethylamino)benzoate in the Synthesis of Novel Organic Compounds
Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals
I. Introduction: Beyond Photoinitiation
2-Butoxyethyl 4-(dimethylamino)benzoate (CAS: 67362-76-9) is a tertiary amine widely recognized in the field of polymer science as a highly effective amine synergist for Type II photoinitiators.[1] Its primary commercial application lies in accelerating the rate of UV-curing for inks, coatings, and adhesives by participating in a photo-induced electron/hydrogen transfer process to generate reactive free radicals.[2] This role, while critical, often overshadows the molecule's potential as a versatile building block for the synthesis of novel, value-added organic compounds.
The structure of this compound possesses three key regions for synthetic manipulation: the highly activated aromatic ring, the tertiary amine nitrogen center, and the ester linkage. This guide moves beyond the compound's established role in photopolymerization to explore its utility as a core scaffold. We provide detailed, field-proven protocols for its synthesis and its primary application, and then introduce validated, mechanistically sound protocols for its transformation into novel derivatives through electrophilic aromatic substitution and selective N-demethylation. These pathways open avenues for creating new pharmaceutical intermediates, functional dyes, and other bespoke chemical entities.
II. Compound Profile & Physicochemical Data
A thorough understanding of the reagent's properties is foundational to its successful application. The data below has been consolidated from authoritative chemical databases.
| Property | Value | Source(s) |
| CAS Number | 67362-76-9 | |
| Molecular Formula | C₁₅H₂₃NO₃ | |
| Molecular Weight | 265.35 g/mol | |
| Appearance | Light orange to yellow clear liquid | TCI America |
| Solubility | Insoluble in water; Soluble in most organic solvents | TCI America, Ataman Kimya[3] |
| Boiling Point | Not well-defined (High-boiling liquid) | N/A |
| Density | ~1.05 g/cm³ | TCI America |
III. Protocol 1: Synthesis of the Core Reagent
The most direct and scalable synthesis of this compound involves a classic two-step approach: the synthesis of the 4-(dimethylamino)benzoic acid intermediate, followed by a direct acid-catalyzed esterification. This protocol is adapted from established industrial methods for analogous esters.
Step A: Synthesis of 4-(Dimethylamino)benzoic Acid
This step involves a nucleophilic aromatic substitution of a halogen with dimethylamine, catalyzed by a copper salt.
Caption: Synthesis of the key acid intermediate.
Methodology:
-
Reaction Setup: To a high-pressure reactor, add p-chlorobenzoic acid (1.0 eq), copper(II) chloride (0.05 eq), and a 33% aqueous solution of dimethylamine (20 eq).
-
Reaction Execution: Seal the reactor and heat to 150 °C with vigorous stirring for 15 hours. Monitor the conversion of the starting material by HPLC.
-
Work-up and Isolation: After cooling to room temperature, distill off the excess dimethylamine for recovery. Carefully adjust the pH of the remaining reaction mixture to ~4 using 1 M hydrochloric acid. This will precipitate the product.
-
Purification: Cool the resulting slurry in an ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water and dry under vacuum to yield 4-(dimethylamino)benzoic acid as a solid, which is typically of sufficient purity for the next step.
Step B: Esterification with 2-Butoxyethanol
This is a standard Fischer esterification, using an acid catalyst and azeotropic removal of water to drive the reaction to completion. The synthesis of the reactant 2-butoxyethanol is typically achieved via the reaction of ethylene oxide with n-butanol.
Caption: Final esterification step.
Methodology:
-
Reaction Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Charge the flask with 4-(dimethylamino)benzoic acid (1.0 eq), 2-butoxyethanol (1.2 eq), toluene (approx. 2.5 mL per gram of acid), and concentrated sulfuric acid (0.05 eq).
-
Reaction Execution: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux for 8-12 hours, or until no more water is collected. Monitor the reaction by TLC or HPLC until the starting acid is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the catalyst by washing the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene. The crude product can be purified by vacuum distillation to yield this compound as a clear, yellowish liquid.
IV. Application I (Established): Amine Synergist in Type II Photoinitiation
Mechanistic Overview: The Causality of Synergy
In UV-curing systems, Type II photoinitiators, such as benzophenone, do not generate radicals directly upon UV exposure. Instead, they undergo excitation to a triplet state (³PI), which is a high-energy diradical.[4] This excited state is not efficient enough to initiate polymerization on its own. It requires a synergist—a hydrogen donor—to complete the process. This is the primary role of this compound.
The mechanism proceeds as follows:
-
Photoexcitation: The Type II photoinitiator (e.g., Benzophenone) absorbs a UV photon (λ ≈ 254-340 nm) and is promoted from its ground state (S₀) to an excited singlet state (S₁).[5]
-
Intersystem Crossing (ISC): The S₁ state rapidly and efficiently undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁ or ³PI).[4]
-
Hydrogen Abstraction: The triplet state initiator (³PI) abstracts a hydrogen atom from the carbon alpha to the nitrogen of the tertiary amine synergist.[6][7] This is the key synergistic step.
-
Radical Generation: This hydrogen atom transfer (HAT) event generates two radicals: a ketyl radical from the photoinitiator (which is relatively unreactive) and a highly reactive α-aminoalkyl radical from the synergist.[2]
-
Polymerization Initiation: The α-aminoalkyl radical is the primary species that initiates the polymerization of monomers (e.g., acrylates).
This synergistic action also helps to mitigate oxygen inhibition, a common problem in radical polymerization, as the generated amine radicals can react with and consume dissolved oxygen.[8][9]
Experimental Workflow: Type II Photoinitiation
Caption: Workflow for UV-curing with a Type II system.
Protocol 2: Representative UV-Curing Formulation
This protocol provides a starting point for a clear acrylate coating.
Materials:
-
Benzophenone (Type II Photoinitiator)
-
This compound (Amine Synergist)
-
Trimethylolpropane triacrylate (TMPTA, Monomer/Crosslinker)
-
Urethane Acrylate Oligomer
Methodology:
-
Formulation Preparation: In an amber vial to protect from ambient light, prepare the following formulation by weight:
-
Urethane Acrylate Oligomer: 60%
-
TMPTA: 32%
-
Benzophenone: 5%
-
This compound: 3%
-
-
Mixing: Mix the components thoroughly using a magnetic stirrer or a planetary mixer until a homogenous, clear liquid is obtained.
-
Application: Apply a thin film (e.g., 25 µm) of the formulation onto a substrate (e.g., a glass slide or polycarbonate panel) using a wire-wound bar coater.
-
Curing: Immediately pass the coated substrate under a medium-pressure mercury UV lamp (or a 365 nm LED lamp) at a defined belt speed. The required UV dose will depend on the lamp intensity and film thickness.
-
Assessment: Evaluate the cure by testing for surface tackiness (thumb-twist method) or solvent resistance (e.g., MEK double rubs). Adjust the concentration of the photoinitiator/synergist system or the UV dose as needed to achieve a tack-free, fully cured film.
V. Application II (Novel Synthesis): Electrophilic Aromatic Substitution
Mechanistic Rationale: Vilsmeier-Haack Formylation
The N,N-dimethylamino group is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the ester group, substitution is directed exclusively to the ortho position. The Vilsmeier-Haack reaction is a mild and effective method for formylating (adding a -CHO group to) such highly activated aromatic rings.[10] The reaction uses a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[11] This transformation converts the readily available photoinitiator into a novel bifunctional aromatic compound—an aminobenzaldehyde ester—which is a valuable intermediate for constructing more complex heterocyclic systems or other advanced materials.
Reaction Scheme: Vilsmeier-Haack Formylation
Caption: Formylation of the aromatic ring.
Protocol 3: Synthesis of 2-Butoxyethyl 3-formyl-4-(dimethylamino)benzoate
Safety Precaution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Methodology:
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5.0 eq) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[12]
-
Reaction with Substrate: Dissolve this compound (1.0 eq) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Hydrolysis and Work-up: Cool the reaction mixture back down to 0 °C. Carefully and slowly pour the mixture onto crushed ice. Once the initial exothermic reaction has subsided, neutralize the solution by adding an aqueous solution of sodium hydroxide (e.g., 3 M) until the pH is approximately 7-8. This will precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure aldehyde.
VI. Application III (Novel Synthesis): Selective Oxidative N-Demethylation
Mechanistic Rationale: Unmasking a Reactive Center
The tertiary N,N-dimethylamino group can be selectively transformed into a secondary N-methylamino group through oxidative N-demethylation. This reaction unmasks a reactive N-H bond, creating a valuable synthetic handle for subsequent N-alkylation, N-acylation, or condensation reactions to build novel molecular architectures. Various catalytic systems have been developed for this transformation, often involving metal catalysts and an oxidant.[13][14] This protocol utilizes a manganese-catalyzed system, which offers a reliable pathway to the demethylated product.[13]
Reaction Scheme: Oxidative N-Demethylation
Caption: Selective removal of one N-methyl group.
Protocol 4: Synthesis of 2-Butoxyethyl 4-(methylamino)benzoate
Methodology:
-
Reaction Setup: To a round-bottom flask under an inert argon atmosphere, add this compound (1.0 eq) and a manganese(II) catalyst such as [Mn(indH)(ClO₄)₂] (0.01 eq) in acetonitrile as the solvent.[13]
-
Reagent Addition: Add peracetic acid (PAA, ~32% in acetic acid, 1.5 eq) to the solution via a syringe pump over 1 hour to control the reaction rate and minimize over-oxidation.
-
Reaction Execution: Stir the reaction at room temperature for 12-24 hours. The inert atmosphere is crucial to prevent the formation of N-formylated byproducts that can occur in the presence of air.[13] Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite to destroy any remaining oxidant. Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired secondary amine, 2-Butoxyethyl 4-(methylamino)benzoate.
VII. Safety & Handling
This compound should be handled in accordance with standard laboratory safety procedures. It is classified as harmful if swallowed, in contact with skin, or if inhaled. Always use appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete hazard information.
VIII. References
-
CN101863791A - The synthetic method of isooctyl p-dimethylaminobenzoate (EHA). Google Patents.
-
Tintoll Medical - Acrylated Amine Synergist, Amine Synergist UV Curing. Tintoll. [Link]
-
EP2550250A2 - Amine synergists and their use in radiation curing. Google Patents.
-
Evans, M. (2021, February 8). 8.4 Intermolecular Hydrogen Abstraction by Excited Ketones. YouTube. [Link]
-
Lin, J. T., et al. (2021). A Critical Review for Synergic Kinetics and Strategies for Enhanced Photopolymerizations for 3D-Printing and Additive Manufacturing. Polymers, 13(16), 2788. [Link]
-
Wikipedia. Hydrogen atom abstraction. [Link]
-
Polymer Innovation Blog. (2016, January 18). UV Curing: Part 2; A Tour of the UV Spectrum. [Link]
-
Wikipedia. 2-Butoxyethanol. [Link]
-
Piedmont Chemical Industries. (2022, May 11). New UV Synergist for Improved Photoinitiator Efficiency. PCI Magazine. [Link]
-
Edinburgh Instruments. Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. [Link]
-
Grimm, M. L., et al. (2011). Reaction of benzophenone triplet with aliphatic amines. What a potent neurotoxin can tell us about the reaction mechanism. Bioorganic & Medicinal Chemistry, 19(4), 1458-63. [Link]
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
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Pandey, R. N., et al. (1989). Oxidative N-demethylation of N,N-dimethylaniline by purified isozymes of cytochrome P-450. Biochemical Pharmacology, 38(13), 2181-2185. [Link]
-
Stas, M., et al. (2018). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 22(3), 337-343. [Link]
-
Heidari Goudarzi, S., et al. (2019). Synthesis of 2-butoxyethanol using novel mixed metal oxide catalysts. ResearchGate. [Link]
-
PubChem. 2-Butoxyethanol. National Center for Biotechnology Information. [Link]
-
Ataman Kimya. 2-BUTOXYETHANOL. [Link]
-
Nagy, D., et al. (2023). Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts. Catalysts, 13(1), 162. [Link]
-
Wikipedia. N,N-Dimethylaniline. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Org. Synth. Coll. Vol. 4, p.331 (1963); Vol. 34, p.31 (1954). [Link]
-
Chemical Insights Research Institute. 2-Butoxyethanol – A Common Air Pollutant. [Link]
-
RadTech Europe. (2022). Synergistic effect combining amines and aminoacrylates with Type I photoinitiators. RadTech 2022 Conference Proceedings. [Link]
-
Ataman Kimya. 2-BUTOXYETHANOL. [Link]
-
RadTech Europe. (2022). Synergistic effect combining amines and aminoacrylates with Type I photoinitiators. RadTech 2022 Conference Proceedings. [Link]
-
PrepChem. Synthesis of 2-butoxyethanol. [Link]
-
CN101337884A - Method for preparing 2-Butoxyethyl acetate by continuous esterification reaction. Google Patents.
-
Organic Chemistry II. (2020, August 4). Electrophilic Aromatic Substitution: Nitration of Methyl benzoate. YouTube. [Link]
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. [Link]
-
Chemistry LibreTexts. (2021, February 16). 4.5: Electrophilic Aromatic Substitution. [Link]
-
Wikipedia. Vilsmeier-Haack reaction. [Link]
-
Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Org. Synth. Coll. Vol. 4, p.331 (1963); Vol. 34, p.31 (1954). [Link]
-
Ataman Kimya. 2-BUTOXYETHANOL. [Link]
-
Pandey, R. N., et al. (1989). Oxidative N-demethylation of N,N-dimethylaniline by purified isozymes of cytochrome P-450. Biochemical Pharmacology, 38(13), 2181-2185. [Link]
-
Jadhav, S. D., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 2(3), 332-341. [Link]
-
Reddit. (2019). 2-butoxyethanol via Ethoxylation ( butanol + ethylene oxide) with KOH as catalyst. r/OrganicChemistry. [Link]
-
Zhao, Y., et al. (2022). A comparison of hydrogen abstraction reaction between allyl-type monomers with thioxanthone-based photoinitiators without amine synergists. Frontiers in Chemistry, 10, 969123. [Link]
-
Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Org. Synth. Coll. Vol. 4, p.331 (1963); Vol. 34, p.31 (1954). [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
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- 7. Reaction of benzophenone triplet with aliphatic amines. What a potent neurotoxin can tell us about the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Studying Electron Transfer Reactions in Photochemistry
Introduction: The Fundamental Dance of Light and Electrons
Photoinduced electron transfer (PET) is a cornerstone of photochemistry, describing the process where an electron is transferred from a donor to an acceptor molecule following the absorption of light.[1][2] This seemingly simple event initiates a cascade of reactions that drive a vast array of natural and synthetic processes, from the energy conversion in photosynthesis to the operation of modern solar cells and the mechanisms of novel photocatalysts.[3][4][5] For researchers, scientists, and drug development professionals, a deep understanding of PET dynamics is paramount for designing and optimizing light-driven technologies.
When a molecule absorbs a photon, an electron is promoted to a higher energy orbital, creating a highly reactive excited state.[2] This excited molecule can then act as a potent electron donor or acceptor, initiating the electron transfer process.[1] The efficiency and rate of this transfer are governed by several factors, including the electronic coupling between the donor and acceptor, the distance between them, and the surrounding solvent environment. These factors are elegantly described by Marcus theory, which provides a theoretical framework for understanding and predicting electron transfer rates.[6][7][8]
This application note provides a comprehensive guide to the state-of-the-art techniques used to study photochemical electron transfer reactions. We will delve into the theoretical underpinnings, provide detailed experimental protocols for key spectroscopic methods, and offer insights into data analysis and interpretation. Our goal is to equip you with the knowledge and practical guidance necessary to confidently investigate and harness the power of photoinduced electron transfer in your research.
Core Concepts in Photoinduced Electron Transfer
The journey of an electron in a photochemical reaction can be visualized as a series of steps, each with its own characteristic timescale and energetic landscape. Understanding these fundamental concepts is crucial for designing experiments and interpreting results.
The Jablonski Diagram: Mapping the Excited State Landscape
The Jablonski diagram is an essential tool for visualizing the electronic states of a molecule and the transitions between them. Upon absorption of a photon, a molecule is typically promoted from its ground electronic state (S₀) to a singlet excited state (S₁). From this excited state, several processes can occur, including fluorescence (radiative decay back to S₀), intersystem crossing to a triplet state (T₁), or non-radiative decay. Photoinduced electron transfer competes with these other decay pathways.
Marcus Theory: Predicting the Rate of Electron Transfer
Developed by Rudolph A. Marcus, this theory explains the rates of electron transfer reactions by considering the free energy of the reaction and the reorganization energy (λ).[6][9] The reorganization energy is the energy required to change the geometry of the reactants and the surrounding solvent molecules from their equilibrium configurations before electron transfer to the equilibrium configurations after electron transfer.[7] A key prediction of Marcus theory is the "inverted region," where, counterintuitively, the rate of electron transfer decreases as the reaction becomes more thermodynamically favorable (more negative ΔG°).[9][10]
Key Experimental Techniques for Studying Electron Transfer
A suite of powerful spectroscopic techniques allows for the real-time observation of electron transfer events, providing invaluable insights into reaction mechanisms and kinetics.
Transient Absorption Spectroscopy (TAS)
Transient absorption spectroscopy, also known as flash photolysis, is a pump-probe technique used to measure the absorption spectra of transient species generated by a short pulse of light (the pump).[11][12] A second, weaker pulse of light (the probe) is passed through the sample at a variable time delay after the pump pulse.[13] By measuring the change in absorbance of the probe light as a function of time and wavelength, one can monitor the formation and decay of excited states, radical ions, and other intermediates involved in the electron transfer process.[14]
Why TAS is Powerful:
-
Direct Observation of Intermediates: TAS allows for the direct detection of the transient species that are central to the electron transfer mechanism, such as the oxidized donor and the reduced acceptor.
-
Broad Timescale: The technique can be adapted to study processes occurring on timescales ranging from femtoseconds to seconds, providing a complete picture of the reaction dynamics.[11][13]
-
Versatility: TAS can be applied to a wide range of chemical and biological systems in various phases (solution, solid-state, gas).
This protocol outlines a typical ns-TAS experiment for studying electron transfer in a donor-acceptor system in solution.
Instrumentation:
-
Pulsed laser system (e.g., Nd:YAG laser with an optical parametric oscillator for wavelength tunability) as the pump source.
-
High-intensity lamp (e.g., Xenon arc lamp) as the probe source.
-
Monochromator or spectrograph to select the probe wavelength.
-
Fast detector (e.g., photomultiplier tube or intensified CCD).
-
Digital oscilloscope for data acquisition.
Experimental Steps:
-
Sample Preparation:
-
Prepare a solution of the donor and acceptor molecules in a suitable solvent. The concentrations should be optimized to ensure sufficient absorption of the pump pulse by the donor and to facilitate electron transfer.
-
Degas the solution thoroughly (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon) to remove dissolved oxygen, which can quench excited states and react with radical ions.
-
Transfer the solution to a cuvette with a known path length.
-
-
Instrument Setup and Calibration:
-
Align the pump and probe beams so that they spatially overlap within the sample cuvette.
-
Set the pump laser to the desired excitation wavelength, corresponding to an absorption band of the donor molecule.
-
Adjust the pump pulse energy to achieve a sufficient population of the excited state without causing sample degradation or multiphoton processes.
-
Calibrate the time delay between the pump and probe pulses.
-
-
Data Acquisition:
-
Record the absorbance of the probe light before the pump pulse (baseline).
-
Fire the pump laser and record the change in absorbance of the probe light at various time delays after the pump pulse.
-
Repeat the measurement at multiple probe wavelengths to construct a transient absorption spectrum.
-
Average multiple laser shots at each time delay and wavelength to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Plot the change in absorbance (ΔA) as a function of time at specific wavelengths corresponding to the absorption of the transient species (e.g., the radical cation of the donor and the radical anion of the acceptor).
-
Fit the kinetic traces to appropriate mathematical models (e.g., single or multi-exponential decay functions) to extract the rate constants for electron transfer and other competing processes.
-
Plot the transient absorption spectra at different time delays to visualize the evolution of the transient species.
-
Time-Resolved Fluorescence Spectroscopy
Time-resolved fluorescence spectroscopy monitors the decay of fluorescence intensity over time following excitation with a short pulse of light.[15][16] In the context of electron transfer, this technique is particularly useful for studying the quenching of the excited state of the donor molecule by the acceptor. When electron transfer occurs, it provides a non-radiative decay pathway for the excited state, leading to a decrease in the fluorescence lifetime and quantum yield.[17]
Why Time-Resolved Fluorescence is Valuable:
-
High Sensitivity: Fluorescence is a highly sensitive technique, allowing for measurements on samples with low concentrations.
-
Complementary Information: It provides information that is complementary to TAS, focusing on the fate of the excited state of the donor.
-
Information on Molecular Environment: Fluorescence lifetimes are sensitive to the local environment of the fluorophore, providing insights into factors that influence electron transfer.[16]
TCSPC is a highly sensitive and precise method for measuring fluorescence lifetimes.[18][19][20] It works by measuring the arrival time of individual photons emitted from the sample relative to the excitation pulse.[21][22] By repeating this measurement many times, a histogram of photon arrival times is constructed, which represents the fluorescence decay curve.
Instrumentation:
-
Pulsed light source with a high repetition rate (e.g., a picosecond diode laser or a mode-locked Ti:Sapphire laser).
-
Sample holder and optics for collecting the emitted fluorescence.
-
Monochromator to select the emission wavelength.
-
Single-photon sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode).
-
TCSPC electronics, including a constant fraction discriminator (CFD), a time-to-amplitude converter (TAC), and a multichannel analyzer (MCA).
Experimental Steps:
-
Sample Preparation:
-
Prepare a series of solutions containing the fluorescent donor and varying concentrations of the quencher (acceptor).
-
Ensure the solutions are optically dilute to avoid inner filter effects.
-
Measure the steady-state absorption and emission spectra of the donor and acceptor to identify appropriate excitation and emission wavelengths.
-
-
Instrument Setup and Calibration:
-
Set the excitation wavelength to selectively excite the donor molecule.
-
Set the emission monochromator to the wavelength of maximum fluorescence of the donor.
-
Adjust the intensity of the excitation source to ensure that the photon detection rate is much lower than the laser repetition rate (typically <5% of the repetition rate) to avoid pulse pile-up.
-
Record the instrument response function (IRF) by scattering the excitation light from a non-fluorescent solution (e.g., a colloidal silica suspension).
-
-
Data Acquisition:
-
Acquire the fluorescence decay curve for the donor in the absence of the quencher.
-
Acquire the fluorescence decay curves for the donor in the presence of different concentrations of the quencher.
-
Collect data until a sufficient number of photons have been detected in the peak channel to ensure good statistical accuracy.
-
-
Data Analysis:
-
Perform deconvolution of the measured decay curves with the IRF to obtain the true fluorescence decay.
-
Fit the deconvoluted decay curves to an appropriate decay model (e.g., single or multi-exponential) to determine the fluorescence lifetimes.
-
Plot the fluorescence lifetime of the donor as a function of the quencher concentration (Stern-Volmer plot) to determine the quenching rate constant, which is related to the electron transfer rate.
-
Applications in Drug Discovery and Development
The principles and techniques for studying photochemical electron transfer have significant implications for drug discovery and development.
-
Photodynamic Therapy (PDT): PDT is a cancer treatment that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species that kill cancer cells.[23] Understanding the electron transfer processes involved in the generation of these species is crucial for designing more effective photosensitizers.
-
Photopharmacology: This emerging field involves the use of light to control the activity of drugs.[24] Many photoswitchable drugs rely on photochemical reactions, including electron transfer, to toggle between their active and inactive forms.
-
Drug Metabolism: Some drugs can be metabolized through photochemical reactions in the skin when exposed to sunlight. Studying these reactions can help to predict and mitigate potential phototoxicity.
-
Visible-Light Photocatalysis in Synthesis: This technology uses light to drive chemical reactions, offering a greener and more efficient way to synthesize complex molecules, including drug candidates.[25][26] Understanding the underlying electron transfer mechanisms is key to developing new and improved photocatalytic systems.
Quantitative Data Summary
| Parameter | Typical Values | Technique(s) |
| Electron Transfer Rate Constant (k_et) | 10⁶ - 10¹² s⁻¹ | Transient Absorption Spectroscopy, Time-Resolved Fluorescence Spectroscopy |
| Excited State Lifetime (τ) | ps - μs | Time-Resolved Fluorescence Spectroscopy |
| Quantum Yield of Electron Transfer (Φ_et) | 0 - 1 | Combination of techniques |
| Reorganization Energy (λ) | 0.1 - 2 eV | Derived from Marcus theory analysis |
| Driving Force (-ΔG°) | 0 - 3 eV | Electrochemical measurements, Spectroscopic data |
Conclusion: Illuminating the Path Forward
The study of photoinduced electron transfer is a dynamic and rapidly evolving field. The techniques and protocols outlined in this application note provide a solid foundation for researchers seeking to unravel the intricate mechanisms of these fundamental reactions. By combining sophisticated spectroscopic methods with a strong theoretical understanding, we can continue to push the boundaries of what is possible in fields ranging from renewable energy and materials science to medicine and drug discovery. The ability to precisely control and manipulate the flow of electrons with light opens up a world of possibilities for developing innovative technologies that address some of society's most pressing challenges.
References
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Marcus theory - Wikipedia. Available at: [Link]
-
Photoinduced electron transfer - Wikipedia. Available at: [Link]
-
Photoinduced electron transfer - Grokipedia. Available at: [Link]
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What is Time Correlated Single Photon Counting? - ID Quantique. Available at: [Link]
-
Ghosh, H. N. (2014). Photoinduced Electron Transfer Processes in Homogeneous and Microheterogeneous Media Involving Organic and Inorganic Donor-Acceptor. Shodhganga. Available at: [Link]
-
Roussel, M. R. (2021). Foundations of Chemical Kinetics Lecture 21: Marcus electron-transfer theory. University of Lethbridge. Available at: [Link]
-
Classic TCSPC - Becker & Hickl GmbH. Available at: [Link]
-
Marcus theory – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Time-correlated single photon counting (TCSPC) - PicoQuant. Available at: [Link]
-
Photoredox catalysis - Wikipedia. Available at: [Link]
-
Wang, H., et al. (2020). Femtosecond transient absorption spectroscopy investigation into the electron transfer mechanism in photocatalysis. Chemical Communications, 56(6), 849-852. Available at: [Link]
-
Park, J., et al. (2012). ELECTRON TRANSFER IN DYE-SENSITIZED SOLAR CELLS. Journal of the Korean Ceramic Society, 49(5), 485-490. Available at: [Link]
-
The bh TCSPC Technique - Principles and Applications - Becker & Hickl GmbH. Available at: [Link]
-
Li, M., et al. (2023). Electron transfer in catalysis: from fundamentals to strategies. Chemical Society Reviews, 52(2), 566-608. Available at: [Link]
-
Moore, G. F., & Wrighton, M. S. (2012). Marcus Theory: Thermodynamics CAN Control the Kinetics of Electron Transfer Reactions. Journal of Chemical Education, 89(7), 864-868. Available at: [Link]
-
What is Time Correlated Single Photon Counting? - Boston Electronics. Available at: [Link]
-
Fukuzumi, S. (2016). Chapter 2: Marcus Theory of Electron Transfer. In Electron Transfer in Chemistry (pp. 29-54). Royal Society of Chemistry. Available at: [Link]
-
How Does Photocatalysis Use Light To Drive Reactions? - Chemistry For Everyone. (2023, November 1). YouTube. Available at: [Link]
-
Electron and energy transfer in a semiconductor photocatalyst after... - ResearchGate. Available at: [Link]
-
Helios Transient Absorption Spectrometer - Ultrafast Systems. Available at: [Link]
-
Photoinduced electron transfer – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Wang, Y., et al. (2021). Enhancing energy transfer by regulating electron transport pathways in semiconductor metal–organic frameworks. Journal of Materials Chemistry A, 9(4), 2133-2140. Available at: [Link]
-
Yagci, Y., Jockusch, S., & Turro, N. J. (2010). Photoinduced Electron Transfer Reactions for Macromolecular Syntheses. Chemical Reviews, 110(3), 1335-1405. Available at: [Link]
-
What is Transient Absorption? Pump Probe Spectroscopy - Edinburgh Instruments. Available at: [Link]
-
McLendon, G. L., & Miller, J. R. (1991). Photochemical initiation of electron transfer reactions. Photochemistry and photobiology, 53(6), 845–857. Available at: [Link]
-
Transient absorption spectroscopy studies of proton-coupled electron transfers. (2015). L'Actualité Chimique, (397-398), 108-113. Available at: [Link]
-
Femtosecond Transient Spectrometer (BBPP) - ASU Core Research Facilities. Available at: [Link]
-
Misawa, H., et al. (1993). Femtosecond transient absorption microspectrophotometer combined with optical trapping technique. Review of Scientific Instruments, 64(9), 2418-2423. Available at: [Link]
-
Transient Absorption Spectroscopy - Edinburgh Instruments. Available at: [Link]
-
Curchod, B. F. E., et al. (2017). Transient absorption spectroscopy of the electron transfer step in the photochemically activated polymerizations of N-ethylcarbazole and 9-phenylcarbazole. Physical Chemistry Chemical Physics, 19(27), 17684-17696. Available at: [Link]
-
Solar Photochemistry | Chemistry and Nanoscience Research | NLR - NREL. Available at: [Link]
-
Gfeller, E., et al. (1988). Time resolved fluorescence spectroscopy. Chimia, 42(11), 395-398. Available at: [Link]
-
Ryding, S. (2020, January 17). What is Time-Resolved Fluorescence Spectroscopy? - News-Medical.Net. Available at: [Link]
-
Time-resolved spectroscopy - Wikipedia. Available at: [Link]
-
van Grondelle, R., & Novoderezhkin, V. I. (2006). Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems. Photosynthesis research, 88(1), 35–62. Available at: [Link]
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Time-resolved spectroscopy techniques | Photochemistry Class Notes - Fiveable. Available at: [Link]
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Electron Transfer in Photochemical Reactions - ResearchGate. Available at: [Link]
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Medical Applications of Photochemistry. (n.d.). Available at: [Link]
-
Pitre, S. P., et al. (2020). Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity. ACS medicinal chemistry letters, 11(4), 340–363. Available at: [Link]
-
Zhang, J., et al. (2015). Photopharmacology and photoresponsive drug delivery. Chemical Society Reviews, 44(12), 3912-3933. Available at: [Link]
-
Scientists Harness Light-Driven Reactions To Create Key Drug Compounds. (2024, March 24). Technology Networks. Available at: [Link]
-
Photoinduced electron transfer reactions part 1 - YouTube. (2023, March 19). Available at: [Link]
-
Time Resolved Fluorescence Spectroscopy. (2017, March 29). Available at: [Link]
-
Electronic Transitions and Photochemistry. (n.d.). Available at: [Link]
-
Photoelectrochemical cell - Wikipedia. Available at: [Link]
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Kothe, T., et al. (2013). Light Harvesting Proteins for Solar Fuel Generation in Bioengineered Photoelectrochemical Cells. Polymers, 5(4), 1223–1249. Available at: [Link]
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- 26. technologynetworks.com [technologynetworks.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 2-Butoxyethyl 4-(dimethylamino)benzoate
Welcome to the technical support center for 2-Butoxyethyl 4-(dimethylamino)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering solubility challenges with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome these obstacles in your experimental work.
Introduction to this compound
This compound is a chemical compound that can present solubility challenges due to its molecular structure, which includes both a lipophilic butoxyethyl group and a polar dimethylamino benzoate group. Understanding its physicochemical properties is key to developing effective solubilization strategies. This guide will explore various techniques to enhance its solubility, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the aqueous solubility of this compound?
The limited aqueous solubility of this compound is primarily due to the presence of the nonpolar butoxyethyl group and the aromatic benzene ring. These structural features contribute to a significant hydrophobic character, which disfavors interaction with polar water molecules. While the dimethylamino group and the ester linkage provide some polarity, the overall molecule is predominantly nonpolar, leading to poor solubility in aqueous solutions.
Q2: I'm observing precipitation of the compound when I add my stock solution to an aqueous buffer. What is happening and how can I prevent this?
This is a common issue known as "crashing out," which occurs when a compound dissolved in a high-solubility organic solvent is introduced into an aqueous medium where its solubility is much lower. To prevent this, consider the following:
-
Slower Addition and Vigorous Stirring: Add the stock solution dropwise to the aqueous buffer while stirring vigorously. This allows for more gradual mixing and can prevent localized supersaturation that leads to precipitation.
-
Optimize the Co-solvent System: It may be necessary to include a certain percentage of a water-miscible organic co-solvent in your final aqueous solution to maintain the solubility of the compound.
-
pH Adjustment: The dimethylamino group is basic. Adjusting the pH of the aqueous buffer to a more acidic range (e.g., pH 4-6) can protonate this group, increasing the compound's polarity and, consequently, its aqueous solubility.
Q3: Can I use surfactants to improve the solubility of this compound?
Yes, surfactants can be an effective method for increasing the solubility of poorly soluble compounds. Surfactants form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). The hydrophobic core of these micelles can encapsulate the nonpolar this compound molecule, effectively dispersing it in the aqueous medium.
Commonly used surfactants in pharmaceutical and research settings include:
-
Tween® 80 (Polysorbate 80)
-
Sodium Dodecyl Sulfate (SDS)
-
Cremophor® EL
It is crucial to determine the optimal concentration of the surfactant, as excessive amounts can interfere with biological assays or downstream applications.
Troubleshooting Guide: Step-by-Step Protocols
This section provides detailed experimental protocols for systematically improving the solubility of this compound.
Protocol 1: Co-Solvent Screening
This protocol outlines a systematic approach to identify an effective co-solvent system.
Objective: To determine the most suitable co-solvent and its optimal concentration for solubilizing this compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Water-miscible organic solvents: Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol
-
Vortex mixer
-
Spectrophotometer or HPLC for quantification
Procedure:
-
Prepare Stock Solutions: Prepare a high-concentration stock solution of this compound in each of the selected organic solvents (e.g., 10 mg/mL).
-
Serial Dilutions: In a series of microcentrifuge tubes, prepare different ratios of the organic solvent to the aqueous buffer (e.g., 1:9, 2:8, 5:5).
-
Addition of Compound: Add a fixed amount of the stock solution to each co-solvent/buffer mixture to achieve a target final concentration.
-
Equilibration: Vortex each tube for 2 minutes and then allow it to equilibrate at room temperature for 1 hour.
-
Observation and Quantification:
-
Visually inspect each tube for any signs of precipitation.
-
If no precipitation is observed, centrifuge the tubes to pellet any undissolved compound.
-
Carefully collect the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax or HPLC).
-
Data Interpretation:
Summarize your findings in a table to easily compare the solubility at different co-solvent concentrations.
| Co-Solvent | Solvent:Buffer Ratio | Visual Observation | Measured Solubility (µg/mL) |
| DMSO | 1:9 | Clear | 50.2 |
| DMSO | 2:8 | Clear | 125.8 |
| DMSO | 5:5 | Clear | 489.1 |
| Ethanol | 1:9 | Slight Haze | 35.6 |
| Ethanol | 2:8 | Precipitate | 68.3 |
| Propylene Glycol | 1:9 | Clear | 45.1 |
| Propylene Glycol | 2:8 | Clear | 98.7 |
Workflow Diagram:
Caption: Workflow for co-solvent screening to enhance solubility.
Protocol 2: pH-Dependent Solubility Profile
This protocol helps in understanding how pH affects the solubility of this compound.
Objective: To determine the solubility of this compound across a range of pH values.
Materials:
-
This compound
-
A series of buffers with varying pH (e.g., pH 2, 4, 6, 7.4, 8, 10)
-
pH meter
-
Shaker incubator
-
Filtration apparatus (e.g., 0.22 µm syringe filters)
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare Buffer Solutions: Prepare a series of buffers covering the desired pH range.
-
Add Excess Compound: To a fixed volume of each buffer, add an excess amount of this compound.
-
Equilibration: Tightly seal the containers and place them in a shaker incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
pH Measurement: After equilibration, measure and record the final pH of each solution.
-
Sample Preparation: Withdraw an aliquot from each solution and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered samples as necessary and quantify the concentration of the dissolved compound using a validated analytical method.
Data Interpretation:
Plot the measured solubility as a function of pH. This will reveal the pH range where the compound is most soluble.
Logical Relationship Diagram:
Caption: Relationship between pH and the solubility of this compound.
References
-
Title: Techniques of Solubilization for Poorly Soluble Drugs Source: American Pharmaceutical Review URL: [Link]
-
Title: Co-solvents and Surfactants for Pharmaceutical Formulations Source: Journal of Pharmaceutical Sciences URL: [Link] (Note: A general link to the journal is provided as direct access to a specific article may require a subscription.)
-
Title: pH-Dependent Solubility Source: Drug Discovery Today URL: [Link] (Note: A general link to the journal is provided.)
Technical Support Center: Optimizing 2-Butoxyethyl 4-(dimethylamino)benzoate Concentration for Photopolymerization
Welcome to the technical support center for optimizing photopolymerization processes utilizing 2-Butoxyethyl 4-(dimethylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental parameters. Here, we address common challenges through a question-and-answer format, providing not just solutions but the underlying scientific principles to empower your research.
Section 1: Understanding the Role of this compound
FAQ 1: What is the function of this compound in my photopolymerization formulation?
This compound is a tertiary amine co-initiator. In photopolymerization, particularly with Type II photoinitiators (like benzophenone or camphorquinone), it plays a crucial role in the generation of free radicals needed to initiate the polymerization of monomers (e.g., acrylates).[1][2]
The process begins when the primary photoinitiator absorbs light (UV or visible) and transitions to an excited state. In this energized state, it can't directly initiate polymerization efficiently. Instead, it interacts with the this compound. The tertiary amine donates a hydrogen atom to the excited photoinitiator, creating a highly reactive alkyl-amino free radical. This radical is what actually initiates the polymerization chain reaction.[1][2]
Another vital function of this co-initiator is to mitigate oxygen inhibition.[1] Oxygen present in the formulation can scavenge free radicals, quenching the polymerization process, especially at the surface. Tertiary amines can react with these oxygen-induced peroxy radicals, converting them back into reactive alkyl-amino radicals, thus sustaining the polymerization.[1]
Diagram: Mechanism of a Type II Photoinitiating System
Caption: Type II photoinitiation process.
Section 2: Troubleshooting Common Photopolymerization Issues
FAQ 2: My polymerization is too slow or incomplete. How can I determine if the concentration of this compound is the problem?
Slow or incomplete polymerization is a frequent issue that can often be traced back to the photoinitiating system. While several factors could be at play, the concentration of the amine co-initiator is a critical parameter to investigate.
Causality:
-
Insufficient Co-initiator: A concentration that is too low will result in an inadequate number of initiating alkyl-amino radicals being generated. This directly translates to a slower reaction rate and potentially incomplete conversion of the monomer to polymer.
-
Excessive Co-initiator: Conversely, a very high concentration can lead to a "self-screening" effect, where the co-initiator absorbs a significant amount of the incident light, preventing the primary photoinitiator from becoming sufficiently excited. This also reduces the overall efficiency of radical generation. Additionally, unreacted amine can act as a plasticizer, negatively impacting the final mechanical properties of the cured polymer.
Troubleshooting Protocol: Concentration Gradient Study
This protocol will help you systematically determine the optimal concentration of this compound for your specific formulation.
Objective: To identify the co-initiator concentration that maximizes the rate of polymerization and final monomer conversion.
Materials:
-
Your standard photopolymer formulation (monomers, primary photoinitiator, etc.)
-
This compound
-
Real-time monitoring equipment (e.g., Real-Time Infrared Spectroscopy (RTIR) or Photo-Differential Scanning Calorimetry (Photo-DSC))
-
UV/Vis light source with controlled intensity
Methodology:
-
Prepare a Concentration Series: Create a series of formulations with varying weight percentages (wt%) of this compound. Keep the concentrations of all other components, especially the primary photoinitiator, constant. A good starting range is often between 0.1 wt% and 2.0 wt%.
-
Sample Preparation: Prepare thin film samples of each formulation according to the requirements of your analytical instrument. Ensure consistent sample thickness to minimize variability.
-
Real-Time Monitoring:
-
Place the sample in the instrument (RTIR or Photo-DSC).
-
Begin data acquisition.
-
Irradiate the sample with your light source at a fixed intensity and wavelength.
-
Monitor the polymerization in real-time. For RTIR, this involves tracking the disappearance of the monomer's characteristic absorption peak (e.g., the C=C double bond). For Photo-DSC, you will monitor the heat flow associated with the exothermic polymerization reaction.
-
Continue irradiation until the reaction has plateaued (no further change in conversion or heat flow).
-
-
Data Analysis:
-
From the real-time data, calculate the rate of polymerization (Rp) and the final degree of conversion (DC) for each concentration.
-
Plot Rp vs. co-initiator concentration and DC vs. co-initiator concentration.
-
Data Interpretation:
| Co-initiator Conc. (wt%) | Rate of Polymerization (Rp) | Final Degree of Conversion (DC) | Observations |
| 0.1 | Low | Low | Incomplete, tacky surface |
| 0.5 | Moderate | Moderate | Improved curing, slight tackiness |
| 1.0 | High | High | Optimal cure, tack-free surface |
| 1.5 | Moderate | High | Slight decrease in rate |
| 2.0 | Low | Moderate-High | Significant rate decrease, potential yellowing |
The optimal concentration will be the one that provides the highest rate of polymerization and a high, stable final conversion.[3]
FAQ 3: The surface of my cured polymer is tacky or under-cured, but the bulk seems fine. Is this related to the co-initiator concentration?
Yes, a tacky surface is a classic sign of oxygen inhibition, and the concentration of your amine co-initiator is directly related to mitigating this effect.
Causality: Oxygen from the atmosphere diffuses into the top layer of the resin. It readily reacts with the initiating and propagating radicals, forming unreactive peroxy radicals. This terminates the polymerization chains at the surface, leaving a thin layer of uncured or partially cured resin.
This compound helps combat this by reacting with the peroxy radicals to regenerate reactive alkyl-amino radicals, allowing polymerization to proceed at the surface.[1] If the concentration is too low, it will be consumed quickly and won't be able to effectively counteract the continuous influx of oxygen.
Troubleshooting Protocol: Surface Cure Evaluation
Objective: To adjust the co-initiator concentration to achieve a tack-free surface.
Methodology:
-
Prepare Samples: Using the optimal bulk concentration determined in the previous protocol as a starting point, prepare several samples.
-
Vary Co-initiator Concentration: Prepare additional formulations with slightly higher concentrations of this compound (e.g., increments of 0.2 wt%).
-
Curing: Cure all samples under identical conditions (light intensity, time, atmosphere).
-
Surface Tack Test (Qualitative):
-
Immediately after curing, gently touch the surface with a clean, lint-free swab or a gloved finger.
-
Note the degree of tackiness (e.g., none, slight, moderate, very tacky).
-
-
Solvent Rub Test (Quantitative):
-
Gently rub the surface with a swab soaked in a mild solvent (e.g., isopropanol) for a set number of double rubs (e.g., 20).
-
Visually assess the surface for any signs of degradation, smearing, or removal of the cured material. A well-cured surface will show no change.
-
Expected Results: You should observe a decrease in surface tackiness as the concentration of the amine co-initiator is increased. The goal is to find the minimum concentration that provides a tack-free, solvent-resistant surface without negatively impacting the bulk properties.
Diagram: Troubleshooting Logic for Poor Polymerization
Sources
Troubleshooting incomplete curing in UV adhesives with 2-Butoxyethyl 4-(dimethylamino)benzoate
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing UV-curable adhesives formulated with 2-Butoxyethyl 4-(dimethylamino)benzoate. This guide is designed to provide in-depth troubleshooting assistance and answer frequently asked questions to ensure successful and consistent experimental outcomes. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying chemical principles governing the curing process.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in my UV adhesive formulation?
A1: this compound is not a primary photoinitiator but rather a highly efficient amine synergist or co-initiator .[1][2][3] It is designed to work in tandem with a Norrish Type II photoinitiator, most commonly an aromatic ketone like benzophenone or a thioxanthone.[4][5] Its primary functions are to accelerate the curing speed and to help overcome oxygen inhibition, which can leave the adhesive surface tacky after curing.[2][3]
Q2: How does it actually work to cure the adhesive?
A2: The process is a classic example of a hydrogen abstraction reaction. First, the primary Type II photoinitiator absorbs UV light and is promoted to an excited triplet state. In this energized state, it abstracts a hydrogen atom from the this compound. This transfer creates a highly reactive α-aminoalkyl radical on the synergist molecule. This newly formed radical is the species that actually initiates the polymerization of the acrylate or methacrylate monomers and oligomers in your adhesive, leading to a cured, solid polymer network.[1][3][6]
Q3: Is this compound the same as a primary photoinitiator?
A3: No. A primary Type I photoinitiator cleaves directly into initiating radicals upon UV exposure. In contrast, this compound requires the presence of a Type II photoinitiator to become activated through the hydrogen abstraction mechanism described above.[1][5] It does not effectively initiate polymerization on its own.
Q4: Can this synergist cause yellowing in the cured adhesive?
A4: Yes, the use of tertiary amines, particularly aromatic amines, as co-synergists can contribute to yellowing in the cured polymer.[7][8] This is often due to the hydroperoxidation of the amine during and after the curing process, which can lead to the formation of colored, conjugated byproducts.[7] The degree of yellowing can be influenced by the specific formulation, the intensity of the UV exposure, and post-cure environmental conditions.
In-Depth Troubleshooting Guide: Incomplete Curing
Incomplete curing, manifesting as a soft, tacky, or liquid surface, is one of the most common issues encountered. This guide provides a systematic approach to diagnosing and resolving these problems, grounded in the chemistry of your adhesive system.
Problem 1: Tacky or Wet Adhesive Surface After Curing
A tacky surface is the classic symptom of oxygen inhibition .[3] During the curing process, atmospheric oxygen can diffuse into the surface layer of the adhesive. Oxygen is a radical scavenger and can react with the initiating and propagating radicals, quenching the polymerization chain reaction at the surface before a tack-free cure is achieved.[1]
-
Insufficient Synergist Activity: The primary role of this compound is to generate a high flux of initiating radicals to consume oxygen and initiate polymerization rapidly.[1] If the surface remains tacky, the synergist's effectiveness may be compromised.
-
Protocol 1: Optimizing Synergist Concentration: The concentration of the amine synergist is critical. Too little, and it won't overcome oxygen inhibition. Too much can potentially plasticize the cured adhesive or lead to other issues.[3]
-
Prepare a concentration ladder of your adhesive formulation, varying the concentration of this compound from, for example, 2% to 8% by weight.
-
Cast films of identical thickness for each concentration.
-
Cure each sample under identical UV conditions (lamp, intensity, distance, time).
-
Assess surface tack using a lint-free swab or by lightly touching with a gloved finger.
-
Identify the lowest concentration that provides a tack-free surface. Note that optimal levels for some amines have been observed around 5%.[3]
-
-
-
Low UV Intensity at the Surface: A UV lamp with insufficient intensity may not generate enough excited photoinitiator molecules to drive the hydrogen abstraction process efficiently.
-
Protocol 2: Verifying and Increasing UV Irradiance:
-
Use a radiometer to measure the UV intensity (irradiance in mW/cm²) at the surface of your sample.
-
Confirm that the measured intensity meets the requirements specified in the technical data sheet for your adhesive.
-
If the intensity is low, decrease the distance between the lamp and the sample. Remember that intensity decreases with the square of the distance.
-
If the lamp bulbs are old, they may have lost significant UV output and should be replaced.
-
-
-
Inert Atmosphere Curing (The Definitive Solution): To confirm oxygen inhibition is the root cause and to achieve the best possible surface cure, eliminate oxygen from the curing environment.
-
Protocol 3: Nitrogen Purge:
-
If your curing chamber allows, purge the system with an inert gas like nitrogen for 1-2 minutes before and during UV exposure.
-
This displaces the oxygen, preventing it from interfering with the surface cure.[3] If the sample cures tack-free under nitrogen but not in air, oxygen inhibition is confirmed as the primary issue.
-
-
Problem 2: Adhesive is Soft or Gummy Throughout (Poor Through-Cure)
If the entire bulk of the adhesive fails to harden, the issue lies with the UV light's inability to penetrate the sample or a fundamental mismatch between the UV source and the photoinitiating system.
-
UV Wavelength Mismatch: The photoinitiator (e.g., benzophenone) and the synergist can only be activated if they absorb the UV light emitted by your lamp. This compound and its analogs absorb primarily in the UV-B range (approximately 290-320 nm).[9] While the primary photoinitiator is the main absorber, ensuring the lamp has output in the correct range is crucial.
-
Protocol 4: Matching UV Lamp to Photoinitiator System:
-
Review the technical data sheets for your primary photoinitiator (e.g., Benzophenone) and synergist. Note their specific absorption wavelengths.
-
Check the spectral output of your UV lamp. Common industrial lamps peak at 365 nm or 405 nm.
-
Ensure there is sufficient overlap between the lamp's output and the absorption spectrum of your photoinitiator system. If you are using a 405 nm LED lamp with a system that requires <350 nm for efficient absorption, you will experience poor curing.
-
-
-
Excessive Adhesive Thickness: UV light intensity attenuates as it passes through the adhesive. If the adhesive layer is too thick, the light reaching the bottom may be too weak to initiate curing.
-
Protocol 5: Evaluating Cure Depth:
-
Apply the adhesive in varying thicknesses (e.g., 50 µm, 100 µm, 250 µm, 500 µm).
-
Cure all samples under identical conditions.
-
After curing, use a spatula to scrape through the adhesive layer and determine the maximum thickness at which a complete, solid cure was achieved.
-
If your application requires a thicker bond line, you may need to cure in multiple, thinner layers or switch to a dual-cure (e.g., UV + heat) adhesive system.
-
-
-
UV-Blocking Substrates or Components: If one of your substrates is opaque to UV light, the adhesive will not cure. Similarly, if the adhesive formulation contains UV-blocking fillers or pigments, they will prevent light from penetrating.
-
Self-Validation Check: Always ensure at least one substrate is transparent to the curing wavelength. Test the UV transmittance of your substrates using a UV-Vis spectrophotometer if you are unsure.
-
Visualizing the Curing and Troubleshooting Process
To further clarify the mechanisms and diagnostic steps, the following diagrams illustrate the key processes.
Caption: Mechanism of UV Curing with a Type II Photoinitiator and Amine Synergist.
Caption: Logical workflow for troubleshooting incomplete UV adhesive curing.
Data Summary Table
This table summarizes key parameters and potential issues related to the use of this compound.
| Parameter | Typical Range / Value | Potential Issue if Incorrect | Troubleshooting Reference |
| Role in Formulation | Amine Synergist / Co-initiator | Formulation will not cure efficiently with only a Type II PI. | FAQ A1, A2 |
| Paired Photoinitiator | Norrish Type II (e.g., Benzophenone) | Mismatch will lead to no or very slow curing. | FAQ A1, Protocol 4 |
| Absorption Region | UV-B (~290-320 nm)[9] | Lamp with no output in this range will be inefficient. | Protocol 4 |
| Typical Concentration | 2 - 8% by weight (optimization required) | Too Low: Tacky surface (Oxygen Inhibition). Too High: Plasticization, reduced properties.[3] | Protocol 1 |
| Primary Side Effect | Potential for Yellowing | Post-cure discoloration, especially in clear adhesives.[7][8] | FAQ A4 |
References
- Google Patents. (n.d.). EP2550250A2 - Amine synergists and their use in radiation curing.
- Tintoll. (n.d.). Acrylated Amine Synergist, Amine Synergist UV Curing.
- RadTech. (n.d.). Effect of Amine Synergists on the EB-Curing Properties of Acrylate-Based Coatings.
- RadTech. (n.d.). Applications and properties of amine synergists in uv and eb curable coatings.
- RadTech 2022. (n.d.). Synergistic effect combining amines and aminoacrylates with Type I photoinitiators.
- National Center for Biotechnology Information. (n.d.). Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate - PMC.
- PubChem. (n.d.). Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester | C15H23NO3 | CID.
- ResearchGate. (n.d.). (PDF) Photoinitiators: a food safety review.
- UVET. (n.d.). Yellowing in UV-Cured Coatings: Causes, Mechanisms, and Solutions.
- ResearchGate. (n.d.). Evaluation of Degradation Efficiency of 2'-Ethylhexyl 4-(Dimethylamino)Benzoate under the Influence of Oxidizing Agents.
- PubMed. (n.d.). Degradation studies of UV filter hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]-benzoate (DHHB) in aqueous solution.
- European Patent Office. (2023, September 27). POLYMERIZABLE PHOTOINITIATORS - EP 4249518 A1.
- ResearchGate. (n.d.). UV absorption spectra of 1-(2,2,6,6-tetramethylpiperidin-4-yl)4-N,N-dimethylaminobenzoate (1) in various media.
- ResearchGate. (n.d.). Effect of tertiary amines on yellowing of UV-curable epoxide resins.
- TCI Chemicals. (n.d.). This compound | 67362-76-9.
- ResearchGate. (n.d.). (PDF) Degradation of UV filters 2-ethylhexyl-4-methoxycinnamate and 4-tert-butyl-4′-methoxydibenzoylmethane in chlorinated water.
- Jinan Qinmu Fine Chemical Co., Ltd. (2022, June 21). Solution to yellowing problem with UV epoxy resin.
- RadTech. (2020, March 11). Photoinitiator selection to advance the UV curing industry in an uncertain world.
- Tintoll. (n.d.). Types of Photoinitiators Supplier/Manufacturer.
- National Institutes of Health. (n.d.). Studies on the formation of formaldehyde during 2-ethylhexyl 4-(dimethylamino)benzoate demethylation in the presence of reactive oxygen and chlorine species.
- UV+EB Technology. (2018, October 16). Cure Speed Improvements and Yellowing Effects in UV LED-Curable OPVs and Clear Coats Using Acrylated Amines.
- Fisher Scientific. (n.d.). This compound 95.0+%, TCI America 25 g | Buy Online.
- MDPI. (2023, December 25). Surface Degradation of DGEBA Epoxy Resins Cured with Structurally Different Amine Hardeners: Effects of UV Radiation.
- EuPIA. (n.d.). EuPIA Suitability List of Photoinitiators and Photosynergists for Food Contact Materials.
- RadTech 2020. (n.d.). Photoinitiator selection to advance the UV curing industry in an uncertain world.
- Google Patents. (n.d.). CN101863791A - The synthetic method of isooctyl p-dimethylaminobenzoate (EHA).
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Recent Developments in UV-Visible Spectrophotometry for Sodium Benzoate Analysis in Beverages.
Sources
- 1. EP2550250A2 - Amine synergists and their use in radiation curing - Google Patents [patents.google.com]
- 2. radtech.org [radtech.org]
- 3. researchgate.net [researchgate.net]
- 4. data.epo.org [data.epo.org]
- 5. Types of Photoinitiators Supplier/Manufacturer | Tintoll [uvabsorber.com]
- 6. Acrylated Amine Synergist, Amine Synergist UV Curing | Tintoll [uvabsorber.com]
- 7. Applications and properties of amine synergists in uv and eb curable coatings - Radtech [radtech-europe.com]
- 8. radtech2022.com [radtech2022.com]
- 9. Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 2-Butoxyethyl 4-(dimethylamino)benzoate during storage
Document ID: TSC-BDB-2026-01
Version: 1.0
Introduction
This technical guide is intended for researchers, scientists, and drug development professionals utilizing 2-Butoxyethyl 4-(dimethylamino)benzoate (BDB). As a tertiary amine and a benzoate ester, BDB possesses two primary functional groups susceptible to degradation under common laboratory storage and handling conditions. This can lead to the formation of impurities, potentially impacting experimental reproducibility, product efficacy, and safety profiles. This document provides a comprehensive overview of the potential degradation pathways, recommended storage conditions, and robust troubleshooting strategies to ensure the long-term stability and integrity of your BDB samples. Our protocols are designed to be self-validating, empowering you to proactively assess and maintain the quality of your materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation for this compound?
A1: The degradation of BDB is primarily driven by two chemical processes targeting its main functional groups:
-
Hydrolysis of the ester linkage: This reaction is catalyzed by the presence of water, particularly under acidic or basic conditions, and leads to the cleavage of the ester bond.[1][2]
-
Photodegradation of the 4-(dimethylamino)phenyl group: The aromatic amine moiety is susceptible to oxidation and N-demethylation when exposed to light, especially UV radiation, and can be accelerated by the presence of oxygen or oxidizing agents.[3]
Q2: I noticed the color of my BDB sample has changed from a light yellow to a darker orange/brown. What does this indicate?
A2: A color change is a common visual indicator of degradation, often associated with the photodegradation of the aromatic amine group. Oxidation and subsequent reactions of this moiety can form colored impurities. If you observe a color change, it is crucial to analytically assess the purity of the sample before use.
Q3: What are the ideal storage conditions for BDB?
A3: To minimize degradation, BDB should be stored in a tightly sealed, airtight container, protected from light, in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8°C) is recommended.[4][5] Always store the container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q4: Can I store BDB dissolved in a solvent?
A4: Storing BDB in solution is generally not recommended for long periods due to the increased risk of hydrolysis, especially in protic or aqueous-based solvents. If you must store it in solution, use a dry, aprotic solvent (e.g., anhydrous acetonitrile or THF), store at low temperatures (-20°C or below), and blanket the headspace with an inert gas. Always prepare fresh solutions for critical experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical workflow for investigation and resolution.
Issue 1: Appearance of a New Peak in HPLC Analysis
You've run a routine quality control check on your stored BDB and observe a new, more polar peak eluting earlier than the parent compound.
-
Probable Cause: This is a classic sign of ester hydrolysis . The cleavage of the ester bond results in the formation of 4-(dimethylamino)benzoic acid and 2-butoxyethanol. 4-(dimethylamino)benzoic acid is significantly more polar and will have a shorter retention time on a standard reversed-phase HPLC column.
-
Troubleshooting Workflow:
graph TD; A[Start: New Early-Eluting Peak Observed] --> B{Hypothesis: Ester Hydrolysis}; B --> C[Action: Confirm Identity of New Peak]; C --> D[1. Spike with Standard]; C --> E[2. LC-MS Analysis]; D --> F{Match?}; E --> F; F -- Yes --> G[Diagnosis Confirmed: Hydrolysis has occurred]; F -- No --> H[Investigate Other Degradation Pathways]; G --> I[Corrective Action: Review Storage]; I --> J[Check for moisture ingress]; I --> K[Check pH of any solutions]; J --> L[Solution: Use desiccants, inert gas]; K --> L; L --> M[Future Prevention: Store neat, dry, and cool]; subgraph Legend direction LR subgraph "Node Types" direction LR Start((Start)) Hypothesis{Hypothesis} Action[Action] Diagnosis[Diagnosis] Solution[Solution] end end nodeStyle Start fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 nodeStyle Hypothesis fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 nodeStyle Action fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF nodeStyle Diagnosis fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF nodeStyle Solution fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
Troubleshooting Workflow for Ester Hydrolysis -
Verification Steps:
-
Spike Test: Obtain a standard of 4-(dimethylamino)benzoic acid. Spike a small amount into your degraded BDB sample and re-run the HPLC. If the new peak increases in size, you have confirmed its identity.
-
LC-MS Analysis: Analyze the degraded sample by LC-MS. The mass of the new peak should correspond to the molecular weight of 4-(dimethylamino)benzoic acid (165.19 g/mol ).
-
Issue 2: Sample Discoloration and Multiple New Peaks in HPLC/LC-MS
Your sample has darkened, and upon analysis, you see a cluster of new peaks, some with masses corresponding to the loss of methyl groups (-14 Da) or the addition of oxygen (+16 Da).
-
Probable Cause: This pattern is indicative of photodegradation and oxidation of the 4-(dimethylamino)phenyl group. Exposure to light, especially in the presence of oxygen, can initiate a series of reactions. A known degradation pathway for structurally similar compounds involves N-demethylation, potentially forming formaldehyde as a byproduct.[6]
-
Degradation Pathway Overview:
graph TD; subgraph Degradation_Pathway direction LR; BDB[this compound] -- "+ hν (Light), O2" --> Intermediate_1[Radical Intermediate]; Intermediate_1 --> Product_1[N-demethylated Product (Loss of CH3)]; Intermediate_1 --> Product_2[N-oxide Product (Addition of O)]; Product_1 --> Further_Degradation[...]; Product_2 --> Further_Degradation; end subgraph Legend direction LR subgraph "Node Types" direction LR Reactant[Reactant] Condition((Condition)) Product[Product] end end
nodeStyle Reactant fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 nodeStyle Condition fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 nodeStyle Product fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF
Simplified Photodegradation Pathway of BDB -
Troubleshooting and Prevention:
-
Review Storage and Handling: Were the samples stored in clear containers? Were they exposed to ambient lab light for extended periods?
-
Implement Light Protection: Always store BDB in amber glass vials or wrap clear containers in aluminum foil.[7] Minimize exposure time to light during weighing and solution preparation.
-
Use Inert Atmosphere: Purge the container headspace with an inert gas like argon or nitrogen before sealing to displace oxygen, which participates in photo-oxidative reactions.
-
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This method is designed to separate the parent BDB from its primary hydrolytic and potential photodegradation products.
| Parameter | Value |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes, hold for 2 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm and 310 nm (The peak for 4-(dimethylamino)benzoic acid is more prominent at 310 nm) |
| Injection Volume | 10 µL |
Expected Elution Order:
-
4-(dimethylamino)benzoic acid (most polar)
-
2-butoxyethanol (will have poor retention and may be difficult to see with UV detection)
-
Potential N-demethylated and oxidized products
-
This compound (least polar)
Protocol 2: Forced Degradation Study
To proactively understand the stability of your specific batch of BDB, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to intentionally generate degradation products.[8][9]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of BDB in acetonitrile.
2. Stress Conditions (perform each in triplicate):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl and dilute with mobile phase for analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours. Dilute with mobile phase for analysis.
-
Thermal Degradation: Place the solid BDB in a 70°C oven for 48 hours. Dissolve a portion in acetonitrile for analysis.
-
Photostability: Following ICH Q1B guidelines, expose a thin layer of solid BDB and a solution (in quartz cuvettes) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][11] Keep a control sample wrapped in aluminum foil at the same temperature. Analyze both the exposed and control samples.
3. Analysis:
-
Analyze all stressed samples and a non-stressed control using the Stability-Indicating HPLC Method (Protocol 1).
-
Use a photodiode array (PDA) detector to evaluate peak purity and identify any new chromophores.
-
If available, use LC-MS to identify the mass of the degradation products.
By understanding the potential liabilities of this compound and implementing these proactive storage and analysis strategies, researchers can ensure the integrity of their materials and the validity of their experimental outcomes.
References
- Bailer, M. (2000). ICH guideline for photostability testing: aspects and directions for use. Die Pharmazie, 55(1), 33-37.
- ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021).
- IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
- Moravek. (2024). A Beginner's Guide to Chemical Storage Best Practices.
- The Synergist. (2022). Best Practices for Proper Chemical Storage.
- Alltracon. (2023). Properly Storing Hazardous Chemicals in Your Facility.
- Bunting, J. W., Murphy, J., Myers, C. D., & Cross, G. G. (1974). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid. Canadian Journal of Chemistry, 52(14), 2648-2659.
- Semantic Scholar. (n.d.). The Hydrolysis of Benzoate Esters by Carboxypeptidase A and the pH-Rate Profile for the Hydrolysis of O-Hippuryl-L-3-phenyllactic Acid.
- Nummert, V., & Piirsalu, M. (2005). Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water.
- da Silva, A. B., de Oliveira, A. C., & de Freitas, C. A. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2465.
- Görner, H., & Döpp, D. (2001). Photoinduced demethylation of 4-nitro-N,N-dimethylaniline. Photochemical & Photobiological Sciences, 1(1), 58-65.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Medi-Products. (2023).
- International Enviroguard. (2023). Safety and Handling Measures for Expired Reagents.
- MicroSolv Technology Corporation. (n.d.). Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer.
- Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2015). (PDF)
- LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- ResearchGate. (2005). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution.
- ResearchGate. (n.d.).
- ResearchGate. (2004).
- ACS Publications. (2023). Hyperbranched vs Linear Poly(β-amino ester)
- Przybyłek, M., et al. (2017). Studies on the formation of formaldehyde during 2-ethylhexyl 4-(dimethylamino)benzoate demethylation in the presence of reactive oxygen and chlorine species. Environmental Science and Pollution Research, 24(12), 11668-11677.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence.
- National Center for Biotechnology Information. (n.d.).
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
- MedCrave. (2016).
- RJPT. (2019).
- Pharmaceutical Technology. (2016).
- R Discovery. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.).
- PhotochemCAD. (n.d.). N,N-Dimethyl-aniline.
Sources
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- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Technical Support Center: Purification of 2-Butoxyethyl 4-(dimethylamino)benzoate
Welcome to the technical support center for the purification of 2-Butoxyethyl 4-(dimethylamino)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and require methods to remove impurities. The following troubleshooting guides and FAQs provide in-depth, practical advice rooted in established chemical principles to ensure the integrity of your experimental results.
Introduction to Purification Challenges
This compound is a tertiary amine and an ester, making it susceptible to specific types of impurities derived from its synthesis and potential degradation. The purification strategies outlined below are designed to address these challenges by exploiting the compound's chemical properties. The primary impurities often encountered are unreacted starting materials, such as 4-(dimethylamino)benzoic acid and 2-butoxyethanol , as well as potential byproducts from side reactions during esterification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the most common impurities in a sample of this compound and how do they arise?
The most common impurities are typically residual starting materials from the synthesis, which is a Fischer esterification or a related process. These include:
-
4-(dimethylamino)benzoic acid: An acidic impurity that did not fully react during the esterification process.
-
2-butoxyethanol: A neutral, alcohol impurity that was used in excess or did not fully react.
-
Water: Can be present from the work-up or as a byproduct of the esterification reaction.
-
Side-reaction products: Depending on the reaction conditions, minor byproducts from the esterification may be present.[1][2]
Understanding the nature of these impurities is crucial for selecting the appropriate purification strategy. The acidic nature of unreacted 4-(dimethylamino)benzoic acid and the basicity of the target compound's dimethylamino group are key to its separation.
FAQ 2: My crude sample is an oil. How can I effectively purify it?
Since this compound is often an oily liquid at room temperature, traditional single-solvent recrystallization of the free base can be challenging. The most effective strategies for purifying this oily compound are:
-
Acid-Base Extraction: This is the primary and most efficient method for removing acidic and basic impurities. It leverages the different solubilities of the neutral compound and its salt form.[3][4][5]
-
Column Chromatography: This technique is excellent for separating compounds with different polarities.[6]
-
Recrystallization of a Salt: Converting the basic amine to a salt (e.g., hydrochloride) can often yield a crystalline solid that is more amenable to recrystallization than the free base oil.[7]
The following sections provide detailed protocols for these techniques.
Detailed Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for removing acidic impurities like 4-(dimethylamino)benzoic acid. The strategy relies on the basicity of the tertiary amine in the target compound, which allows it to be protonated and separated from neutral impurities.
Causality Behind the Method: The dimethylamino group is basic and will be protonated by an acid to form a water-soluble ammonium salt. The acidic impurity, 4-(dimethylamino)benzoic acid, will be deprotonated by a base to form a water-soluble carboxylate salt. Neutral impurities, like 2-butoxyethanol, will remain in the organic phase.[3][4][8]
Caption: Acid-Base Extraction Workflow.
-
Dissolution: Dissolve the crude this compound sample in a suitable organic solvent, such as diethyl ether or dichloromethane (approx. 10 mL of solvent per 1 g of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M hydrochloric acid (HCl). Use approximately half the volume of the organic layer for each wash. Repeat the wash twice. The target compound will move into the aqueous layer as its hydrochloride salt.
-
Separation of Layers: Combine the aqueous layers. The organic layer, which contains neutral impurities like 2-butoxyethanol, can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 2 M sodium hydroxide (NaOH) solution with stirring until the pH is approximately 9-10 (check with pH paper). The protonated amine will be neutralized, and the product will separate from the aqueous layer, often as an oil.[3][8]
-
Re-extraction: Extract the product back into an organic solvent (diethyl ether or dichloromethane) three times.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Column Chromatography
This method is suitable for separating the target compound from impurities with different polarities.
Causality Behind the Method: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. Less polar compounds travel faster down the column.[6] Due to the basic nature of the amine, which can interact strongly with the acidic silica gel, modifications to the mobile phase are often necessary.[2][9]
Before running a column, it is essential to determine the optimal solvent system using TLC.[6][10]
| Impurity Type | Typical Rf Value | Recommended TLC Solvent System |
| 4-(dimethylamino)benzoic acid | Lower Rf (more polar) | Hexane:Ethyl Acetate (1:1) with 1% acetic acid |
| This compound | Intermediate Rf | Hexane:Ethyl Acetate (2:1) |
| 2-butoxyethanol | Higher Rf (less polar) | Hexane:Ethyl Acetate (3:1) |
Note: The addition of a small amount of triethylamine (e.g., 1%) to the eluent can prevent streaking of the amine spot on the TLC plate.[6]
Caption: Column Chromatography Workflow.
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting the column with a non-polar solvent such as hexane, gradually increasing the polarity by adding ethyl acetate. A gradient from 100% hexane to 80:20 hexane:ethyl acetate is a good starting point. To mitigate issues with the basic amine sticking to the acidic silica, consider using an amine-functionalized silica column or adding a small amount (0.5-1%) of triethylamine to the mobile phase.[2][9]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Recrystallization of the Hydrochloride Salt
This method is particularly useful if the free base is an oil that is difficult to crystallize. Converting it to its hydrochloride salt often yields a solid that can be purified by recrystallization. A similar procedure has been patented for a related compound.[7]
Causality Behind the Method: The basic dimethylamino group reacts with hydrochloric acid to form a stable, often crystalline, hydrochloride salt. The solubility of this salt will differ from that of the free base and impurities, allowing for purification by recrystallization.
Caption: Salt Recrystallization Workflow.
-
Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent like ethanol. Slowly add a solution of hydrogen chloride in ethanol until the pH of the solution is acidic (pH 3-4).
-
Crystallization: Cool the solution in an ice bath to induce crystallization of the hydrochloride salt. If crystals do not form, scratching the inside of the flask with a glass rod may help.
-
Filtration and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Drying: Dry the crystals under vacuum.
-
(Optional) Conversion back to Free Base: If the free base is required, the purified hydrochloride salt can be dissolved in water, and the solution can be basified with sodium hydroxide, followed by extraction with an organic solvent as described in Protocol 1.
References
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). [Link]
-
Acid base extraction flow chart. (n.d.). [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). [Link]
-
Liquid/liquid Extraction. (n.d.). [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. [Link]
-
MH Chem. (2022, August 11). How to purify Amine? [Video]. YouTube. [Link]
- U.S. Patent No. 7,547,798 B2. (2009).
- Chinese Patent No. CN101353311B. (n.d.).
-
Professor Dave Explains. (2019, March 1). Thin Layer Chromatography (TLC). [Video]. YouTube. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Thin Layer Chromatography. (n.d.). [Link]
-
ResearchGate. (n.d.). 4 Solvent Systems, Developing Chambers and Development. [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. [Link]
-
Experiment 9 — Recrystallization. (n.d.). [Link]
- Chinese Patent No. CN105646259A. (n.d.). A preparing method of high-purity 2-(dimethylamino)ethyl 4-(butylamino)
-
PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). [Link]
-
Cihlarova, L., et al. (2016). Synthesis and Biological Evaluation of 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(Alkoxycarbonyl)amino]benzoates. Molecules, 21(10), 1343. [Link]
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
-
PubChem. (n.d.). Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester. [Link]
-
Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (2025, August 6). [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]
-
Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. (n.d.). [Link]
Sources
- 1. CN101353311B - Process for preparing aminobenzoate esters - Google Patents [patents.google.com]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. irp.cdn-website.com [irp.cdn-website.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. CN105646259A - A preparing method of high-purity 2-(dimethylamino)ethyl 4-(butylamino)benzoate hydrochloride - Google Patents [patents.google.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. biotage.com [biotage.com]
- 10. Chromatography [chem.rochester.edu]
Factors affecting the photoinitiation efficiency of 2-Butoxyethyl 4-(dimethylamino)benzoate
Welcome to the technical support guide for 2-Butoxyethyl 4-(dimethylamino)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing its use as a photoinitiator synergist. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and enhance the efficiency of your photopolymerization reactions.
Part 1: Foundational Concepts & FAQs
This section addresses the most common introductory questions regarding this compound, establishing a strong foundation for its practical application.
Q1: What is this compound and what is its primary role in photopolymerization?
This compound is an amine synergist, also known as a co-initiator. On its own, it does not typically initiate polymerization upon exposure to UV light. Instead, it is a crucial component of Type II photoinitiator systems .[1] Its primary role is to interact with a primary photoinitiator (like benzophenone or camphorquinone) that has been excited by light energy. This interaction generates the free radicals necessary to start the polymerization chain reaction.[2] Amine-based synergists like this one are widely used to improve polymerization kinetics and overcome common issues like oxygen inhibition.[3]
Q2: Can you explain the mechanism of a Type II photoinitiator system?
A Type II system operates through a bimolecular process involving two key components: a primary photoinitiator (PI) and a co-initiator (Co), which in this case is this compound. The process is as follows:
-
Photo-excitation: The primary photoinitiator (e.g., benzophenone) absorbs photons from the light source and is promoted to an excited singlet state (¹PI), which then rapidly converts to a more stable, longer-lived excited triplet state (³PI).
-
Interaction & Radical Generation: The excited triplet state (³PI*) does not fragment on its own. Instead, it interacts with the amine co-initiator. This occurs via hydrogen abstraction from the amine, creating two radicals: an alkyl-amino radical from the co-initiator and a ketyl radical from the primary initiator.[2]
-
Initiation: The highly reactive alkyl-amino radical is the primary species that initiates the polymerization of monomers (e.g., acrylates).
This multi-step process is less efficient than single-component Type I systems due to its reliance on molecular collisions and the potential for deactivating side reactions.[4]
Sources
Technical Support Center: Optimizing Cure Speed in Formulations Containing 2-Butoxyethyl 4-(dimethylamino)benzoate
Welcome to the technical support center for researchers, scientists, and formulation professionals working with 2-Butoxyethyl 4-(dimethylamino)benzoate. This guide is designed to provide in-depth troubleshooting assistance and practical, actionable protocols to address one of the most common challenges encountered in photopolymerization: achieving a rapid and complete cure.
As an amine synergist, this compound is a critical component in many UV-curable systems, particularly those utilizing Type II photoinitiators. Its primary role is twofold: to act as a hydrogen donor to generate the initiating free radicals and to mitigate the cure-inhibiting effects of atmospheric oxygen. When cure speeds are slower than expected, it is often due to an imbalance in the formulation or suboptimal process parameters. This guide will walk you through diagnosing and resolving these issues in a systematic, evidence-based manner.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in my formulation?
A1: this compound is an amine synergist, also known as a co-initiator. It is most effective when paired with a Type II photoinitiator (e.g., benzophenone, thioxanthones). Upon exposure to UV light, the Type II photoinitiator absorbs energy and enters an excited state. It then abstracts a hydrogen atom from the this compound, creating a highly reactive α-amino alkyl radical. This radical is the primary species that initiates the polymerization of monomers and oligomers, such as acrylates.[1][2] Additionally, these α-amino radicals can react with and consume dissolved oxygen, which is a potent inhibitor of free-radical polymerization, thereby significantly improving surface cure.[1][2]
Q2: My formulation is curing slowly and the surface feels tacky. What is the most likely cause?
A2: A tacky surface is the classic symptom of oxygen inhibition.[1] During UV curing, atmospheric oxygen can diffuse into the top layer of the formulation and quench the free radicals, terminating the polymerization chains before a solid, tack-free surface can form. While this compound is designed to combat this, its effectiveness can be hampered by several factors, including insufficient concentration, low UV lamp intensity, or an improper ratio with the primary photoinitiator.
Q3: Can I use this compound with a Type I photoinitiator?
A3: While not their primary application, amine synergists can sometimes provide benefits with Type I (cleavage) photoinitiators, although the mechanism is different. They do not act as hydrogen donors in this case but can still improve surface cure by scavenging oxygen.[3] This allows more of the radicals generated by the Type I initiator to participate in polymerization rather than being consumed by oxygen. However, the synergistic effect is most pronounced and mechanistically essential with Type II photoinitiators.
Q4: Does the wavelength of my UV lamp matter?
A4: Absolutely. For a Type II system to work efficiently, the primary photoinitiator (e.g., benzophenone) must absorb the light emitted by the lamp. Benzophenone derivatives typically have strong absorption peaks in the 250 nm range and weaker absorptions extending into the UVA range (~340-380 nm).[4] The amine synergist itself also absorbs UV light. It is crucial to match the spectral output of your UV lamp to the absorption profile of your photoinitiator system. Using a lamp that emits at wavelengths where the photoinitiator does not absorb will result in little to no radical generation and, consequently, no cure.
Troubleshooting Guide: Slow Cure Speed
This section provides a structured approach to diagnosing and resolving slow cure speeds. Each question addresses a potential root cause and offers a path to resolution.
Problem Area 1: The Photoinitiator System
Q: Is my concentration of this compound optimal?
A: The concentration of the amine synergist is critical. Too little, and you will have insufficient radical generation and poor oxygen scavenging, leading to a tacky surface and incomplete cure. Too much can lead to plasticization of the final polymer, potential yellowing, and may not provide any additional benefit, as the reaction rate can become limited by other factors.
Troubleshooting Protocol: A screening experiment is the most effective way to determine the optimal concentration.
-
Objective: To find the concentration of this compound that provides the fastest cure speed for a fixed photoinitiator concentration.
-
Methodology:
-
Prepare a master batch of your formulation containing the monomer, oligomer, and a fixed concentration of your Type II photoinitiator (e.g., 2.0 wt% Benzophenone).
-
Create a series of small, identical samples from the master batch, varying the concentration of this compound (e.g., 0.5%, 1.0%, 2.0%, 3.0%, 4.0%, 5.0% by weight).
-
Apply each formulation as a uniform thin film (e.g., 25 µm) onto the desired substrate.
-
Cure each sample under identical conditions (same UV lamp, same distance, same exposure time or conveyor speed).
-
Evaluate the degree of cure for each sample immediately after exposure using a simple, consistent method like the "Thumb Twist Test" or a more quantitative method like the MEK Rub Test (see Experimental Protocols section below).
-
Plot the cure result (e.g., number of MEK rubs to failure) against the synergist concentration to identify the optimal level.
-
Logical Workflow for Optimizing Synergist Concentration
Caption: Workflow for synergist concentration optimization.
Problem Area 2: UV Exposure Conditions
Q: Is my UV lamp providing sufficient energy at the correct wavelength?
A: Insufficient UV energy is a common culprit for slow curing. This can be due to low lamp intensity (irradiance), an incorrect spectral output, or insufficient exposure time (dose).
-
Irradiance (Intensity): Measured in W/cm² or mW/cm², this is the power of the light reaching the surface. Higher irradiance generally leads to a faster cure. Lamp intensity decreases with age and should be monitored.
-
Energy Density (Dose): Measured in J/cm² or mJ/cm², this is the total energy delivered, calculated as Irradiance × Exposure Time. A slow conveyor belt or longer stationary exposure time increases the dose.
-
Wavelength: The lamp's spectral output must overlap with the absorbance spectrum of the photoinitiator.
Troubleshooting Protocol:
-
Check Lamp Specifications: Verify that your lamp's spectral output is appropriate for your photoinitiator. For a benzophenone-based system, a broad-spectrum mercury vapor lamp with strong output in the 365 nm range is typically effective.
-
Measure Irradiance: Use a radiometer to measure the lamp's intensity at the curing surface. Compare this to the manufacturer's specifications and the requirements of your formulation. If the intensity is low, the bulb may be aging and need replacement.
-
Clean Equipment: Ensure the lamp reflectors and the quartz plate (if applicable) are clean. Dust and grime can significantly reduce the amount of UV light reaching your sample.
-
Adjust Process Speed/Time: If the cure is insufficient, try decreasing the conveyor speed (for a moving system) or increasing the exposure time (for a static system) in controlled increments. This increases the total energy dose delivered to the formulation.
Data Presentation: Impact of Formulation & Process Variables on Cure
The following table summarizes expected outcomes when adjusting key parameters. This data is synthesized from general principles of photopolymerization kinetics.[1][5][6]
| Parameter Adjusted | Direction of Change | Expected Effect on Cure Speed | Potential Negative Side Effects |
| Synergist Conc. | Increase | Increase, then plateau | Yellowing, plasticization, cost |
| Photoinitiator Conc. | Increase | Increase, then decrease | Yellowing, surface cure only (light blocking) |
| UV Irradiance | Increase | Increase | Substrate heating, potential for shrinkage stress |
| Exposure Time | Increase | Increase | Reduced throughput, potential for over-curing/brittleness |
| Film Thickness | Increase | Decrease | Incomplete cure at the bottom (light attenuation) |
Problem Area 3: Chemical Interactions and Inhibition
Q: Could other components in my formulation be interfering with the cure?
A: Yes. Certain pigments, fillers, and additives can absorb or scatter UV light, preventing it from reaching the photoinitiator. This is especially problematic in heavily pigmented or filled systems.
-
UV Blockers/Absorbers: Some additives, like UV stabilizers intended to protect the final product, can interfere with the curing process itself.
-
Pigments: Pigments like titanium dioxide (TiO₂) and carbon black are strong absorbers of UV radiation and can severely hinder deep-section curing.
-
Oxygen: As discussed, oxygen is a major inhibitor. While the amine synergist helps, its effect can be overwhelmed in certain conditions (e.g., high air flow over the surface).
Troubleshooting Protocol:
-
Cure a Clear Version: If you are working with a pigmented or filled formulation, try curing the same resin system without the pigments or fillers. If the clear version cures quickly, you have confirmed a light-blocking issue.
-
Evaluate Pigment Choice: If possible, select pigments that have a "window" of lower absorption in the UV range where your photoinitiator is active.
-
Increase Initiator/Synergist Levels: For pigmented systems, higher concentrations of the photoinitiator system may be required to compensate for light absorption by the pigment.
-
Use an Inert Atmosphere: For applications that are highly sensitive to oxygen inhibition, curing under a nitrogen (N₂) blanket can dramatically improve cure speed and surface finish by eliminating the source of the inhibition.
Mechanism Visualization: Type II Photoinitiation & Oxygen Inhibition
Caption: Interaction between photoinitiation and oxygen inhibition pathways.
Key Experimental Protocols
To ensure consistent and reliable results, standardized testing is essential. The following are simplified protocols for common methods used to evaluate the degree of cure.
Protocol 1: Solvent Resistance (MEK Double Rub Test)
(Based on ASTM D5402)[7][8][9][10][11]
This test assesses the resistance of the cured film to a solvent, which correlates with the degree of cross-linking.
-
Materials:
-
Methyl Ethyl Ketone (MEK)
-
Cotton cheesecloth or similar 100% cotton cloth
-
Dropper or squeeze bottle
-
2 lb (approx. 1 kg) ball-peen hammer (the rounded head is used to apply consistent pressure)
-
-
Procedure:
-
Secure the cured sample on a flat, firm surface.
-
Fold the cheesecloth into a double-layered pad. Saturate the pad with MEK so that it is dripping wet.
-
Wrap the wet pad around the rounded head of the ball-peen hammer.
-
Place the hammer head on the cured surface. With just enough pressure to maintain contact, push the hammer forward approximately 3 inches and then pull it back to the starting point. This constitutes one "double rub."
-
Perform the double rubs at a rate of approximately one per second.
-
Continue until either the coating is visibly marred or removed, exposing the substrate, or until a pre-determined number of rubs (e.g., 50 or 100) is reached.
-
-
Interpretation: The number of double rubs the coating withstands before failure is a measure of its cure. A higher number indicates a more complete cure. This method is excellent for comparing the relative cure of different formulations.
Protocol 2: Adhesion Test (Cross-Hatch Test)
(Based on ASTM D3359)[12][13][14][15][16]
This test assesses the adhesion of the cured coating to the substrate, which can be poor if the coating is under-cured.
-
Materials:
-
Cross-hatch cutter with specified blade spacing (or a sharp utility knife and a cutting guide)
-
Permacel P-99 tape, or other tape as specified by the standard
-
Soft brush
-
-
Procedure:
-
Place the cured sample on a firm surface.
-
Make a series of parallel cuts through the coating to the substrate. For coatings up to 50 µm thick, make 11 cuts spaced 1 mm apart.
-
Make a second series of cuts at a 90-degree angle to the first, creating a grid of 100 squares.
-
Use the soft brush to lightly remove any detached flakes or ribbons of coating.
-
Apply the center of the test tape over the grid and smooth it down firmly.
-
After 90 seconds, remove the tape by seizing the free end and pulling it off rapidly back upon itself at an angle as close to 180° as possible.
-
-
Interpretation: Inspect the grid area for removed coating and classify the result on a scale from 5B (no peeling or removal) to 0B (over 65% of the area removed). A higher rating indicates better adhesion and is often correlated with a better state of cure.
References
-
ASTM D5402-19, Standard Practice for Assessing the Solvent Resistance of Organic Coatings Using Solvent Rubs, ASTM International, West Conshohocken, PA, 2019,
-
ASTM D3359-17, Standard Test Methods for Rating Adhesion by Tape Test, ASTM International, West Conshohocken, PA, 2017,
- Jansen, J. F. G. A., Dias, A. A., Hartwig, H., & Janssen, R. (2000). Astramol polypropyleneimine dendrimers as Norrish Type II amine synergists.
- Sartomer Americas. (n.d.).
-
IGM Resins. (n.d.). Omnirad EDB Technical Data Sheet. Retrieved from [Link]
- Yang, J., Shi, S., Xu, F., & Nie, J. (2013). Synthesis and photopolymerization kinetics of benzophenone sesamol one-component photoinitiator. Photochemical & Photobiological Sciences, 12(2), 323-329.
- Corrales, T., Catalina, F., Peinado, C., & Allen, N. S. (2003). Kinetics of photopolymerization of acrylates with functionality of 1-6. Macromolecules, 36(15), 5567-5575.
- Lowe, A. B. (2014). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 5(17), 4820-4853.
-
PCI Magazine. (2022, May 11). New UV Synergist for Improved Photoinitiator Efficiency. Retrieved from [Link]
- RadTech Europe. (2013).
- Google Patents. (n.d.). Amine synergists with uv-a absorption (EP4301725A1).
-
PubChem. (n.d.). Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP4301725A1 - Amine synergists with uv-a absorption - Google Patents [patents.google.com]
- 3. pcimag.com [pcimag.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. speccoats.co.za [speccoats.co.za]
- 9. img.antpedia.com [img.antpedia.com]
- 10. paint.org [paint.org]
- 11. scribd.com [scribd.com]
- 12. scribd.com [scribd.com]
- 13. Coating Adhesion & Cross Hatch Test governed by ASTM D3359 [lasertechnologiesinc.com]
- 14. industrialphysics.com [industrialphysics.com]
- 15. Test Methods for Coating Adhesion | Resources | DeFelsko [defelsko.com]
- 16. m.youtube.com [m.youtube.com]
How to handle unexpected side reactions with 2-Butoxyethyl 4-(dimethylamino)benzoate
Welcome to the technical support center for 2-Butoxyethyl 4-(dimethylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected side reactions and challenges that may arise during the use of this compound in experimental settings. The following information is synthesized from established chemical principles and data from analogous compounds to provide a robust framework for problem-solving.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, also known as 4-(Dimethylamino)benzoic Acid 2-Butoxyethyl Ester, is a chemical compound with the molecular formula C15H23NO3.[1][2][3][4][5] It is structurally related to other dialkylamino benzoate esters, which are often utilized as photoinitiators or synergists in polymerization reactions and as UV absorbers. Its specific applications can vary depending on the research context.
Q2: What are the main reactive functional groups in this compound?
A2: The molecule possesses three primary functional groups that dictate its reactivity:
-
Tertiary Aromatic Amine: The dimethylamino group on the benzene ring.
-
Ester: The benzoate ester linkage.
-
Ether: The butoxyethyl group.
Understanding the reactivity of these individual components is key to predicting and mitigating potential side reactions.
Q3: What are the general storage and handling recommendations for this compound?
A3: this compound should be stored in a cool, dark place to prevent degradation.[2] It is harmful if swallowed, in contact with skin, or if inhaled, so appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn during handling.[2] It is incompatible with strong oxidizing agents.
Troubleshooting Guide: Unexpected Side Reactions
This section addresses specific experimental issues and provides a logical approach to troubleshooting.
Issue 1: Low Yield or Presence of 4-(dimethylamino)benzoic acid in the Product
Symptoms:
-
Lower than expected yield of the desired product.
-
Presence of a crystalline solid, identified as 4-(dimethylamino)benzoic acid, in the reaction mixture or during work-up.
-
A shift in the pH of the reaction mixture towards the acidic side.
Potential Cause: Ester Hydrolysis
The ester linkage in this compound is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, and at elevated temperatures. This reaction cleaves the ester bond, yielding 4-(dimethylamino)benzoic acid and 2-butoxyethanol.
Caption: Hydrolysis of this compound.
Solutions:
| Parameter | Recommendation | Causality |
| pH Control | Maintain a neutral pH during the reaction and work-up. If basic or acidic conditions are necessary, consider using milder reagents or shorter reaction times. | The rate of ester hydrolysis is significantly accelerated by both acid and base catalysts. |
| Temperature | Conduct the reaction at the lowest effective temperature. | Hydrolysis is a thermally activated process; lower temperatures will slow down this side reaction. |
| Anhydrous Conditions | Use anhydrous solvents and reagents to minimize the presence of water. | Water is a necessary reactant for hydrolysis. |
| Work-up Procedure | Perform aqueous extractions quickly and at reduced temperatures. Use a non-aqueous work-up if possible. | Minimizes the contact time with water, especially if the pH is not neutral. |
Issue 2: Formation of a New Ester Product
Symptoms:
-
Presence of an unexpected ester in the product mixture, confirmed by techniques like GC-MS or NMR.
-
The new ester contains a different alcohol moiety than 2-butoxyethanol.
Potential Cause: Transesterification
If other alcohols are present in the reaction mixture (e.g., as solvents or impurities), transesterification can occur, leading to the exchange of the 2-butoxyethanol group with the other alcohol. This reaction can be catalyzed by acids or bases.
Solutions:
| Parameter | Recommendation | Causality |
| Solvent Choice | Avoid using alcohol-based solvents if possible. If an alcohol solvent is required, use 2-butoxyethanol to prevent the formation of a different ester. | Using a large excess of the desired alcohol will drive the equilibrium towards the starting material. |
| Catalyst | If an acid or base catalyst is promoting transesterification, consider using a non-nucleophilic base or a milder acid. | Stronger bases and acids are more effective catalysts for transesterification. |
| Purification | Utilize chromatographic techniques like column chromatography to separate the desired ester from the transesterified byproduct. | The different ester products will likely have different polarities, allowing for separation. |
Issue 3: Discoloration of the Reaction Mixture and Formation of N-demethylated Impurities
Symptoms:
-
The reaction mixture develops a dark color over time.
-
Analysis of the product mixture reveals the presence of 2-Butoxyethyl 4-(methylamino)benzoate or even 2-Butoxyethyl 4-aminobenzoate.
Potential Cause: N-Demethylation
The tertiary amine group is susceptible to oxidative N-demethylation. This can be initiated by oxidizing agents, light, or certain catalysts. The process involves the removal of one or both methyl groups.
Caption: Stepwise N-demethylation of the parent compound.
Solutions:
| Parameter | Recommendation | Causality |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | This minimizes contact with atmospheric oxygen, a potential oxidant. |
| Light Exposure | Protect the reaction from light by covering the glassware with aluminum foil. | Photochemical reactions can initiate the demethylation process. |
| Reagent Purity | Ensure all reagents and solvents are free from oxidizing impurities. | Peroxides in solvents, for example, can promote oxidation. |
| Antioxidants | In some cases, the addition of a small amount of an antioxidant may be beneficial, but compatibility with the desired reaction must be verified. | Antioxidants can scavenge radical species that may initiate demethylation. |
Issue 4: Formation of an N-Oxide Impurity
Symptoms:
-
An increase in the polarity of the product, making it more water-soluble.
-
Identification of a compound with a mass corresponding to the parent molecule plus an oxygen atom (M+16) by mass spectrometry.
Potential Cause: N-Oxidation
The lone pair of electrons on the nitrogen atom of the tertiary amine can be oxidized to form an N-oxide. This is a common side reaction when working with oxidizing agents.
Solutions:
| Parameter | Recommendation | Causality |
| Oxidizing Agents | Avoid the use of strong oxidizing agents if possible. If an oxidation is part of the synthetic route, careful control of stoichiometry and reaction conditions is crucial. | Tertiary amines are readily oxidized to their corresponding N-oxides. |
| Reductive Work-up | If N-oxide formation is suspected, a mild reductive work-up (e.g., with sodium bisulfite) may help to convert the N-oxide back to the tertiary amine. | N-oxides can be reduced back to the parent amine. |
| Purification | N-oxides are significantly more polar than the parent amine and can often be separated by chromatography or extraction. | The high polarity of the N-O bond leads to different chromatographic behavior. |
Experimental Protocols
Protocol 1: General Procedure for Quenching a Reaction to Minimize Hydrolysis
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a pre-chilled, saturated aqueous solution of a mild buffer (e.g., sodium bicarbonate for acidic reactions, or ammonium chloride for basic reactions) to neutralize the reaction mixture.
-
Immediately proceed with the extraction using a cold, non-polar organic solvent.
-
Minimize the time the organic layer is in contact with the aqueous phase.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.
Protocol 2: Detection and Characterization of Potential Impurities
-
Thin Layer Chromatography (TLC): A quick method to assess the purity of the product and identify the presence of more polar impurities like 4-(dimethylamino)benzoic acid or the N-oxide.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities such as 2-butoxyethanol and transesterification products.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for separating and quantifying the parent compound and its non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the identity of the desired product and characterize any side products. For example, the disappearance of the N-methyl protons and the appearance of N-H protons can indicate demethylation.
References
-
MDPI. (2020). Structural Effects on the Reaction of Singlet Oxygen with Tertiary Amines in Aqueous Solution. Molecules, 25(21), 5036. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-oxide synthesis by oxidation. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 25g, Each. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. ACS Catalysis, 6(5), 3044-3048. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Journal of Pharmaceutical Analysis, 13(5), 455-466. Retrieved from [Link]
-
Chem-Station. (2017). Synthesis of N-Oxide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Current trends and challenges in the downstream purification of bispecific antibodies. Antibody Therapeutics, 4(2), 73-88. Retrieved from [Link]
-
ScholarWorks@UARK. (2023). A study of the photochemical reactions of methoxy cinnamic acid esters. Retrieved from [Link]
-
ResearchGate. (n.d.). The photochemistry of esters of carboxylic acids. Retrieved from [Link]
-
PubMed. (2011). Alkenylphosphonates: unexpected products from reactions of methyl 2-[(diethoxyphosphoryl)methyl]benzoate under Horner-Wadsworth-Emmons conditions. Organic & Biomolecular Chemistry, 9(12), 4432-4435. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Alkenylphosphonates: Unexpected Products from Reactions of Methyl 2-[(Diethoxyphosphoryl)methyl]benzoate under Horner-Wadsworth-Emmons Conditions. Retrieved from [Link]
-
PubMed. (2021). Current trends and challenges in the downstream purification of bispecific antibodies. Antibody Therapeutics, 4(2), 73-88. Retrieved from [Link]
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- 5. This compound 95.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Technical Support Center: Optimizing Light Intensity for Curing with 2-Butoxyethyl 4-(dimethylamino)benzoate (EDB)
Prepared by: Senior Application Scientist, Photopolymerization Group
This guide is designed for researchers, scientists, and drug development professionals utilizing 2-Butoxyethyl 4-(dimethylamino)benzoate (EDB) in their photocurable formulations. Here, we provide in-depth technical guidance, troubleshooting protocols, and validated experimental workflows to help you master the nuances of light intensity optimization and achieve consistent, high-quality curing results.
Section 1: Fundamentals of EDB's Role in Photopolymerization
Before optimizing any parameter, it is crucial to understand the chemical mechanism at play. Unlike primary photoinitiators, EDB plays a supportive, yet critical, role.
Q: What is this compound (EDB) and why is it used?
A: this compound, also known by synonyms such as EDB or BEBA, is not a photoinitiator on its own.[1][2] It is a highly efficient tertiary amine synergist , or co-initiator .[3] It is almost exclusively used in conjunction with Norrish Type II photoinitiators (e.g., benzophenone, thioxanthones).[4][5]
Its primary functions are twofold:
-
To Generate Initiating Radicals: Type II photoinitiators absorb light and enter an excited state, but they cannot efficiently create radicals by themselves. They require a hydrogen donor. EDB serves this role, donating a hydrogen atom to the excited photoinitiator, which in turn creates a highly reactive alkyl-amino radical that initiates the polymerization of monomers and oligomers like acrylates.[5][6]
-
To Mitigate Oxygen Inhibition: Oxygen is a notorious inhibitor of free-radical polymerization, especially at the surface of a sample, leading to a tacky or uncured finish.[7][8] The alkyl-amino radicals generated from EDB can react with and consume dissolved oxygen, preventing it from terminating the growing polymer chains.[4][6] This makes EDB invaluable for achieving a tack-free surface cure.
Q: What is the chemical mechanism of EDB in a Type II photoinitiator system?
A: The process begins with the Type II photoinitiator absorbing UV light, followed by a hydrogen abstraction from the EDB molecule. This synergistic interaction is the engine of the curing process.
Caption: Photoinitiation mechanism with EDB.
Section 2: Optimizing Light Intensity - Core Principles & Trade-offs
Light intensity, measured in mW/cm² or W/cm², is one of the most critical parameters in a photopolymerization reaction. Its effect, however, is not always linear and must be balanced with other formulation variables.
Q: What is the fundamental relationship between light intensity and curing?
A: In general, higher light intensity increases the rate of radical generation.[9] This leads to several effects:
-
Faster Cure Speed: More radicals initiating polymerization at once typically reduces the time required to achieve a fully cured state.[10]
-
Improved Competition with Oxygen: A higher concentration of radicals can more effectively overcome the terminating effects of oxygen, which is particularly beneficial for surface cure.[8][11]
-
Increased Depth of Cure: For moderately opaque or thick samples, higher intensity can push more photons deeper into the material before the top layer fully cures, potentially increasing the overall cure depth.[12]
Q: Can light intensity be too high? What are the negative effects?
A: Yes. Excessively high light intensity can be detrimental to the final properties of the cured material. The primary issue is the creation of a steep curing gradient.
-
Reduced Depth of Cure: Extremely high intensity can cause the surface layer to cure and vitrify almost instantly. This highly cross-linked layer becomes opaque or highly scattering, effectively blocking light from penetrating the sample's full depth.[9][12] The result is a hard surface with a liquid or gel-like interior.
-
Material Degradation: High photon flux can lead to side reactions, chain scission, and degradation of the polymer network, often manifesting as yellowing or increased brittleness.[13]
-
Shrinkage Stress: Rapid, uncontrolled polymerization can build up significant internal stress within the material, potentially leading to cracking, poor adhesion, or deformation.
Q: How does EDB concentration interact with light intensity?
A: The concentration of both the primary photoinitiator and EDB must be co-optimized with the light intensity. While EDB itself doesn't absorb significantly at common curing wavelengths, the primary Type II initiator does.
-
The "Inner Filter" Effect: A very high concentration of the primary photoinitiator can cause the formulation to absorb UV light too strongly at the surface.[14] This prevents light from reaching deeper regions, thereby reducing the depth of cure, an effect that cannot always be overcome simply by increasing intensity.[12]
-
Optimal Concentration: There is an optimal concentration range for the initiator system that maximizes cure depth by balancing light absorption and radical generation.[14][15] Exceeding this range leads to diminishing returns.
| Component | Typical Concentration (% by weight) | Purpose |
| Type II Photoinitiator | 0.5% - 4.0% | Primary light absorber.[13] |
| EDB (Co-initiator) | 1.0% - 5.0% | Hydrogen donor and oxygen scavenger.[16] |
Section 3: Troubleshooting Guide for Common Curing Issues
This section provides a systematic approach to diagnosing and resolving the most common problems encountered during photopolymerization with EDB-containing systems.
Caption: Troubleshooting workflow for curing defects.
Section 4: Experimental Protocols for Optimization
Relying on trial and error is inefficient. A structured, data-driven approach is essential for robust process development. The following protocols provide a framework for systematic optimization.
Protocol 1: Determining the Optimal Curing Dose via the "Working Curve" Method
This protocol allows you to determine two key parameters for your formulation: the critical energy (Ec) required to begin polymerization and the penetration depth (Dp) of the light.[17] This method is the most reliable way to find the optimal light dose (Intensity × Time).
Objective: To quantify the relationship between UV energy dose and the resulting depth of cure.
Materials:
-
Your complete photopolymer formulation containing EDB.
-
UV light source with adjustable intensity (or neutral density filters).
-
Radiometer to measure light intensity at the sample surface.
-
A set of molds or spacers of known thickness (e.g., microscope slides with tape spacers).
-
Solvent for washing away uncured resin (e.g., isopropanol, acetone).
-
High-precision calipers or a micrometer.[14]
Caption: Experimental workflow for generating a working curve.
Procedure:
-
Preparation: Prepare your formulation and ensure it is well-mixed and free of air bubbles.
-
Intensity Measurement: Place your radiometer sensor exactly where the sample will be and measure the light intensity (I) in mW/cm². Record this value.
-
Sample Exposure: Create a series of thin samples. Expose each sample for a different, precisely recorded amount of time (t). A good starting range is from 1 second to 60 seconds.
-
Development: After exposure, carefully wash the sample with a solvent to remove all uncured liquid. You should be left with a solid piece of cured polymer.
-
Measurement: Gently dry the cured polymer. Use calipers to measure its thickness. This is the cure depth (Cd) for that exposure time.[14][17]
-
Data Analysis: For each sample, calculate the total energy dose (E) using the formula: E (mJ/cm²) = I (mW/cm²) × t (s) . Plot your results on a graph with Cure Depth on the Y-axis and the natural logarithm of the Energy Dose (ln(E)) on the X-axis. The resulting linear plot is your "working curve." From this, you can determine the minimum dose required for curing and how cure depth changes with increasing energy.
Protocol 2: Rapid Assessment of Surface Cure
Objective: To quickly and consistently evaluate the quality of the surface cure.
Procedure (Qualitative): The Thumb Twist Test
-
After curing, place your thumb on the surface of the sample and apply moderate pressure.
-
Twist your thumb 90 degrees.
-
Remove your thumb and observe the surface.
-
Pass: The surface is smooth, hard, and shows no marking.
-
Fail: The surface is tacky, soft, or shows a fingerprint or smudge. This indicates oxygen inhibition.[12]
-
Procedure (Semi-Quantitative): The Cotton Ball Test
-
Gently press a clean cotton ball onto the cured surface.
-
Lift the cotton ball away.
-
Pass: No fibers adhere to the surface.
-
Fail: Cotton fibers stick to the surface, indicating it is not fully cured.
-
For fully quantitative analysis, a Shore durometer can be used to measure surface hardness, providing a numerical value for cure quality.
Section 5: Frequently Asked Questions (FAQs)
-
Q: What wavelength of light should I use with EDB?
-
A: The choice of wavelength is dictated by the absorption spectrum of the primary Type II photoinitiator , not EDB. For example, benzophenone-based systems are typically cured with broad-spectrum mercury lamps, while other initiators are optimized for specific LED outputs (e.g., 365 nm, 395 nm, 405 nm). You must match your light source to your photoinitiator's absorption peak.[9][18]
-
-
Q: My formulation contains pigments/fillers. How does this affect light intensity requirements?
-
A: Pigments, fillers, and other UV-absorbing additives will significantly reduce light penetration.[12] For these systems, you will generally need higher light intensity and/or longer exposure times to achieve an adequate depth of cure. The working curve protocol is especially valuable for characterizing these opaque systems.
-
-
Q: Does temperature affect the curing process?
-
A: Yes. Higher ambient temperatures generally increase the mobility of molecules in the liquid resin, which can lead to a faster reaction and a higher final conversion rate.[9] However, this effect is usually secondary to the influence of light intensity and initiator concentration.
-
References
- Hoyle, C. E. (n.d.). An Overview of Oxygen Inhibition in Photocuring. RadTech.
- Caglar, B., et al. (2021). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. Soft Matter.
- Hoyle, C. E., & Kinstle, J. F. (2002). Photochemical method to eliminate oxygen inhibition of free radical polymerizations. Google Patents.
- O’Brien, A. K., & Bowman, C. N. (2006). Impact of oxygen on photopolymerization kinetics and polymer structure. ResearchGate.
- Patsnap. (2024). How to Optimize Acrylic Resin Photoinitiator Concentration. Patsnap Eureka.
- Podgorska, K., et al. (2023). Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network. PMC - NIH.
- Vaish, N., et al. (2007). Influence of photoinitiator concentration and polymerizing light intensity on conversion of acrylic manomers. SPIE Digital Library.
- Dymax. (2020). Photoinitiator Effect on Depth of Cure in Visible Light Cure Polymerization.
- PubChem. (n.d.). Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester.
- TCI Chemicals. (n.d.). This compound.
- Santa Cruz Biotechnology. (n.d.). This compound.
- Ligon, S. C., et al. (2017). A Critical Review for Synergic Kinetics and Strategies for Enhanced Photopolymerizations for 3D-Printing and Additive Manufacturing. NIH.
- Vandewalle, K. (2013). Measuring Depth of Cure in Dental Resins. YouTube.
- Herzberger, J., et al. (2021). Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing. MDPI.
- TCI EUROPE N.V. (n.d.). This compound.
- de Oliveira, D. C. R. S., et al. (2021). Effect of the Incorporation of EDB Co-initiator in the Resin in Halogen and LED Light. SciELO.
- Herlihy, S. L. (n.d.). FACTORS INFLUENCING THE EFFICIENCY OF PHOTOINITIATION IN RADIATION CURABLE INK FORMULATIONS.
- McPherson, R., et al. (2018). Measuring UV Curing Parameters of Commercial Photopolymers used in Additive Manufacturing. PMC - NIH.
- Lapin, S. C. (2020). Acrylated Amine Oligomers to Enhance Cure with UV LED Sources. PCI Magazine.
- TCI Chemicals. (n.d.). This compound.
- Podgorska, K., et al. (2023). Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network. MDPI.
- Cook, W. D., et al. (2001). Cure depth in photopolymerization: Experiments and theory. Princeton University.
- RadTech. (n.d.). Effect of Tertiary Amine on the Curing Rate of UV-curable Ink.
- Valdebenito, M., et al. (2015). Effect of different photoinitiators and reducing agents on cure efficiency and color stability of resin-based composites using different LED wavelengths. PubMed.
- The Role of Amine Synergists in Photoinitiator Systems: A Focus on EDB. (n.d.).
- RadTech International North America. (n.d.). Latest Progress and Prospects of.
- Sino-Resource. (n.d.). Sinocure® EDB Amine Synergist - Ethyl 4-Dimethylaminobenzoate.
- IGM Resins. (n.d.). Omnirad EDB.
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- 2. scbt.com [scbt.com]
- 3. IGM RESINS : RAW MATERIAL FOR UV, LED, EB ENERGY CURING [igmresins.com]
- 4. radtech.org [radtech.org]
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- 18. scielo.br [scielo.br]
Validation & Comparative
Comparing the photoinitiation efficiency of 2-Butoxyethyl 4-(dimethylamino)benzoate with other photoinitiators
A Senior Application Scientist's Guide to Selecting the Optimal Photoinitiator System
In the dynamic field of photopolymerization, the selection of an appropriate photoinitiator system is paramount to achieving desired curing characteristics, mechanical properties, and overall product performance. This guide provides an in-depth comparison of the photoinitiation efficiency of 2-Butoxyethyl 4-(dimethylamino)benzoate, a tertiary amine co-initiator, with other commonly employed photoinitiators. This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize their UV curing formulations.
Introduction to Photoinitiation and the Role of Co-Initiators
Photopolymerization is a process where light energy is used to initiate a chain reaction that converts a liquid monomer or oligomer formulation into a solid polymer. This transformation is orchestrated by photoinitiators, molecules that absorb light and generate reactive species, typically free radicals, which in turn initiate the polymerization process.
Photoinitiators are broadly classified into two categories: Type I (cleavage) and Type II (hydrogen abstraction). Type I photoinitiators undergo unimolecular bond cleavage upon UV irradiation to form free radicals directly. In contrast, Type II photoinitiators require a co-initiator or synergist to generate radicals. The excited state of the Type II photoinitiator interacts with the co-initiator through a bimolecular reaction, typically involving hydrogen abstraction or electron transfer, to produce the initiating radicals.
This compound falls into the category of a co-initiator, specifically an amine synergist, designed to be used with Type II photoinitiators.
Unveiling this compound: A Co-Initiator Profile
This compound, with the CAS number 67362-76-9, is a tertiary amine that plays a crucial role as a co-initiator in Type II photoinitiation systems.[1] Its molecular structure, featuring a dimethylamino group and a butoxyethyl ester moiety, makes it an effective hydrogen donor.
Mechanism of Action
When paired with a Type II photoinitiator, such as benzophenone or thioxanthone derivatives, the process unfolds as follows:
-
Light Absorption: The Type II photoinitiator absorbs UV light, transitioning to an excited singlet state, followed by intersystem crossing to a more stable triplet state.
-
Hydrogen Abstraction: The excited triplet state of the photoinitiator abstracts a hydrogen atom from the tertiary amine of this compound.
-
Radical Generation: This hydrogen abstraction results in the formation of two radicals: a ketyl radical from the photoinitiator and a highly reactive α-amino radical from the co-initiator.
-
Initiation: The α-amino radical is particularly effective in initiating the polymerization of acrylate or methacrylate monomers.
A key advantage of using amine co-initiators like this compound is their ability to mitigate oxygen inhibition. Oxygen is a known inhibitor of free-radical polymerization as it can scavenge the initiating radicals. The amine co-initiator can react with and consume oxygen, thereby improving the efficiency of the surface cure.[2]
Comparative Analysis: this compound vs. Alternatives
To provide a comprehensive understanding of its performance, we will compare this compound with other commonly used photoinitiators and co-initiators.
Alternatives for Comparison:
-
Ethyl 4-(dimethylamino)benzoate (EDB): A structurally similar and widely used amine co-initiator.
-
N-Methyldiethanolamine (MDEA): A common alkanolamine co-initiator.
-
Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (BAPO): A highly efficient Type I photoinitiator.
-
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO): Another widely used Type I photoinitiator.
Hypothetical Performance Data
While direct, publicly available experimental data comparing the photoinitiation efficiency of this compound against this specific set of alternatives is limited, we can extrapolate expected performance based on the known behavior of these classes of compounds. The following table presents hypothetical data from a standardized experimental setup to illustrate the potential differences in performance.
| Photoinitiator System | Polymerization Rate (Rp) (s⁻¹) | Final Degree of Conversion (%) |
| Benzophenone + This compound | 0.85 | 88 |
| Benzophenone + Ethyl 4-(dimethylamino)benzoate (EDB) | 0.80 | 85 |
| Benzophenone + N-Methyldiethanolamine (MDEA) | 0.75 | 82 |
| BAPO (Type I) | 1.20 | 95 |
| TPO (Type I) | 1.10 | 92 |
Note: This data is illustrative and would need to be confirmed by direct experimental comparison under controlled conditions as outlined in the experimental protocol below.
Experimental Protocol for Comparative Efficiency Analysis
To objectively compare the photoinitiation efficiency of these systems, a rigorous and standardized experimental protocol is essential. The following outlines a detailed methodology using Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy and Photo-Differential Scanning Calorimetry (Photo-DSC).
Materials
-
Monomer: Trimethylolpropane triacrylate (TMPTA) as a standard trifunctional acrylate.
-
Type II Photoinitiator: Benzophenone.
-
Co-initiators: this compound, Ethyl 4-(dimethylamino)benzoate (EDB), N-Methyldiethanolamine (MDEA).
-
Type I Photoinitiators: Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (BAPO), Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO).
-
Inert Atmosphere: Nitrogen gas.
Formulation Preparation
-
Prepare five distinct formulations as detailed in the table below. All concentrations are by weight.
-
Thoroughly mix each formulation in the dark to ensure homogeneity.
| Formulation | Monomer (TMPTA) | Photoinitiator/Co-initiator 1 | Concentration (%) | Photoinitiator 2 | Concentration (%) |
| 1 | 97 | Benzophenone | 1 | This compound | 2 |
| 2 | 97 | Benzophenone | 1 | Ethyl 4-(dimethylamino)benzoate (EDB) | 2 |
| 3 | 97 | Benzophenone | 1 | N-Methyldiethanolamine (MDEA) | 2 |
| 4 | 98 | BAPO | 2 | - | - |
| 5 | 98 | TPO | 2 | - | - |
Real-Time FT-IR (RT-FTIR) Spectroscopy
This technique monitors the decrease in the acrylate double bond absorption peak (typically around 810 cm⁻¹ or 1635 cm⁻¹) to determine the rate of polymerization and the final degree of conversion.[3]
-
Place a small drop of the formulation between two polypropylene films.
-
Mount the sample in the FT-IR spectrometer.
-
Purge the sample chamber with nitrogen to eliminate oxygen inhibition.
-
Initiate UV irradiation using a mercury lamp with a controlled intensity (e.g., 100 mW/cm²).
-
Simultaneously, start collecting FT-IR spectra at a rapid scan rate (e.g., 2 spectra per second) for a set duration (e.g., 60 seconds).
-
Calculate the degree of conversion (DC) as a function of time using the following equation: DC(t) = [1 - (A_t / A_0)] * 100% where A_t is the area of the acrylate peak at time t, and A_0 is the initial area of the peak.
-
The polymerization rate (Rp) can be determined from the slope of the conversion versus time plot.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction, providing information on the reaction kinetics.[4]
-
Place a small, accurately weighed sample (1-2 mg) of the formulation into an open aluminum DSC pan.
-
Place the pan in the Photo-DSC cell under a nitrogen atmosphere.
-
Allow the sample to equilibrate at a constant temperature (e.g., 25°C).
-
Expose the sample to UV light of a specific intensity and wavelength.
-
Record the heat flow as a function of time.
-
The total heat evolved is proportional to the total degree of conversion. The rate of heat evolution is proportional to the rate of polymerization.
Discussion and Conclusion
The selection of a photoinitiator system is a critical decision in the formulation of UV-curable materials. This compound serves as an effective co-initiator for Type II photoinitiators, offering a reliable means to initiate polymerization, particularly where surface cure and mitigation of oxygen inhibition are important.
Based on its chemical structure, this compound is expected to exhibit a photoinitiation efficiency comparable to or slightly better than its close analog, Ethyl 4-(dimethylamino)benzoate (EDB), due to the potential for the butoxyethyl group to influence its solubility and mobility within the formulation. However, its efficiency is likely to be lower than that of high-performance Type I photoinitiators like BAPO and TPO, which generate radicals more directly and are known for their high reactivity.
The choice between a Type I and a Type II system often involves a trade-off between cure speed, cost, and specific application requirements. While Type I photoinitiators generally offer faster cure rates, Type II systems with amine co-initiators can provide excellent surface cure and may be more cost-effective.
The experimental protocols provided in this guide offer a robust framework for conducting a direct, quantitative comparison of this compound with other photoinitiators. The resulting data will empower researchers and formulators to make informed decisions, leading to the development of optimized photopolymer systems for a wide range of applications, from advanced coatings and adhesives to innovative biomedical devices.
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CHLUMINIT® EHA / Photoinitiator EHA / Omnirad EHA / Speedcure EHA CAS 21245-02-3. Available at: [Link]
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GENOCURE* EHA by Rahn USA Corp. - Graphic Arts & Inks - UL Prospector. Available at: [Link]
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Omnirad EHA - IGM RESINS : RAW MATERIAL FOR UV, LED, EB ENERGY CURING. Available at: [Link]
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Omnirad EHA - IGM RESINS : RAW MATERIAL FOR UV, LED, EB ENERGY CURING. Available at: [Link]
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SINOCURE® EHA - UV Photoinitiator & Amine Synergist. Available at: [Link]
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energy curing - Rahn AG. Available at: [Link]
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Effects of Different Amine Activators on the Monomer Conversion, Biaxial Flexural Strength, and Color Stability of Experimental Provisional Dental Restorations - PubMed Central. Available at: [Link]
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Visible light induced photopolymerization: Speeding up the rate of polymerization by using co-initiators in dye/amine photoinitiating systems - ResearchGate. Available at: [Link]
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Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network - MDPI. Available at: [Link]
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Conversion degree curves of all the polymers with different initiator system - ResearchGate. Available at: [Link]
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Synthesis and characterization of aliphatic amine co-initiator with different chain length for photopolymerization of dimethacrylate | Request PDF - ResearchGate. Available at: [Link]
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Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester | C15H23NO3 | CID - PubChem. Available at: [Link]
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(PDF) Influence of light-curing procedures and photo-initiator/co-initiator composition on the degree of conversion of light-curing resins - ResearchGate. Available at: [Link]
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Influence of different initiators on the degree of conversion of experimental adhesive blends in relation to their hydrophilicity and solvent content - NIH. Available at: [Link]
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GENOCURE* PMP by Rahn USA Corp. - Adhesives & Sealants - UL Prospector. Available at: [Link]
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State of the Art in Dual-Curing Acrylate Systems - MDPI. Available at: [Link]
-
Influence of Photoinitiator Type and Curing Conditions on the Photocuring of Soft Polymer Network - PubMed. Available at: [Link]
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Photo-Rheology and FTIR Cure Analysis of Photopolymer Resins for Additive Manufacturing. Available at: [Link]
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Photo-DSC method for liquid samples used in vat photopolymerization - PubMed. Available at: [Link]
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Topic: Performance Analysis of 2-Butoxyethyl 4-(dimethylamino)benzoate as a UV Filter Compared to Padimate O
An In-Depth Comparative Guide for Formulation Scientists
As Senior Application Scientists, our role extends beyond simple data provision; we aim to empower fellow researchers with the foundational knowledge and practical methodologies required to make informed decisions in product development. This guide provides a comprehensive performance analysis of two structurally related para-aminobenzoic acid (PABA) derivative UVB filters: the well-established but controversial Padimate O, and the lesser-known 2-Butoxyethyl 4-(dimethylamino)benzoate.
We will dissect their photochemical performance, discuss the critical issue of photostability, and provide detailed, validated protocols for their empirical evaluation.
Introduction: The Evolving Landscape of UVB Protection
The primary role of a UVB filter is to absorb solar radiation in the 290-320 nm range, the spectral region most responsible for erythema (sunburn). For decades, Padimate O (also known as Octyl dimethyl PABA or 2-Ethylhexyl 4-dimethylaminobenzoate) was a cornerstone of sunscreen formulations due to its high efficacy in this range.[1] However, its use has dramatically declined due to significant concerns regarding its photostability and safety profile.[2] Upon UV exposure, Padimate O can degrade and has been shown in some studies to generate reactive species that may lead to indirect DNA damage.[3][4] This has catalyzed a search for alternatives that retain UVB efficacy without these liabilities.
This compound emerges as a structural analog for consideration. By altering the ester group from 2-ethylhexyl to 2-butoxyethyl, we must investigate how this modification impacts the molecule's performance, stability, and safety. This guide provides the framework for such an investigation.
Comparative Molecular and Photochemical Profile
A direct comparison begins with the fundamental properties of each molecule. While both are PABA esters, subtle structural differences can lead to significant variations in performance.
| Parameter | This compound | Padimate O (2-Ethylhexyl 4-dimethylaminobenzoate) | Significance for Formulation |
| IUPAC Name | This compound[5] | 2-ethylhexyl 4-(dimethylamino)benzoate[3] | Defines the precise chemical structure. |
| CAS Number | 67362-76-9[6][7] | 21245-02-3[3] | Unique identifier for regulatory and procurement purposes. |
| Molecular Formula | C₁₅H₂₃NO₃[5][7] | C₁₇H₂₇NO₂[3] | Impacts molecular weight and polarity. |
| Molar Mass | 265.35 g/mol [5][7] | 277.40 g/mol [3] | Affects formulation calculations and potential for skin penetration. |
| UV Absorption Max (λmax) | Data not readily available in comparative literature | ~311 nm[2] | Confirms activity in the target UVB range. Both are expected to be similar due to the shared chromophore. |
| Photostability | Requires empirical validation | Known to be photolabile; can degrade upon UV exposure[2] | Critical for sustained sun protection and preventing the formation of potentially harmful degradants. |
| Key Safety Concerns | Requires comprehensive toxicological and phototoxicity testing | High rates of photoallergic reactions; concerns over sunlight-induced mutagenicity in some lab studies.[2][3][4] | Dictates the viability of the filter for use in consumer products. |
Essential Experimental Protocols for Performance Validation
To move beyond theoretical comparison, rigorous experimental validation is necessary. The following protocols provide a self-validating system for assessing the true performance of these UV filters.
Protocol: UV Absorbance and Molar Absorptivity Characterization
Causality: Before assessing performance, we must first confirm and quantify the fundamental UV-absorbing properties of each molecule. This protocol establishes the λmax (the wavelength of peak absorbance) and the molar absorptivity (ε), a measure of how strongly the molecule absorbs light at that wavelength. A higher ε value indicates greater efficiency.
Methodology:
-
Solvent Selection: Choose a UV-transparent solvent in which both compounds are fully soluble (e.g., Ethanol or Isopropanol).
-
Stock Solution Preparation: Accurately weigh and dissolve a precise amount of each UV filter to create a concentrated stock solution (e.g., 1 mg/mL).
-
Serial Dilution: Prepare a series of at least five dilutions from the stock solution, covering a concentration range that yields absorbance values between 0.1 and 1.0 AU.
-
Spectrophotometric Measurement: Using a calibrated UV-Vis spectrophotometer, scan each dilution from 290 nm to 400 nm using the pure solvent as a blank.
-
Data Analysis:
-
For each compound, overlay the spectra to identify the λmax.
-
Construct a Beer-Lambert plot by graphing absorbance at λmax versus molar concentration (mol/L) for each dilution.
-
Perform a linear regression on the plot. The slope of the line is the molar absorptivity (ε) in L mol⁻¹ cm⁻¹.
-
Caption: Workflow for determining UV absorption characteristics.
Protocol: In Vitro Photostability Assessment
Causality: This is the most critical protocol for comparing these two filters. A UV filter that degrades upon exposure not only loses its protective efficacy but can also form new compounds with unknown toxicological profiles.[8][9] This experiment directly quantifies the structural integrity of the filter under UV stress.
Methodology:
-
Sample Preparation: Prepare a solution of each UV filter in a suitable solvent at a concentration that gives an initial absorbance of ~1.0 AU at its λmax.
-
Substrate Application: Apply a precise and uniform film of the solution onto a quartz plate or a PMMA plate designed for in vitro SPF testing (e.g., 1.3 mg/cm²).[10] Allow the solvent to fully evaporate.
-
Pre-Irradiation Measurement: Measure the initial absorbance spectrum of the film from 290 nm to 400 nm.
-
Controlled UV Irradiation: Expose the plate to a defined dose of UV radiation from a solar simulator. The source should comply with standards for SPF testing.[11][12]
-
Post-Irradiation Measurement: Immediately after exposure, re-measure the absorbance spectrum of the film.
-
Quantification: Calculate the percent photodegradation using the formula: % Photodegradation = [ (A₀ - Aₜ) / A₀ ] * 100 where A₀ is the initial absorbance at λmax and Aₜ is the final absorbance at λmax.
Caption: Workflow for quantitative photostability analysis.
Protocol: In Vitro SPF and UVA Protection Factor (UVA-PF) Assessment
Causality: While individual molecule properties are key, performance within a formulation is the ultimate goal. In vitro SPF and UVA-PF testing provides a standardized method to evaluate the protective efficacy of a finished product containing the UV filter.[11][12] This allows for screening and optimization before proceeding to expensive and ethically complex in vivo studies.[12]
Methodology:
-
Formulation: Prepare a simple, standardized sunscreen base (e.g., O/W emulsion) and incorporate each UV filter at a defined concentration (e.g., 5% w/w).
-
Substrate Application: Accurately apply the formulation to a roughened PMMA plate at a density of 1.3 mg/cm².[10] Spread for uniformity and allow a defined drying time (e.g., 15-20 minutes).
-
Transmittance Measurement: Use a spectrophotometer with an integrating sphere to measure the UV transmittance through the film from 290 nm to 400 nm.
-
SPF & UVA-PF Calculation: The in vitro SPF and UVA-PF are calculated from the transmittance data using standardized equations that weigh the absorbance against the erythemal action spectrum and the PPD action spectrum, respectively.[10][13]
-
Photostability Check (Optional but Recommended): The process can be combined with photostability by measuring, irradiating the plate with a defined UV dose, and re-measuring to see the impact on the calculated SPF/UVA-PF values.[11][14]
Caption: General workflow for in vitro efficacy testing.
Discussion: Synthesizing the Data for Decision-Making
The primary differentiator between these two molecules will likely be photostability . Padimate O is a known liability in this regard.[2] Should experimental data from Protocol 3.2 show that this compound exhibits significantly less photodegradation, it would be a strong candidate for further development.
However, superior photostability alone is insufficient. The following points must be addressed:
-
Efficacy: The molar absorptivity and in vitro SPF results must be comparable to Padimate O to be considered a viable replacement. A more stable but significantly weaker filter may not be commercially practical.
-
Safety Profile: The concerns with Padimate O extend to photoallergenicity and potential phototoxicity.[2] this compound would require a full suite of toxicological testing, starting with in vitro assays like the 3T3 Neutral Red Uptake (NRU) phototoxicity test, to ensure it does not present similar or new hazards.[15]
-
Formulation Compatibility: The change in the ester tail from a branched alkyl (2-ethylhexyl) to a more polar ether-alcohol (2-butoxyethyl) will alter its solubility and compatibility with other cosmetic ingredients. This must be evaluated during formulation development.
Conclusion and Authoritative Recommendations
Padimate O represents a first-generation UVB filter technology whose known performance liabilities, particularly its photolability, necessitate the exploration of superior alternatives.[2] this compound, as a close structural analog, presents a logical starting point for investigation.
This guide provides the essential framework for a scientifically rigorous comparison. We strongly recommend that any research and development program prioritize the in vitro photostability protocol (3.2) as the critical go/no-go decision point. If this compound demonstrates a marked improvement in stability over Padimate O, subsequent investigation into its efficacy and safety, as outlined in the other protocols, is warranted. Without superior photostability, it is unlikely to offer a meaningful advantage over its predecessor.
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Padimate-O | C17H27NO2 | CID 30541 - PubChem. Source: PubChem, National Institutes of Health. [Link]
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Padimate O - Wikipedia. Source: Wikipedia. [Link]
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Padimate O – Knowledge and References. Source: Taylor & Francis. [Link]
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In Vitro Evaluation of Sunscreens: An Update for the Clinicians. Source: PMC, National Institutes of Health. [Link]
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Sun Protection Factor Testing: A Call for an In Vitro Method. Source: MDEdge. [Link]
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Padimate O - SPF List. Source: SPF List. [Link]
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Padimate O - chemeurope.com. Source: chemeurope.com. [Link]
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Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate. Source: PMC, National Institutes of Health. [Link]
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Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester | C15H23NO3 | CID 105420. Source: PubChem, National Institutes of Health. [Link]
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In vitro SPF Testing. Source: Dermatest Pty Ltd. [Link]
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Phototoxic risk assessment on benzophenone UV filters: In vitro assessment and a theoretical model. Source: PubMed, National Institutes of Health. [Link]
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IN VITRO METHOD FOR THE DETERMINATION OF THE UVA PROTECTION FACTOR AND “CRITICAL WAVELENGTH” VALUES OF SUNSCREEN PRODUCTS. Source: CEC EDITORE. [Link]
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Evaluation of the photostability of different UV filter combinations in a sunscreen. Source: PubMed, National Institutes of Health. [Link]
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ISO 23675: The Evolution of SPF Testing with an In Vitro Approach. Source: ALS Global. [Link]
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Determination of the In Vitro SPF. Source: ResearchGate. [Link]
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New UV Absorbers for Cosmetic Sunscreens - A Breakthrough for the Photoprotection of Human Skin. Source: ResearchGate. [Link]
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Assessing the potential of genotoxicity and phototoxicity of triazine UV filters. Source: cosmeticsbusiness.com. [Link]
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Comparison of UVA Protection Factor Measurement Protocols. Source: PMC, PubMed Central. [Link]
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Toxicity and Phototoxicity of Chemical Sun Filters. Source: ResearchGate. [Link]
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This compound (C15H23NO3). Source: PubChemLite. [Link]
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Degradation studies of UV filter hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]-benzoate (DHHB) in aqueous solution. Source: PubMed, National Institutes of Health. [Link]
-
Padimate O by MFCI Co.,Ltd. Source: UL Prospector. [Link]
-
LC/MS study of the UV filter hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]-benzoate (DHHB) aquatic chlorination with sodium hypochlorite. Source: ResearchGate. [Link]
-
A Survey of UV Filters Used in Sunscreen Cosmetics. Source: MDPI. [Link]
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Toxicity and Phototoxicity of Chemical Sun Filters | Radiation Protection Dosimetry. Source: Oxford Academic. [Link]
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A Comparative Guide to Validating the Purity of Synthesized 2-Butoxyethyl 4-(dimethylamino)benzoate using HPLC
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth, technically-grounded comparison for validating the purity of synthesized 2-Butoxyethyl 4-(dimethylamino)benzoate, a key intermediate in various organic syntheses. We will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, while also comparing its performance against alternative methods.
The Critical Role of Purity in Synthesized Compounds
This compound is an ester with the molecular formula C15H23NO3.[1][2] Its synthesis, typically through esterification, can introduce various impurities, including unreacted starting materials, by-products, and degradation products.[3] The presence of these impurities can significantly impact the safety, efficacy, and stability of the final product. Therefore, a robust and validated analytical method is paramount to ensure the purity and quality of the synthesized compound.
Synthesis and Potential Impurities
The most common laboratory synthesis of this compound is the Fischer esterification, which involves reacting 4-(dimethylamino)benzoic acid with 2-butoxyethanol in the presence of an acid catalyst.
Potential Impurities:
-
Unreacted Starting Materials: 4-(dimethylamino)benzoic acid and 2-butoxyethanol.
-
By-products: Formation of undesired esters or ethers.
-
Degradation Products: Hydrolysis of the ester back to the starting materials.
-
Residual Solvents and Catalysts: From the reaction and purification process.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that separates, identifies, and quantifies components in a mixture.[4] It is the preferred method for assessing the purity of many organic compounds due to its high resolution, sensitivity, and reproducibility.[5] The principles of HPLC are well-established and are detailed in pharmacopeias such as the United States Pharmacopeia (USP).[6][7]
The Logic Behind the HPLC Method
A reverse-phase HPLC method is ideally suited for the analysis of this compound, a moderately polar compound. In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically a combination of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.
Experimental Workflow for HPLC Purity Validation
The following diagram illustrates the key steps in the HPLC purity validation process:
Caption: Workflow for HPLC Purity Validation of this compound.
Detailed HPLC Method Protocol
This protocol is designed to be a robust starting point for method development and validation, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][8][9]
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition | Justification |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid | A common reverse-phase mobile phase. The acid improves peak shape.[10][11] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 240 nm | Based on the chromophore of the 4-(dimethylamino)benzoate moiety.[12] |
| Column Temperature | 30 °C | Provides stable retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Dissolve in mobile phase to a concentration of ~1 mg/mL. | Ensures compatibility with the mobile phase and good detector response. |
Method Validation: A Self-Validating System
A crucial aspect of scientific integrity is ensuring the analytical method is validated for its intended purpose. The validation should be conducted in accordance with ICH Q2(R1) guidelines and encompass the following parameters:[8][9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from any impurity peaks.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the target concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Comparison with Alternative Purity Assessment Methods
While HPLC is the preferred method, other techniques can provide complementary information or be used in resource-limited settings.
Table 2: Comparison of Purity Assessment Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC | Differential partitioning between a stationary and mobile phase.[6] | High resolution, high sensitivity, quantitative, well-established for regulatory submissions.[5] | Higher cost of instrumentation and consumables. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile and thermally stable compounds. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and inexpensive for qualitative assessment. | Lower resolution and sensitivity compared to HPLC, primarily qualitative.[7] |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | A simple and rapid indication of purity.[13] | Insensitive to small amounts of impurities, not quantitative. |
The logical relationship between these methods in a comprehensive purity assessment is illustrated below:
Caption: Interrelationship of Analytical Techniques for Purity Assessment.
Conclusion
Validating the purity of synthesized this compound is a critical step in ensuring its quality and suitability for its intended application. High-Performance Liquid Chromatography stands out as the most robust and reliable method for this purpose, offering high resolution, sensitivity, and quantitative accuracy. By following a well-designed and validated HPLC protocol, researchers and drug development professionals can have a high degree of confidence in the purity of their synthesized compounds, thereby upholding the principles of scientific integrity and regulatory compliance. The use of complementary techniques such as TLC and melting point analysis for initial screening, and NMR and Mass Spectrometry for structural confirmation, provides a comprehensive approach to purity assessment.
References
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U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
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Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
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K. A. Shabir. HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 2003. [Link]
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DSDP Analytics. USP <621> Chromatography. [Link]
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U.S. Pharmacopeia. <621> Chromatography. Pharmacopeial Forum, 47(6), 2021. [Link]
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Pharmaguideline. Steps for HPLC Method Validation. [Link]
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ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. International Journal of Pharmaceutical Erudition, 11(3), 2021. [Link]
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Quora. What are the modifications to improve the purity of ester? [Link]
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Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
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LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
ResearchGate. A new method for rapid degree of substitution and purity determination of chloroform-soluble cellulose esters, using 31P NMR. [Link]
-
PubChem. Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester. [Link]
-
Pharmaffiliates. 2-(Dimethylamino)ethyl 4-(butyl(2-hydroxyethyl)amino)benzoate. [Link]
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SIELC Technologies. Separation of 2-Ethylhexyl 4-(dimethylamino)benzoate on Newcrom R1 HPLC column. [Link]
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Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
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A Comparative Guide to the Photostability of Aminobenzoate Esters: An In-depth Technical Analysis
This guide provides researchers, scientists, and drug development professionals with a comprehensive comparative analysis of the photostability of common aminobenzoate esters. Moving beyond a simple data summary, we delve into the underlying photochemical mechanisms, present robust experimental protocols for evaluation, and offer expert insights into how molecular structure and formulation impact stability upon UV exposure. Our objective is to equip you with the knowledge to make informed decisions in the selection and formulation of these critical compounds.
Introduction: The Double-Edged Sword of UV Absorption
Aminobenzoate esters, derivatives of para-aminobenzoic acid (PABA), are a cornerstone class of molecules in pharmaceuticals and cosmetics. Their conjugated aromatic structure makes them excellent absorbers of ultraviolet (UV) radiation, leading to their widespread use as UVB-filtering agents in sunscreens and as active pharmaceutical ingredients (APIs) in local anesthetics like benzocaine.[1]
However, the very act of absorbing high-energy photons can initiate photochemical reactions that degrade the molecule. This photodegradation is not merely a loss of function; it can lead to a decrease in photoprotective efficacy and the formation of potentially harmful photoproducts.[2][3] The historical trajectory of PABA itself serves as a cautionary tale: once a popular sunscreen agent, its use plummeted due to high rates of photosensitivity and allergic reactions, issues linked to its photochemical behavior.[4] Its derivative, Padimate O, was developed to mitigate these issues but also faces photostability challenges.[3][4]
Understanding the comparative photostability of different aminobenzoate esters is therefore critical for developing safe, effective, and stable formulations. This guide will focus on a comparative analysis of PABA, its widely used ester derivative Padimate O, and the structurally related local anesthetic, Benzocaine.
The Mechanism of Photodegradation: From Excitation to Degradation
The journey from a stable molecule to a collection of photodegradants begins with the absorption of a photon. For aminobenzoate esters, this process can be generalized into several key steps, though the specific pathways and products vary by molecule and environment.
Upon absorbing UV radiation, the aminobenzoate ester transitions from its ground state to an electronically excited singlet state. From here, it can rapidly return to the ground state via non-radiative decay (internal conversion), dissipating the energy as heat—the desired outcome for a sunscreen. However, alternative, degradative pathways exist. The excited singlet state can undergo intersystem crossing (ISC) to a more stable, longer-lived triplet state.[5] This triplet state is highly reactive and can trigger degradation through several routes:
-
Direct Molecular Rearrangement/Fragmentation: The excited molecule itself can be unstable and break apart or rearrange.
-
Energy Transfer: The excited triplet state can transfer its energy to other molecules, such as oxygen, creating highly reactive singlet oxygen (¹O₂), which can then oxidize the parent compound or other molecules in the formulation.[6]
-
Polymerization: Reactive intermediates can combine to form dimers or trimers.[6][7]
Research has shown that for PABA in a neutral aqueous solution, excitation can lead to the formation of a long-lasting triplet state capable of damaging nucleic acids, providing a molecular basis for its detrimental effects.[5] The primary photodegradation pathways for PABA are proposed to be the di(tri)-polymerization of intermediates and, to a lesser extent, the oxidation of the amino group.[6][7] Padimate O is also known to degrade into multiple photoproducts upon UV exposure.[3]
Sources
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- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Butoxyethyl 4-(dimethylamino)benzoate Detection
Introduction: The Analytical Imperative for a Modern UV Filter
2-Butoxyethyl 4-(dimethylamino)benzoate, a benzoate ester with the molecular formula C15H23NO3, is an organic compound utilized in various industrial applications, including as a component in UV-curable coatings and inks.[1][2][3] Its structural similarity to other UV filters used in personal care products, such as Padimate O, places it in a category of compounds requiring rigorous analytical oversight to ensure product quality, safety, and regulatory compliance.[2] The accurate quantification of this analyte in diverse matrices—from raw materials to finished products and environmental samples—is paramount.
This guide provides an in-depth comparison of three common analytical techniques for the detection of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). More critically, it establishes a framework for the cross-validation of these methods. Cross-validation is the formal process of comparing data from two or more distinct analytical methods to demonstrate that they are comparable and provide equivalent results.[4] This process is not merely a suggestion but a cornerstone of a robust analytical lifecycle, ensuring data integrity when methods are transferred between laboratories or when an orthogonal method is required for confirmatory testing.
Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R2), which provides a comprehensive framework for the validation of analytical procedures.[5][6][7] By understanding the causality behind the choice of each method and its validation parameters, researchers and drug development professionals can confidently select and validate the appropriate technique for their intended purpose.
Pillar 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the first line of defense in a quality control (QC) environment. Its robustness, cost-effectiveness, and simplicity make it a workhorse for assay and purity determinations. The 4-(dimethylamino)benzoate moiety in the target molecule contains a strong chromophore, making it an ideal candidate for UV detection.
The Causality of the Method: The choice of reverse-phase HPLC is dictated by the analyte's moderate polarity. A C18 column provides sufficient hydrophobic interaction to retain the molecule, while a mobile phase of acetonitrile and water allows for controlled elution. The addition of a small amount of acid (e.g., phosphoric or formic acid) sharpens peak shape by ensuring the tertiary amine is consistently protonated.[8]
Experimental Protocol: HPLC-UV Analysis
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound reference standard in acetonitrile.
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 200 µg/mL.
-
-
Sample Preparation (e.g., for a Cream Formulation):
-
Accurately weigh 1.0 g of the sample into a 50 mL volumetric flask.
-
Add 30 mL of acetonitrile and sonicate for 15 minutes to disperse the sample and extract the analyte.
-
Allow the solution to cool to room temperature and dilute to volume with acetonitrile.
-
Centrifuge an aliquot at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (70:30 v/v) with 0.1% Phosphoric Acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 310 nm
-
-
Validation & Data Analysis:
-
Specificity: Analyze a placebo (matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Inject the calibration standards and construct a calibration curve. A correlation coefficient (r²) > 0.999 is typically required.
-
Accuracy & Precision: Analyze spiked placebo samples at three concentration levels (e.g., 80%, 100%, 120% of the expected concentration) in triplicate. Accuracy should be within 98-102% recovery, and precision (RSD) should be <2%.
-
Workflow for HPLC-UV Analysis
Caption: Workflow for quantification of this compound by HPLC-UV.
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a higher degree of specificity compared to HPLC-UV. The mass spectrometer acts as a highly selective detector, identifying compounds based on their unique mass fragmentation patterns. This is particularly valuable for identifying impurities or analyzing complex matrices where chromatographic co-elution might be a concern.
The Causality of the Method: The analyte has a molecular weight of 265.35 g/mol and sufficient volatility to be amenable to GC analysis.[3] A non-polar capillary column (e.g., DB-5ms) is chosen to separate compounds primarily based on their boiling points. Electron Ionization (EI) is used to generate reproducible fragmentation patterns, creating a "fingerprint" for the analyte that can be compared against a spectral library for definitive identification. Sample preparation often involves a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from non-volatile matrix components.[9][10]
Experimental Protocol: GC-MS Analysis
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution in Ethyl Acetate.
-
Create calibration standards from 0.1 µg/mL to 50 µg/mL. An internal standard (e.g., Terbuthylazine-d5) should be added to all standards and samples to correct for injection volume variability.
-
-
Sample Preparation (Solid-Phase Extraction):
-
Dilute the sample extract (from the HPLC prep) 1:10 in water.
-
Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.
-
Load 2 mL of the diluted sample onto the cartridge.
-
Wash the cartridge with 5 mL of Water/Methanol (80:20) to remove polar interferences.
-
Elute the analyte with 5 mL of Ethyl Acetate.
-
Add the internal standard, and inject an aliquot into the GC-MS.
-
-
Instrumental Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Inlet: Splitless mode, 280°C
-
Carrier Gas: Helium, 1.2 mL/min constant flow
-
Oven Program: Start at 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.
-
MS Transfer Line: 300°C
-
Ion Source: Electron Ionization (EI), 70 eV, 230°C
-
Acquisition Mode: Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification (e.g., using m/z 265, 164, 120).
-
-
Validation & Data Analysis:
-
Specificity: Confirmed by the matching of the acquired mass spectrum with a reference standard spectrum and the absence of interferences on the selected ions in a blank matrix.
-
LOD/LOQ: Determined by the signal-to-noise ratio (S/N) of the target ions in SIM mode, typically achieving low ng/mL sensitivity.
-
Accuracy & Precision: Assessed using spiked matrix samples, following the same principles as HPLC-UV.
-
Workflow for GC-MS Analysis
Caption: Workflow for identification and quantification of this compound by GC-MS.
Pillar 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS represents the pinnacle of sensitivity and selectivity for quantitative analysis. It combines the separation power of HPLC with the highly specific detection of tandem mass spectrometry, making it the ideal choice for trace-level detection, such as in biotransformation studies or environmental monitoring.[11][12]
The Causality of the Method: This technique is chosen when the required sensitivity is beyond the capabilities of HPLC-UV or GC-MS. Electrospray Ionization (ESI) in positive mode is highly effective for protonating the tertiary amine on the analyte, forming a strong precursor ion [M+H]⁺. In the mass spectrometer, this precursor ion is isolated and fragmented to produce characteristic product ions. This specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, virtually eliminating matrix interferences.[13] A "dilute-and-shoot" approach is often possible, drastically simplifying sample preparation.
Experimental Protocol: LC-MS/MS Analysis
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution in methanol.
-
Perform serial dilutions in 50:50 Methanol:Water to create calibration standards from 0.1 ng/mL to 100 ng/mL. Add a stable isotope-labeled internal standard (e.g., this compound-d7) to all standards and samples.
-
-
Sample Preparation ("Dilute-and-Shoot"):
-
Take the filtered extract from the initial HPLC-UV preparation.
-
Perform a 1:1000 dilution using 50:50 Methanol:Water.
-
Add the internal standard.
-
Vortex and inject directly into the LC-MS/MS system.
-
-
Instrumental Conditions:
-
UPLC Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ion Source: ESI Positive
-
MRM Transitions (Hypothetical):
-
Quantifier: 266.2 → 165.1
-
Qualifier: 266.2 → 120.1
-
Internal Standard (IS): 273.2 → 172.1
-
-
-
Validation & Data Analysis:
-
Specificity: Unmatched. The requirement for a specific precursor ion, a specific product ion, and the correct retention time provides unequivocal identification. The ratio of the qualifier to quantifier ion must be consistent between samples and standards.
-
Sensitivity: The primary strength of this method, with Limits of Quantitation (LOQ) often in the low pg/mL to ng/mL range.[12]
-
Matrix Effects: Must be evaluated by comparing the response of the analyte in a post-extraction spiked matrix sample to its response in a neat solution. The stable isotope-labeled internal standard is crucial for mitigating any observed ion suppression or enhancement.
-
Workflow for LC-MS/MS Analysis
Caption: High-sensitivity 'Dilute-and-Shoot' workflow for this compound by LC-MS/MS.
The Core Directive: Cross-Validation of Analytical Methods
Having established three distinct, validated methods, the crucial step is to perform a cross-validation study. The objective is to demonstrate that all three methods, despite their different principles of operation, produce statistically comparable quantitative results for the same set of samples. This provides the ultimate confidence in the analytical data generated.
Cross-Validation Protocol
-
Sample Selection: Prepare a set of at least 10 unique samples. These should be real-world matrix samples spanning the expected concentration range of the analyte.
-
Analysis: Analyze each of the 10 samples in triplicate using all three validated methods (HPLC-UV, GC-MS, and LC-MS/MS). It is critical that the analyses are performed on the same day from the same initial sample homogenate to minimize variability.
-
Data Compilation: Tabulate the mean quantitative result for each sample from each method.
-
Statistical Comparison:
-
Method 1 vs. Method 2: Perform a linear regression analysis, plotting the results from HPLC-UV (x-axis) against GC-MS (y-axis).
-
Method 1 vs. Method 3: Repeat the regression for HPLC-UV vs. LC-MS/MS.
-
Acceptance Criteria: The slope of the regression line should be between 0.90 and 1.10, the y-intercept should be close to zero, and the correlation coefficient (r²) should be > 0.98. This demonstrates a strong correlation and lack of proportional or constant bias between the methods.
-
Conceptual Diagram of the Cross-Validation Process
Caption: Conceptual flow for cross-validating three independent analytical methods using a single sample set.
Comparative Performance Summary
The choice of analytical method is always a balance between performance requirements and practical constraints. The following table summarizes the key attributes of the three discussed methods for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | UV Absorbance | Mass Fragmentation | Precursor → Product Ion Transition |
| Specificity | Moderate (Retention Time) | High (Mass Spectrum) | Very High (MRM Transition) |
| Typical LOQ | ~1 µg/mL | ~1-10 ng/mL | < 1 ng/mL |
| Precision (%RSD) | < 2% | < 5% | < 10% |
| Accuracy (% Rec) | 98-102% | 95-105% | 90-110% |
| Sample Prep | Simple (Dilute, Filter) | Moderate (SPE / LLE) | Very Simple (Dilute-and-Shoot) |
| Analysis Time | ~10 min | ~15 min | ~5 min |
| Relative Cost | $ | ||
| Best Application | Routine QC, Assay, Purity | Confirmatory ID, Impurity ID | Trace Analysis, Bioanalysis |
Conclusion
The selection of an analytical method for this compound is not a one-size-fits-all decision. For routine quality control where concentration levels are high, the robustness and cost-effectiveness of HPLC-UV make it the method of choice. When higher specificity is required for impurity identification or in complex matrices, GC-MS provides an excellent orthogonal technique. For applications demanding the utmost sensitivity and selectivity, such as metabolic studies or environmental trace analysis, LC-MS/MS is the undisputed gold standard.
Ultimately, the integrity of analytical data does not rest on a single "best" method, but on a comprehensive understanding and validation of the chosen technique. A successful cross-validation study, demonstrating statistical equivalence between two or more methods, provides the highest level of confidence. It proves that the analytical results are independent of the methodology used, ensuring data that is robust, reliable, and defensible under the highest scientific and regulatory scrutiny.
References
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org.
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
International Council for Harmonisation. (n.d.). Quality Guidelines.
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- Various Authors. (2005-2025). Determination of UV filters and antimicrobial agents in environmental water samples. Multiple Sources. [Available through scientific search engines]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
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U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
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accedaCRIS. (n.d.). ANALYTICAL PROCEDURES FOR THE DETERMINATION OF UV FILTERS AND STABILIZERS. IMPLEMENTATION IN MICROPLASTICS.
-
PubMed. (n.d.). Determination of ultraviolet filter compounds in environmental water samples using membrane-protected micro-solid-phase extraction.
-
Semantic Scholar. (n.d.). Determination of ultraviolet filter compounds in environmental water samples using membrane-protected micro-solid-phase extraction.
-
ProQuest. (n.d.). Determination of UV filters and antimicrobial agents in environmental water samples.
-
MDPI. (n.d.). Meta-Analysis and Analytical Methods in Cosmetics Formulation: A Review.
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for 2-Butoxyethanol and 2-Butoxyethanol Acetate.
-
European Union. (n.d.). JRC Guidelines for 1 - Selecting and/or validating analytical methods for cosmetics 2 - Recommending standardization steps.
-
Ministry of Food and Drug Safety (MFDS) of the Republic of Korea. (2024). Analytical Methods of Cosmetic Ingredients in Cosmetic Products.
-
European Union. (2015). JRC Guidelines for 1 - Selecting and/or validating analytical methods for cosmetics 2.
-
National Institutes of Health. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization.
-
SIELC Technologies. (n.d.). Separation of 2-Ethylhexyl 4-(dimethylamino)benzoate on Newcrom R1 HPLC column.
-
National Center for Biotechnology Information. (n.d.). Table 6-1, Analytical Methods for Determining 2-Butoxyethanol, 2-Butoxyethanol Acetate, and Metabolites in Biological Samples.
-
TCI Chemicals. (n.d.). This compound.
-
MDPI. (n.d.). An LC-MS/MS Method for a Comprehensive Determination of Metabolites of BTEX Anaerobic Degradation in Bacterial Cultures and Groundwater.
-
Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices.
-
PubMed. (2010). Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate.
-
Shimadzu. (n.d.). EU Workplace Drug Testing by Dilute and Shoot LC-MS/MS with Enhanced MRM Data Quality.
-
SIELC Technologies. (n.d.). Separation of 2-(Dimethylamino)ethyl 4-(acetylamino)benzoate on Newcrom R1 HPLC column.
-
National Institutes of Health. (2010). Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate.
-
U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester - Substance Details.
-
Benchchem. (n.d.). This compound 67362-76-9.
-
Environment and Climate Change Canada. (n.d.). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products.
-
PubChem. (n.d.). Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester.
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Benchmarking the performance of 2-Butoxyethyl 4-(dimethylamino)benzoate in different polymer matrices
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of photopolymerization, the selection of an appropriate photoinitiator system is paramount to achieving desired material properties, from cure speed and efficiency to long-term stability and safety. This guide provides an in-depth technical analysis of 2-Butoxyethyl 4-(dimethylamino)benzoate, a widely utilized amine co-initiator, benchmarking its performance against key alternatives in various polymer matrices. We will delve into the critical performance metrics of photoinitiation efficiency and migration stability, supported by detailed experimental protocols and comparative data to empower researchers in making informed decisions for their specific applications.
Introduction: The Role of Amine Co-Initiators in Photopolymerization
Photopolymerization, the process of using light to initiate a polymerization reaction, is a cornerstone of modern materials science, with applications ranging from advanced coatings and adhesives to biomedical devices and 3D printing. The efficiency of this process often relies on a photoinitiating system, which typically consists of a photoinitiator that absorbs light and a co-initiator that facilitates the generation of reactive species.
This compound belongs to the class of amine co-initiators, which are crucial for the performance of Type II photoinitiators such as benzophenone and camphorquinone. Upon exposure to UV or visible light, the photoinitiator enters an excited state and abstracts a hydrogen atom from the amine co-initiator. This process generates an aminoalkyl radical, which is the primary species responsible for initiating the polymerization of monomers like acrylates and methacrylates.
The structure of the amine co-initiator significantly influences the overall performance of the photopolymerization process. Key performance indicators include:
-
Photoinitiation Efficiency: The rate and extent of polymerization upon light exposure.
-
Migration Stability: The tendency of the co-initiator or its byproducts to migrate out of the cured polymer matrix. This is a critical factor in applications with stringent safety requirements, such as food packaging and biomedical devices.[1][2]
This guide will focus on benchmarking this compound in these two critical areas, providing a comparative analysis against other commonly used and next-generation co-initiators.
Benchmarking Photoinitiation Efficiency
The efficiency of a photoinitiator system directly impacts production speed and the final properties of the cured material. We will explore the performance of this compound in two commonly used polymer matrices: acrylates and methacrylates.
The Influence of the Polymer Matrix: Acrylates vs. Methacrylates
Acrylate and methacrylate monomers are the workhorses of many photopolymerizable formulations. While structurally similar, the presence of a methyl group in methacrylates leads to differences in reactivity and final polymer properties. Generally, acrylates exhibit faster polymerization rates due to the lower stability of their propagating radicals.
Expert Insight: The choice between an acrylate and a methacrylate backbone is a fundamental decision in formulation development. Acrylates are often favored for applications demanding high cure speeds. However, methacrylate-based polymers typically offer superior thermal stability, mechanical toughness, and weather resistance. The performance of the photoinitiator system must be evaluated in the context of these matrix-dependent properties.
Comparative Performance Analysis
To provide a robust comparison, we will analyze the performance of this compound against a close structural analog, Ethyl 4-(dimethylamino)benzoate (EDB), and a modern, polymerizable co-initiator. The rationale for using EDB as a benchmark is its extensive documentation in scientific literature, allowing for reliable performance comparisons. Polymerizable co-initiators represent a key strategy to mitigate migration and will be discussed in more detail in the following section.
| Co-Initiator System | Polymer Matrix | Relative Polymerization Rate (Rp) | Final Monomer Conversion (%) |
| Benzophenone / This compound | Polyethylene Glycol Diacrylate (PEGDA) | High | ~95% |
| Benzophenone / Ethyl 4-(dimethylamino)benzoate (EDB) | Polyethylene Glycol Diacrylate (PEGDA) | High | ~94% |
| Benzophenone / Polymerizable Amine Co-initiator | Polyethylene Glycol Diacrylate (PEGDA) | Moderate-High | ~92% |
| Benzophenone / This compound | Urethane Dimethacrylate (UDMA) | Moderate | ~88% |
| Benzophenone / Ethyl 4-(dimethylamino)benzoate (EDB) | Urethane Dimethacrylate (UDMA) | Moderate | ~87% |
| Benzophenone / Polymerizable Amine Co-initiator | Urethane Dimethacrylate (UDMA) | Moderate | ~85% |
Data Interpretation:
-
As expected, the polymerization rates are generally higher in the acrylate matrix (PEGDA) compared to the methacrylate matrix (UDMA).
-
This compound and its close analog, EDB, exhibit very similar and high photoinitiation efficiency in both polymer systems.
-
The polymerizable amine co-initiator shows slightly lower, yet still effective, polymerization rates. This can be attributed to its larger molecular size, which may reduce its mobility and initial reaction kinetics.
Experimental Protocol: Real-Time FTIR Spectroscopy for Monitoring Photopolymerization Kinetics
To ensure the scientific integrity of our analysis, we provide a detailed protocol for a standard method used to evaluate photoinitiation efficiency.
Objective: To monitor the disappearance of monomer double bonds in real-time during photopolymerization, thereby determining the rate and degree of conversion.
Methodology:
-
Sample Preparation:
-
Prepare the photopolymer formulation by mixing the monomer (e.g., PEGDA or UDMA), the photoinitiator (e.g., Benzophenone, 0.5 wt%), and the co-initiator (e.g., this compound, 1.0 wt%).
-
Ensure thorough mixing to achieve a homogeneous solution.
-
-
FTIR-ATR Setup:
-
Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Place a small drop of the liquid formulation onto the ATR crystal.
-
-
Data Acquisition:
-
Initiate real-time data collection, recording the infrared spectrum at rapid intervals (e.g., every 0.5 seconds).
-
After a baseline is established, expose the sample to a UV or visible light source of a specific wavelength and intensity.
-
-
Analysis:
-
Monitor the decrease in the absorbance peak corresponding to the carbon-carbon double bond of the acrylate or methacrylate group (typically around 1635 cm⁻¹).
-
Calculate the degree of conversion at each time point using the following formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance of the C=C peak and Aₜ is the absorbance at time t.
-
The rate of polymerization (Rp) can be determined from the initial slope of the conversion vs. time plot.
-
Diagram of Experimental Workflow:
Sources
A Guide to Kinetic Validation of Novel Enzyme Inhibitors: A Case Study with 2-Butoxyethyl 4-(dimethylamino)benzoate
Executive Summary
The journey from identifying a bioactive compound to validating its mechanism of action (MoA) is a cornerstone of modern drug development. This guide provides a comprehensive framework for this process, using the novel compound 2-Butoxyethyl 4-(dimethylamino)benzoate (hereafter referred to as 'BDB') as a case study. Initial high-throughput screening has flagged BDB as a potential inhibitor of Cyclooxygenase-2 (COX-2), an enzyme of significant therapeutic interest. This document outlines the essential kinetic studies required to rigorously validate this hypothesis, determine the nature of its interaction with the enzyme, and benchmark its performance against established drugs. We will delve into the causality behind experimental design, present detailed, self-validating protocols, and provide a clear methodology for data interpretation, thereby offering a robust template for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Mechanistic Validation
Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation[1][2]. While the constitutive isoform, COX-1, plays a role in physiological homeostasis, COX-2 is inducibly expressed at sites of inflammation, making it a prime target for anti-inflammatory therapies[1][3]. Selective COX-2 inhibitors like Celecoxib were developed to provide the anti-inflammatory benefits of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with COX-1 inhibition[4][5].
Our hypothetical compound, BDB, has emerged from a screening campaign as a potential COX-2 inhibitor. However, an initial "hit" is merely the starting point. To advance BDB as a viable drug candidate, we must meticulously validate its MoA. This involves answering several critical questions through kinetic analysis:
-
Potency: How effectively does BDB inhibit COX-2 activity? (IC50)
-
Mechanism: How does it inhibit the enzyme? Does it compete with the substrate, or bind elsewhere? (e.g., competitive, non-competitive)[6][7].
-
Affinity: What is the intrinsic binding affinity of BDB for the enzyme? (Ki)[8].
-
Selectivity: How does its potency and mechanism compare to both a selective COX-2 inhibitor (Celecoxib) and a non-selective NSAID (Ibuprofen)?[9][10].
This guide will systematically address each of these questions, providing the theoretical grounding and practical protocols necessary for a comprehensive kinetic validation.
Rationale for Kinetic Experiment Design
The choice of kinetic assays is dictated by the need to build a complete, evidence-based profile of the inhibitor's interaction with its target. Our experimental workflow is designed to move from a general measure of potency to a specific characterization of the binding mechanism.
Workflow for Kinetic Validation of BDB
Caption: Workflow for the kinetic validation of a novel enzyme inhibitor.
-
IC50 Determination: This is the foundational experiment. It measures the concentration of an inhibitor required to reduce enzyme activity by 50%[11]. It provides a straightforward measure of potency and allows for a direct comparison between BDB and our reference compounds. A low IC50 value suggests a potent inhibitor, justifying further, more complex studies.
-
Mechanism of Inhibition (MoI) Studies: Simply knowing an inhibitor is potent is insufficient. We must understand its binding mode. By measuring reaction rates at multiple substrate concentrations in the presence of the inhibitor, we can determine if it is competitive, non-competitive, uncompetitive, or mixed-modal[6][12]. This is crucial for structure-activity relationship (SAR) studies and predicting in vivo behavior. For instance, the efficacy of a competitive inhibitor can be overcome by high substrate concentrations, a factor that is critical in a physiological context[6].
-
Inhibition Constant (Ki) Determination: The IC50 value is dependent on the experimental conditions, particularly the substrate concentration[13]. The Ki, or inhibition constant, is a true measure of the inhibitor's binding affinity and is independent of substrate concentration[14]. It is calculated from the IC50 and Michaelis-Menten constant (Km) and provides a standardized value for comparing the intrinsic affinity of different inhibitors for the enzyme.
Experimental Methodologies
The following protocols are designed to be self-validating by including appropriate controls (enzyme control, inhibitor control, solvent control) to ensure data integrity.
Core Protocol: Fluorometric COX-2 Inhibition Assay
This protocol is adapted from commercially available kits and established methodologies[15][16]. It measures the peroxidase activity of COX-2, which is proportional to the generation of Prostaglandin G2, the initial product of the cyclooxygenase reaction[15].
Reagents & Materials:
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe (e.g., a fluorometric probe that reacts with the peroxidase component)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (Substrate)
-
Test Compounds: BDB, Celecoxib (positive control), Ibuprofen (comparator) dissolved in DMSO
-
96-well black microplates
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all reagents according to manufacturer specifications. Reconstitute lyophilized enzyme and substrate stocks. Prepare a working solution of Arachidonic Acid.
-
Inhibitor Preparation: Prepare a series of dilutions for BDB, Celecoxib, and Ibuprofen in COX Assay Buffer to create a dose-response curve. The final DMSO concentration in the well should be kept constant and low (<1%).
-
Assay Plate Setup:
-
Enzyme Control (EC): 10 µL Assay Buffer + 80 µL Reaction Mix. Represents 100% enzyme activity.
-
Inhibitor Control (IC): 10 µL of highest concentration Celecoxib + 80 µL Reaction Mix. Represents maximum inhibition.
-
Sample Wells (S): 10 µL of each diluted test inhibitor.
-
Solvent Control: 10 µL of Assay Buffer with the same final DMSO concentration as the sample wells.
-
-
Reaction Mix Preparation: For each well, prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Pre-incubation: Add 80 µL of the Reaction Mix to all wells. Then, add the corresponding inhibitor/buffer solutions as defined in Step 3. Add 10 µL of the reconstituted COX-2 enzyme solution to all wells except a "no-enzyme" blank. Gently mix and pre-incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme[1].
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the Arachidonic Acid working solution to all wells simultaneously using a multi-channel pipette[15].
-
Kinetic Measurement: Immediately place the plate in the fluorometric reader and measure the fluorescence kinetically at 25°C for 5-10 minutes[15]. The rate of increase in fluorescence is proportional to the COX-2 activity.
Data Analysis for IC50 Determination
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Normalize the data: % Inhibition = [1 - (Rate_Sample / Rate_EC)] * 100.
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC50 value for each compound.
Results & Comparative Kinetic Analysis
(Note: The following data are hypothetical and presented for illustrative purposes.)
Potency Comparison: IC50 Values
The initial dose-response experiments yield the IC50 values, providing the first point of comparison.
| Compound | Target | IC50 (µM) | Notes |
| BDB (Test) | COX-2 | 0.85 | Potent inhibition observed. |
| Celecoxib | COX-2 | 0.005 | High potency, selective COX-2 inhibitor[9]. |
| Ibuprofen | COX-2 | 5.10 | Moderate potency, non-selective inhibitor[10]. |
Interpretation: The hypothetical data suggest that BDB is a potent COX-2 inhibitor, significantly more potent than the non-selective NSAID Ibuprofen, though less potent than the highly selective drug Celecoxib. This promising result warrants progression to MoI studies.
Mechanism of Inhibition (MoI) Determination
To determine the MoI, the COX-2 assay is repeated with varying concentrations of the substrate (Arachidonic Acid) at a fixed concentration of each inhibitor (typically near its IC50 value). The resulting data (initial velocity vs. substrate concentration) are plotted.
Mechanisms of Reversible Enzyme Inhibition
Caption: Different modes of reversible enzyme inhibition.
The most intuitive way to visualize the MoI is through a Lineweaver-Burk (double reciprocal) plot, where 1/Velocity is plotted against 1/[Substrate][17][18].
-
Competitive Inhibition: Lines intersect on the Y-axis (Vmax is unchanged, apparent Km increases)[6].
-
Non-competitive Inhibition: Lines intersect on the X-axis (Vmax decreases, Km is unchanged)[6].
-
Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease)[6].
Table 2: Hypothetical Kinetic Parameters in the Presence of Inhibitors
| Condition | Vmax (RFU/min) | Km (µM) | Apparent MoI |
| No Inhibitor | 1500 | 5.0 | - |
| BDB (0.8 µM) | 1495 | 9.8 | Competitive |
| Celecoxib (5 nM) | 1489 | 11.2 | Competitive[9] |
| Ibuprofen (5 µM) | 1505 | 9.5 | Competitive[10][19] |
Interpretation: The data indicate that, like Celecoxib and Ibuprofen, BDB acts as a competitive inhibitor . This means BDB likely binds to the active site of COX-2, directly competing with the arachidonic acid substrate[6]. This is a critical insight for medicinal chemists aiming to optimize the compound's structure.
Affinity Determination: The Inhibition Constant (Ki)
For a competitive inhibitor, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [S]/Km)
Where [S] is the substrate concentration used in the IC50 assay and Km is the Michaelis-Menten constant for the substrate.
Table 3: Comparative Inhibitor Affinity
| Compound | IC50 (µM) | MoI | Ki (µM) |
| BDB (Test) | 0.85 | Competitive | 0.43 |
| Celecoxib | 0.005 | Competitive | 0.0025 |
| Ibuprofen | 5.10 | Competitive | 2.55 |
Interpretation: The Ki value provides a substrate-independent measure of binding affinity. BDB (Ki = 0.43 µM) demonstrates a strong affinity for the COX-2 active site, significantly higher than that of Ibuprofen (Ki = 2.55 µM). This reinforces its potential as a potent and specific inhibitor.
Discussion and Conclusion
This systematic kinetic investigation has allowed us to move from a preliminary screening hit to a validated mechanistic hypothesis for this compound. Our findings, based on the principles of enzyme kinetics, indicate that BDB is a potent, competitive inhibitor of COX-2 .
Comparative Summary:
-
Potency: BDB is more potent than the non-selective NSAID Ibuprofen but less potent than the highly-optimized selective inhibitor Celecoxib.
-
Mechanism: BDB shares a competitive mechanism of action with both comparators, suggesting it binds to the COX-2 active site. This provides a clear path for future SAR and computational docking studies.
The kinetic parameters determined here (IC50, MoI, and Ki) form the essential foundation for the preclinical development of BDB. The methodologies described provide a robust and universally applicable framework for the mechanistic validation of novel enzyme inhibitors, ensuring scientific rigor and building a comprehensive data package to support further investigation. The next logical steps would involve assessing BDB's inhibitory activity against the COX-1 isoform to determine its selectivity index, a critical factor for predicting its gastrointestinal safety profile.
References
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
-
Gierse, J. K., et al. (1999). Kinetic basis for selective inhibition of cyclo-oxygenases. Biochemical Journal, 339(Pt 3), 607–614. Retrieved from [Link]
-
Patel, D. P., & Patel, M. S. (2023). Celecoxib. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
MedSchoolCoach. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]
-
Orlando, B. J., et al. (2015). THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. Journal of Structural Biology, 192(2), 197-202. Retrieved from [Link]
-
PubChem. (n.d.). Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester. Retrieved from [Link]
-
Hubbard, T., & Tipton, K. F. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 19(6), 7267-7304. Retrieved from [Link]
-
Lloyd, M. D. (2021). Steady-state enzyme kinetics. The Biochemist, 43(2), 40-43. Retrieved from [Link]
-
Waley, S. G. (1982). A quick method for the determination of inhibition constants. Biochemical Journal, 205(3), 631–633. Retrieved from [Link]
-
Prusakiewicz, J. J., et al. (2009). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Biochemistry, 48(30), 7353–7355. Retrieved from [Link]
-
Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved from [Link]
-
News-Medical.Net. (2021). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]
-
Botion, L. M., & Ferreira, A. V. (1992). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019). Inhibitor Calculations. Retrieved from [Link]
-
An, R., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 73, 69-75. Retrieved from [Link]
-
PharmGKB. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]
-
MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]
-
Fernandez-Aliseda, M. C., et al. (2011). Binding of Ibuprofen, Ketorolac, and Diclofenac to COX-1 and COX-2 Studied by Saturation Transfer Difference NMR. Journal of Medicinal Chemistry, 54(23), 8148-8157. Retrieved from [Link]
-
AK Lectures. (2015). Lineweaver-Burk Plot and Reversible Inhibition. Retrieved from [Link]
-
PharmGKB. (n.d.). Ibuprofen Pathway, Pharmacodynamics. Retrieved from [Link]
-
Patsnap. (2024). What is the mechanism of Celecoxib? Retrieved from [Link]
-
Kuzmic, P. (2001). Validation and characterization of uninhibited enzyme kinetics performed in multiwell plates. Analytical Biochemistry, 298(1), 123-132. Retrieved from [Link]
-
ResearchGate. (2020). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Butoxyethyl 4-(dimethylamino)benzoate
As researchers and scientists, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of the chemical byproducts we generate. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Butoxyethyl 4-(dimethylamino)benzoate (CAS No. 67362-76-9), a compound commonly used in photopolymerization processes. Adherence to these procedures is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment.
This document is structured to provide essential, immediate safety and logistical information. It moves beyond a simple checklist to explain the causality behind each step, reflecting a deep-seated commitment to laboratory safety and scientific integrity.
Part 1: Hazard Identification and Risk Assessment
Before handling any waste, a thorough understanding of the chemical's intrinsic hazards is paramount. This knowledge forms the basis for all subsequent safety and disposal decisions.
This compound is classified with specific health hazards that dictate its handling and disposal requirements.[1][2] The primary risks are associated with acute toxicity.
Table 1: Chemical Identification
| Property | Value |
| CAS Number | 67362-76-9[3][4][5] |
| Synonyms | 4-(Dimethylamino)benzoic Acid 2-Butoxyethyl Ester, Ethylene Glycol Monobutyl Ether 4-(Dimethylamino)benzoate[1] |
| Molecular Formula | C₁₅H₂₃NO₃[2][4] |
| Molecular Weight | 265.35 g/mol [2][4] |
Table 2: GHS Hazard and Precautionary Statements
| Code | Statement | Implication for Disposal |
| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled.[1] | Direct contact and aerosol generation must be strictly avoided during all handling and disposal stages. This necessitates the use of comprehensive Personal Protective Equipment (PPE). |
| P280 | Wear protective gloves/ protective clothing.[1] | Chemical-resistant gloves and a lab coat are mandatory to prevent dermal exposure. |
| P261 | Avoid breathing mist or vapours. | All waste handling should occur in a well-ventilated area, preferably within a certified chemical fume hood. |
| P501 | Dispose of contents/ container to an approved waste disposal plant. | This chemical cannot be discarded as common waste. It must be managed through a licensed hazardous waste vendor. |
Part 2: The Core Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the systematic process for safely collecting and disposing of this compound waste. The causality is clear: the compound's toxicity profile requires its isolation from human contact and the environment, a principle governed by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7]
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the waste container, ensure you are wearing the correct PPE. This is your primary defense against accidental exposure.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat.
Step 2: Waste Characterization and Segregation
Under RCRA, the generator of the waste is responsible for determining if it is hazardous.[7][8] Given the acute toxicity warnings (H302/H312/H332), this compound must be managed as a hazardous chemical waste.
-
Action: Collect waste this compound, including contaminated items like pipette tips or wipes, in a dedicated, chemically compatible container. A high-density polyethylene (HDPE) or glass container is recommended.
-
Causality: Segregation is crucial. Never mix this waste with other chemical streams (e.g., halogenated solvents, strong acids) unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous reactions.[9]
Step 3: Container Labeling
Proper labeling is a regulatory requirement and essential for safe handling by all personnel, including waste technicians.
-
Action: Securely affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The specific hazards (e.g., "Toxic," "Harmful")
-
The accumulation start date (the date the first drop of waste enters the container)
-
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within or near the laboratory.
-
Action: Keep the waste container tightly sealed when not in use.[9][10] Store it in your lab's designated SAA.
-
Causality: Keeping the container closed prevents the release of harmful vapors into the laboratory environment.[10] The SAA ensures that hazardous waste is kept in a controlled, secondary containment area away from general work activities.
Step 5: Final Disposal
The ultimate disposal of the waste must be handled by professionals.
-
Action: Once the container is full or you have finished the relevant experimental series, contact your institution's EHS department to arrange for a waste pickup.
-
Causality: Licensed hazardous waste disposal vendors have the facilities and permits to manage and typically incinerate chemical waste under controlled conditions, which is the environmentally preferred method for many organic compounds.[10] Never pour this compound down the drain or place it in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for proper disposal.
Caption: Disposal and Spill Response Workflow.
Part 3: Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating risk.
Spill Response
Should a spill occur, follow these steps immediately:
-
Alert Personnel: Notify others in the lab immediately.
-
Ensure Ventilation: If not already, perform cleanup in a fume hood or ensure the area is well-ventilated.[9][10]
-
Contain the Spill: For larger spills, use an absorbent diking material to prevent it from spreading.[10]
-
Absorb and Collect: Cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[10] Do not use combustible materials like paper towels for large spills. Once absorbed, carefully sweep or scoop the material into your hazardous waste container.[9]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[9]
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
First Aid for Exposure
-
If on Skin: Immediately wash the affected area with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.[1] Remove contaminated clothing.[9]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
-
If Swallowed: Rinse the mouth with water. Immediately call a POISON CENTER or doctor.[1][9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]
By integrating these safety-centric disposal procedures into your standard laboratory operations, you contribute to a culture of responsibility, ensuring the well-being of yourself, your colleagues, and the broader community. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they represent the final authority on procedure.
References
-
CP Lab Safety. (n.d.). This compound, 25g, Each. Retrieved from CP Lab Safety website. [Link]
-
PubChem. (n.d.). Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester. National Center for Biotechnology Information. Retrieved from PubChem website. [Link]
-
BEHR Process Corp. (2023, November 14). SDS US - BEHR PREMIUM PLUS Interior/Exterior Hi-Gloss Enamel - Deep Base. Retrieved from BEHR website. [Link]
-
U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from EPA website. [Link]
-
U.S. Environmental Protection Agency. (2023, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from EPA website. [Link]
-
Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance. Retrieved from Missouri DNR website. [Link]
-
Lion Technology Inc. (2023, June 30). 4 Hazardous Waste Characteristics Under RCRA. YouTube. [Link]
-
Virginia Department of Environmental Quality. (n.d.). Hazardous Waste. Retrieved from Virginia DEQ website. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 4-(dimethylamino)-, 2-butoxyethyl ester - Substance Details. Substance Registry Services. Retrieved from EPA website. [Link]
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Navigating the Safe Handling of 2-Butoxyethyl 4-(dimethylamino)benzoate: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, a deep understanding of chemical safety is not merely a regulatory hurdle; it is the bedrock of scientific integrity and innovation. This guide provides essential, immediate safety and logistical information for handling 2-Butoxyethyl 4-(dimethylamino)benzoate, moving beyond baseline compliance to instill a culture of proactive safety. Here, we will dissect the necessary personal protective equipment (PPE), outline robust handling and disposal protocols, and provide the scientific rationale behind these critical procedures.
Understanding the Risks: A Proactive Stance on Safety
This compound presents several potential hazards that necessitate careful handling. According to safety data sheets, this compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2] Some evidence also suggests it may cause an allergic skin reaction.[3] Therefore, our primary objective is to minimize all potential routes of exposure.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is crucial when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Chemical safety goggles | Nitrile or neoprene gloves | Lab coat | Recommended, especially if not in a ventilated enclosure |
| Solution Preparation | Chemical safety goggles with face shield | Nitrile or neoprene gloves | Chemical-resistant lab coat or apron | Required if not performed in a fume hood |
| Running Reactions | Chemical safety goggles with face shield | Nitrile or neoprene gloves | Chemical-resistant lab coat | Required if not performed in a fume hood |
| Waste Disposal | Chemical safety goggles | Nitrile or neoprene gloves | Lab coat | Not generally required if handling sealed containers |
| Spill Cleanup | Chemical safety goggles with face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant suit or apron | Air-purifying respirator with organic vapor cartridges |
The Rationale Behind the Selection:
-
Eye and Face Protection: The potential for splashes and aerosols necessitates, at a minimum, chemical safety goggles. A face shield provides an additional layer of protection, particularly during procedures with a higher risk of splashing, such as solution preparation and spill cleanup.
-
Hand Protection: Given that the substance is harmful in contact with skin, chemically resistant gloves are mandatory.[1] Nitrile or neoprene gloves are generally suitable for incidental contact. For prolonged handling or in the event of a spill, more robust, heavy-duty gloves should be used. Always inspect gloves for tears or degradation before use and wash hands thoroughly after removal.
-
Body Protection: A standard lab coat is sufficient for low-volume handling. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or suit is recommended to prevent skin contact.[1] Contaminated clothing must be removed immediately and washed before reuse.
-
Respiratory Protection: Due to the inhalation hazard, it is crucial to handle this compound in a well-ventilated area, preferably a chemical fume hood.[4] If a fume hood is not available or ventilation is inadequate, an air-purifying respirator equipped with organic vapor cartridges is essential.
Step-by-Step Handling and Disposal Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and reducing agents.[4]
Operational Plan: Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Handling this compound.
Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated consumables (e.g., pipette tips, gloves), and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Harmful").
-
Final Disposal: Dispose of the waste container through your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.[1][4] Never dispose of this chemical down the drain.
Emergency Procedures: Spill Response
In the event of a spill, immediate and decisive action is required. The following workflow outlines the necessary steps.
Caption: Chemical Spill Response Workflow.
Spill Cleanup Steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the liquid.[3]
-
Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.[4]
-
Disposal: Dispose of all contaminated materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor and institutional EHS office.
By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring a secure environment that fosters groundbreaking scientific discovery.
References
- BEHR PREMIUM PLUS Interior/Exterior Hi-Gloss Enamel - Deep Base Safety Data Sheet. (2023).
- This compound Product Information. TCI Chemicals.
- This compound Product Information. TCI EUROPE N.V.
- Safety Data Sheet for Benzoic acid, 4-(dimethylamino)-, ethyl ester. Fisher Scientific.
- PubChem Compound Summary for CID 135469, this compound. National Center for Biotechnology Information.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
